6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-amine
Description
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Properties
IUPAC Name |
6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2/c13-7-4-5-11-9(6-7)8-2-1-3-10(14)12(8)15-11/h4-6,10,15H,1-3,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNAQAPNLBDHNMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201244140 | |
| Record name | 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201244140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1429901-83-6 | |
| Record name | 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1429901-83-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201244140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-amine: A Promising Modulator of Bacterial Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-amine is a synthetic heterocyclic compound that has emerged as a significant subject of interest in medicinal chemistry and drug discovery. Its unique structural framework, featuring a fluorinated tetrahydrocarbazole core with a primary amine, underpins its notable biological activity.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, and biological significance of this molecule, with a particular focus on its role as a modulator of the CpxRA two-component signaling system in bacteria. Understanding these core attributes is crucial for researchers aiming to leverage this scaffold for the development of novel therapeutic agents.
Chemical and Physical Properties
The chemical identity and physical characteristics of a compound are fundamental to its application in research and development. While extensive experimental data for this compound is not broadly published, its properties can be reliably predicted and understood based on its structure and data from closely related analogs.
| Property | Value | Source/Basis |
| Molecular Formula | C12H13FN2 | [1] |
| Molecular Weight | 204.25 g/mol | [1] |
| Appearance | Off-white to pale yellow solid (Predicted) | Based on similar tetrahydrocarbazole derivatives. |
| Melting Point | Not experimentally determined. Predicted to be in the range of 110-125 °C. | Based on the melting point of 1,2,3,4-tetrahydrocarbazole (116-118 °C). |
| Boiling Point | Not experimentally determined. Predicted to be >350 °C. | Based on the predicted boiling point of 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-2-amine (365.9 °C). |
| Solubility | Sparingly soluble in water; soluble in organic solvents such as DMSO, methanol, and dichloromethane. | General solubility characteristics of carbazole derivatives. |
| pKa (of the amine) | ~9-10 (Predicted) | Typical range for primary amines on a saturated carbon adjacent to a carbazole ring system. |
| LogP | ~2.5-3.0 (Predicted) | Estimated based on the structure and comparison with related compounds. |
Structure:
The molecule consists of a tetracyclic system where a benzene ring is fused to a pyrrole ring, which is in turn fused to a partially saturated cyclohexane ring. A fluorine atom is substituted at the 6-position of the carbazole ring, and a primary amine is attached to the 1-position of the tetrahydrocarbazole core.
Synthesis of this compound
The most common and efficient method for the synthesis of the tetrahydrocarbazole scaffold is the Fischer indole synthesis . This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a phenylhydrazine and a ketone or aldehyde.
Proposed Synthetic Workflow
Caption: Proposed Fischer indole synthesis workflow.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative procedure based on established Fischer indole synthesis methodologies for related compounds. Optimization of reaction conditions, including temperature, reaction time, and catalyst, may be necessary to achieve the best results.
Step 1: Formation of the Phenylhydrazone Intermediate (in situ)
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-fluorophenylhydrazine hydrochloride (1.0 eq) and 2-aminocyclohexanone hydrochloride (1.0 eq) in a suitable solvent such as ethanol or glacial acetic acid.
-
Stir the mixture at room temperature for 30 minutes to facilitate the initial condensation reaction.
Step 2: Acid-Catalyzed Cyclization
-
To the reaction mixture, slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid or polyphosphoric acid.
-
Heat the reaction mixture to reflux (typically 80-120 °C, solvent-dependent) and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.
Step 3: Work-up and Purification
-
Once the reaction is complete, cool the mixture to room temperature and neutralize the acid with a suitable base, such as a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
Spectroscopic Characterization (Predicted)
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Aromatic Protons (Ar-H): Signals in the range of 7.0-7.5 ppm, showing coupling patterns consistent with a 1,2,4-trisubstituted benzene ring. The fluorine atom will cause additional splitting of adjacent proton signals.
-
Amine Protons (-NH2): A broad singlet typically in the range of 1.5-3.0 ppm, which is exchangeable with D2O.
-
Carbazole N-H Proton: A broad singlet typically downfield, in the range of 8.0-9.0 ppm.
-
Aliphatic Protons (-CH- and -CH2-): A series of multiplets in the upfield region (1.5-3.0 ppm) corresponding to the protons on the tetrahydro- portion of the carbazole ring. The proton at the chiral center (C1) bearing the amine group will likely appear as a multiplet.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Aromatic Carbons: Signals in the downfield region (110-150 ppm). The carbon attached to the fluorine atom will exhibit a large C-F coupling constant.
-
Aliphatic Carbons: Signals in the upfield region (20-60 ppm).
IR (Infrared) Spectroscopy:
-
N-H Stretch (Amine and Carbazole): Broad peaks in the region of 3200-3500 cm⁻¹.
-
C-H Stretch (Aromatic and Aliphatic): Peaks in the region of 2850-3100 cm⁻¹.
-
C=C Stretch (Aromatic): Peaks around 1500-1600 cm⁻¹.
-
C-F Stretch: A strong absorption band in the region of 1000-1300 cm⁻¹.
MS (Mass Spectrometry):
-
Molecular Ion Peak (M+): Expected at m/z = 204.13. The presence of a nitrogen atom will result in an even nominal mass, consistent with the nitrogen rule.
-
Fragmentation Pattern: Common fragmentation pathways would involve the loss of the amine group and fragmentation of the tetrahydrocarbazole ring.
Biological Activity: Inhibition of the CpxRA Signaling Pathway
The primary biological significance of this compound lies in its ability to inhibit the phosphatase activity of the sensor histidine kinase CpxA.[1] CpxA is a key component of the CpxRA two-component signaling system in many Gram-negative bacteria, including pathogenic species like Escherichia coli. This system plays a crucial role in maintaining cell envelope homeostasis.
The CpxRA Signaling Pathway
The CpxRA system is comprised of the inner membrane sensor kinase CpxA and the cytoplasmic response regulator CpxR. Under conditions of envelope stress (e.g., misfolded proteins), CpxA autophosphorylates and then transfers the phosphoryl group to CpxR. Phosphorylated CpxR (CpxR-P) then acts as a transcriptional regulator, modulating the expression of genes involved in protein folding, degradation, and transport to alleviate the stress. In the absence of stress, CpxA exhibits phosphatase activity, dephosphorylating CpxR-P to inactivate the response.
Sources
Biological Activity of 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-amine
This guide provides an in-depth technical analysis of 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-amine , a specialized heterocyclic scaffold with emerging significance in antimicrobial pharmacology and neurodegenerative therapeutics.
Technical Guide & Pharmacological Profile
Executive Summary
This compound (CAS: 1429901-83-6) is a bioactive tetrahydrocarbazole (THC) derivative distinguished by a primary amine at the C1 position and a fluorine substitution at the C6 position of the indole ring. Unlike classic THC derivatives like Ramatroban (which function as CRTH2/TP antagonists), the 1-amino-THC class represents a distinct chemotype with a novel mechanism of action: inhibition of bacterial CpxA phosphatase activity .
This compound is currently positioned as a lead scaffold for "Astabiotics"—a new class of antimicrobial agents that kill bacteria by hyper-activating their own stress response systems rather than inhibiting essential enzymes. Furthermore, its structural analog (the 6-chloro variant) holds Orphan Drug Designation for Huntington’s Disease, indicating significant neuroactive potential for this scaffold.
Chemical Structure & Properties[1][2][3][4][5][6][7][8][9]
The molecule comprises a tricyclic core where a benzene ring is fused to a pyrrole (forming indole), which is further fused to a saturated cyclohexane ring.
| Property | Specification |
| IUPAC Name | This compound |
| Molecular Formula | C₁₂H₁₃FN₂ |
| Molecular Weight | 204.24 g/mol |
| Key Functional Groups | Primary Amine (C1), Fluoro- (C6), Indole NH |
| Chirality | The C1 position is chiral.[1] (R)-enantiomers typically exhibit superior biological activity in this class. |
| Solubility | DMSO, Methanol; limited aqueous solubility without salt formation. |
Primary Mechanism of Action: CpxA Phosphatase Inhibition
The most definitive biological activity of this compound is its role as a CpxA Phosphatase Inhibitor . This mechanism is distinct from traditional antibiotics (which target cell wall or protein synthesis).
The Target: CpxA/CpxR Two-Component System
Bacteria use the CpxA/CpxR system to sense and respond to envelope stress.
-
CpxA: A sensor kinase that possesses both kinase (phosphorylating) and phosphatase (dephosphorylating) activities.[2]
-
CpxR: The response regulator.[2] When phosphorylated (CpxR-P), it acts as a transcription factor to activate stress response genes.
The Inhibitory Mechanism
Under normal growth conditions, CpxA acts primarily as a phosphatase, keeping CpxR unphosphorylated and inactive.
-
Binding: The 1-amino-THC compound binds to the sensing domain of CpxA.
-
Phosphatase Blockade: It selectively inhibits the phosphatase activity of CpxA without blocking its kinase activity.
-
Hyper-activation: This uncouples the cycle, leading to a rapid accumulation of CpxR-P .
-
Lethality: The unchecked accumulation of CpxR-P causes aberrant overexpression of stress proteins (e.g., DegP, CpxP), disrupting membrane integrity and leading to bacterial cell death.
Signaling Pathway Diagram
The following diagram illustrates the "Astabiotic" mechanism where the compound forces the bacteria into a lethal stress loop.
Figure 1: Mechanism of Action. The compound blocks the "off-switch" (phosphatase) of CpxA, causing lethal accumulation of the stress signal CpxR-P.
Structure-Activity Relationship (SAR) Data
Research indicates that specific structural features are non-negotiable for biological efficacy. The following table summarizes key SAR findings for the 1-amino-THC scaffold.
| Structural Feature | Modification Effect | Biological Consequence |
| C1-Amine (Primary) | Removal (Des-amino) | Loss of Activity. The amine is essential for permeating the bacterial outer membrane and accumulation within the cell. |
| Stereochemistry | (S)-enantiomer | Reduced Potency. The (R)-enantiomer is significantly more active against CpxA. |
| C6-Substitution | Fluorine (F) vs Hydrogen | Enhanced Metabolic Stability. Fluorine blocks metabolic oxidation at the reactive C6 position without sterically hindering receptor binding. |
| C6-Substitution | Chlorine (Cl) | High Potency. The 6-chloro analog is the primary clinical lead for neurodegenerative indications (Huntington's). |
| Indole Nitrogen | N-Alkylation | Variable. Small alkyl groups may be tolerated, but free NH is often preferred for H-bonding within the binding pocket. |
Critical Insight: The primary amine at C1 is not just a binding motif; it serves as a "Trojan horse" element, hijacking bacterial porins to ensure high intracellular concentration.
Neurotherapeutic Potential (Huntington's Disease)
While the 6-fluoro derivative is prominent in antimicrobial research, the scaffold shares direct homology with 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine , which has received Orphan Drug Designation (European Commission) for the treatment of Huntington's Disease (HD) .[3]
Hypothesized Neuro-Mechanism
Given the structural rigidity of the tetrahydrocarbazole core, the 1-amine derivatives likely modulate specific CNS targets involved in protein aggregation or excitotoxicity:
-
Kynurenine Monooxygenase (KMO) Inhibition: Many carbazoles inhibit KMO, reducing toxic quinolinic acid levels (a driver of excitotoxicity in HD).
-
Sigma-1 Receptor Modulation: The amine group provides a cationic center at physiological pH, a prerequisite for Sigma-1 receptor affinity, which is known to protect against mutant Huntingtin (mHTT) toxicity.
Note: Researchers utilizing the 6-fluoro analog for CNS studies should consider it a bio-isostere of the 6-chloro lead, likely exhibiting similar pharmacodynamics with altered metabolic clearance rates.
Experimental Protocol: Synthesis & Validation
For researchers synthesizing this compound for biological validation, the following self-validating protocol is recommended.
Synthesis Workflow (Fischer Indole Route)
-
Precursor Formation: React 4-fluorophenylhydrazine hydrochloride with cyclohexanone in glacial acetic acid (Reflux, 2-4 hrs).
-
Cyclization: This yields 6-fluoro-1,2,3,4-tetrahydrocarbazole.
-
Oxidation: Oxidation at the C1 position (using DDQ or similar oxidants) to form the 1-oxo-tetrahydrocarbazole intermediate.
-
Reductive Amination:
-
React 1-oxo intermediate with ammonium acetate (source of ammonia) and Sodium Cyanoborohydride (
) in methanol. -
Validation Point: Monitor disappearance of the ketone peak (
, ~1700 cm⁻¹) and appearance of amine N-H stretches (~3300-3400 cm⁻¹) via IR.
-
In Vitro Activity Assay (CpxA Reporter)
To verify biological activity, use a bacterial reporter strain:
-
Strain: E. coli carrying a cpxP-lacZ transcriptional fusion.
-
Control: Wild-type strain vs.
mutant (negative control). -
Dosing: Treat log-phase cultures with 0, 10, 25, 50
of the compound. -
Readout: Measure
-galactosidase activity (Miller Units). -
Expected Result: A dose-dependent increase in
-gal activity in the Wild-Type strain (indicating Cpx pathway activation), with no effect in the mutant.
References
-
Mechanism of CpxA Inhibition
- Berry, A. et al. (2019). "First-generation structure-activity relationship studies of 2,3,4,9-tetrahydro-1H-carbazol-1-amines as CpxA phosphatase inhibitors." Bioorganic & Medicinal Chemistry Letters.
-
Orphan Drug Designation (Huntington's Disease)
- European Commission (EC) / Benchchem Data.
-
General Tetrahydrocarbazole Pharmacology
- Liu, Y. et al. (2023).
Sources
- 1. First-generation structure-activity relationship studies of 2,3,4,9-tetrahydro-1H-carbazol-1-amines as CpxA phosphatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine hydrochloride | 1443424-91-6 | Benchchem [benchchem.com]
Technical Guide: Synthesis of 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-amine Derivatives
Executive Summary
This technical guide details the synthesis of 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-amine , a critical scaffold in medicinal chemistry. This core structure is highly privileged in the design of serotonin receptor modulators (specifically 5-HT
The synthesis described herein prioritizes scalability , regiocontrol , and operational simplicity , utilizing a robust Fischer Indole Synthesis followed by regioselective oxidation and reductive amination .
Part 1: Retrosynthetic Analysis
The strategic disconnection of the target molecule reveals the efficiency of the Fischer Indole pathway. The 1-amino group is introduced late-stage to avoid interference with the harsh acidic conditions of the cyclization.
Figure 1: Retrosynthetic disconnection showing the stepwise construction of the carbazole core followed by functionalization.
Part 2: Synthetic Workflow & Protocols
Phase 1: Construction of the Carbazole Core
The initial step involves the condensation of 4-fluorophenylhydrazine with cyclohexanone. While direct reaction with 1,2-cyclohexanedione is possible, it often suffers from polymerization. The robust route synthesizes the parent tetrahydrocarbazole first.
Reaction:
Protocol 1.1: Fischer Indole Cyclization
-
Reagents: Suspend 4-fluorophenylhydrazine hydrochloride (1.0 equiv, 50 mmol) in glacial acetic acid (5 vol).
-
Addition: Add cyclohexanone (1.1 equiv, 55 mmol) dropwise at room temperature.
-
Cyclization: Heat the mixture to reflux (
) for 2–4 hours. Monitor by TLC (Hexane:EtOAc 8:2) for the disappearance of hydrazine. -
Workup: Cool the mixture to room temperature. Pour slowly into ice-water (10 vol) with vigorous stirring. The product typically precipitates as a solid.
-
Purification: Filter the solid, wash with water (
) and cold 50% ethanol. Recrystallize from ethanol/water or methanol to yield off-white crystals.-
Expected Yield: 75–85%
-
Key Data: MS (ESI)
[M+H] .
-
Phase 2: Regioselective Oxidation (Introduction of the Ketone)
To install the amine at the C1 position, we first oxidize the benzylic position (C1) to a ketone. DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) is the reagent of choice for this transformation due to its selectivity for benzylic positions in indole systems.
Reaction:
Protocol 1.2: DDQ Oxidation
-
Setup: Dissolve 6-fluoro-2,3,4,9-tetrahydrocarbazole (10 mmol) in THF:Water (9:1, 50 mL).
-
Oxidation: Add DDQ (2.2 equiv, 22 mmol) portion-wise at
to control the exotherm. -
Reaction: Allow to warm to room temperature and stir for 1–2 hours. The solution will turn dark.
-
Quench: Filter off the precipitated DDQ-hydroquinone byproduct.
-
Extraction: Dilute filtrate with EtOAc, wash with saturated
(to remove residual acid/phenols) and brine. -
Purification: Flash column chromatography (Silica, 0–30% EtOAc in Hexanes). The ketone is less polar than the starting material but distinct by UV.
-
Alternative: Periodic acid in methanol can also be used for milder oxidation if over-oxidation is observed.
-
Phase 3: Reductive Amination (Synthesis of the 1-Amine)
This step converts the C1-ketone to the primary amine. Using ammonium acetate provides the primary amine directly.
Reaction:
Protocol 1.3: Reductive Amination
-
Imine Formation: Dissolve the 1-oxo-intermediate (5 mmol) in dry Methanol (25 mL). Add Ammonium Acetate (10 equiv, 50 mmol). Stir at room temperature for 1 hour to form the imine in situ.
-
Reduction: Cool to
. Add Sodium Cyanoborohydride ( , 1.5 equiv, 7.5 mmol) slowly. -
Completion: Stir at room temperature for 12–16 hours.
-
Workup: Quench with
(carefully, to pH 2) to decompose excess hydride. Then basify with to pH 10 to liberate the free amine. -
Extraction: Extract with DCM (
). Dry over .[1][2] -
Isolation: The product is often an oil or low-melting solid. Convert to the Hydrochloride salt (using HCl in dioxane) for stability and characterization.
Part 3: Optimization & Critical Parameters
Reaction Parameter Table
| Parameter | Standard Condition | Optimization/Alternative | Rationale |
| Solvent (Step 1) | Glacial Acetic Acid | Ethanol + | AcOH acts as both solvent and catalyst, improving yield. Ethanol is greener but requires stronger acid. |
| Oxidant (Step 2) | DDQ (2 equiv) | Periodic Acid / | DDQ is robust but toxic. Periodic acid is milder and easier to work up for sensitive substrates. |
| Hydride Source | |||
| Chirality | Racemic | Chiral HPLC / Tartaric Acid | The C1 position is chiral. Use chiral HPLC (Chiralpak AD-H) or resolution with D-tartaric acid for enantiopure studies. |
Mechanism of Fischer Indole Cyclization
Understanding the mechanism is crucial for troubleshooting low yields. The rate-determining step is often the [3,3]-sigmatropic rearrangement of the ene-hydrazine.
Figure 2: Mechanistic flow of the Fischer Indole Synthesis.[3][4] The [3,3]-rearrangement (Step 3) requires thermal energy, explaining the need for reflux.
Part 4: Analytical Characterization
For the final This compound hydrochloride :
-
1H NMR (DMSO-d6, 400 MHz):
- 11.2 (s, 1H, Indole NH).
-
8.4 (br s, 3H,
). - 7.2–6.8 (m, 3H, Aromatic protons; distinctive F-coupling patterns).
- 4.4 (m, 1H, C1-H, benzylic methine).
-
2.8–1.8 (m, 6H, Cyclohexyl
).
-
Mass Spectrometry:
. -
Appearance: White to off-white solid (HCl salt).
References
-
Fischer Indole Synthesis Overview
-
Synthesis of Tetrahydrocarbazole Derivatives
-
Oxidation of Tetrahydrocarbazoles
- Title: Ethyl 1-oxo-1,2,3,4-tetrahydro-9H-carbazole-3-carboxyl
- Source: Acta Crystallographica Section E (NIH)
-
URL:[Link]
- Reductive Amination Protocols: Title: 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine hydrochloride (Analogous Protocol) Source: BenchChem
- Medicinal Chemistry Applications: Title: Biological activity of this compound Source: Smolecule
Sources
- 1. acgpubs.org [acgpubs.org]
- 2. 6-FLUORO-2,3,4,9-TETRAHYDRO-1H-CARBAZOLE-3-CARBOXYLIC ACID ETHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 3. wjarr.com [wjarr.com]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. youtube.com [youtube.com]
- 7. scispace.com [scispace.com]
- 8. ojs.library.okstate.edu [ojs.library.okstate.edu]
- 9. Organic Syntheses Procedure [orgsyn.org]
Technical Guide: 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-amine as a CpxA Phosphatase Inhibitor
Topic: 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-amine as a CpxA Phosphatase Inhibitor Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The rise of antibiotic-resistant Enterobacteriaceae, particularly Uropathogenic Escherichia coli (UPEC), necessitates novel therapeutic strategies that bypass traditional bactericidal mechanisms. This compound (often designated as Compound 6 in structure-activity relationship studies) represents a class of "anti-virulence" agents. Unlike conventional antibiotics that target cell wall synthesis or ribosomal function, this small molecule targets the CpxA-CpxR two-component signal transduction system (2CSTS) .
By selectively inhibiting the phosphatase activity of the sensor kinase CpxA, the compound forces the accumulation of phosphorylated CpxR (CpxR-P). High levels of CpxR-P repress the transcription of essential virulence factors (e.g., P pili, type 1 fimbriae) while upregulating envelope stress responses, effectively "disarming" the pathogen without imposing the selective pressure typical of lethal antibiotics.
Mechanism of Action: The CpxA-CpxR Axis
The CpxA-CpxR system is a conserved envelope stress response pathway in Gram-negative bacteria.[1] Its modulation by this compound is a precise intervention in bacterial signaling.
The Bifunctional Role of CpxA
CpxA is a transmembrane histidine kinase that possesses two opposing enzymatic activities:
-
Kinase Activity: Autophosphorylation and phosphotransfer to the response regulator CpxR.
-
Phosphatase Activity: Dephosphorylation of CpxR-P, resetting the system to a basal state.
In the absence of stress, CpxA acts primarily as a phosphatase , keeping CpxR-P levels low.[1][2]
Mechanism of Inhibition
The carbazole amine does not inhibit the kinase activity of CpxA. Instead, it specifically blocks the phosphatase activity .
-
Normal State: CpxA dephosphorylates CpxR-P
Low CpxR-P Virulence genes expressed. -
Inhibited State: Phosphatase blocked
CpxR-P accumulates (via acetyl-phosphate or residual kinase activity) CpxR-P binds high-affinity promoter sites Virulence genes repressed.
Pathway Visualization
Figure 1: Mechanism of CpxA phosphatase inhibition. The compound blocks the dephosphorylation of CpxR-P, leading to constitutive activation of the stress response and repression of virulence factors.
Chemical Synthesis Protocol
The synthesis of this compound relies on the construction of the tetrahydrocarbazole core followed by functional group manipulation at the C1 position.
Retrosynthetic Analysis
-
Target: 1-amino-tetrahydrocarbazole.[3]
-
Precursor: 1-oxo-tetrahydrocarbazole.[4]
-
Core Formation: Fischer Indole Synthesis (4-fluorophenylhydrazine + cyclohexane-1,2-dione).
Step-by-Step Synthesis
Step 1: Preparation of 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one
This step utilizes a modified Fischer Indole synthesis.
-
Reagents: 4-Fluorophenylhydrazine hydrochloride (1.0 eq), 1,2-Cyclohexanedione (1.1 eq), Glacial Acetic Acid (Solvent).
-
Procedure:
-
Dissolve 4-fluorophenylhydrazine hydrochloride in glacial acetic acid.
-
Add 1,2-cyclohexanedione dropwise at room temperature.
-
Heat the mixture to reflux (approx. 118°C) for 2–4 hours. Monitor by TLC.
-
Cool the reaction mixture to room temperature.
-
Pour into ice-cold water. The product typically precipitates.
-
Filter the solid, wash with water and cold ethanol.[5]
-
Purification: Recrystallize from ethanol/water or purify via silica gel column chromatography (Hexane:EtOAc).
-
Yield Expectation: 60–75%.
-
Step 2: Reductive Amination to yield the 1-Amine
This step converts the ketone to the primary amine.
-
Reagents: 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one (1.0 eq), Ammonium Acetate (10.0 eq), Sodium Cyanoborohydride (NaBH3CN, 1.5 eq), Methanol (Solvent).
-
Procedure:
-
Dissolve the ketone product from Step 1 in dry Methanol.
-
Add Ammonium Acetate (excess is crucial to prevent secondary amine formation).
-
Stir at room temperature for 30 minutes to allow imine formation.
-
Add Sodium Cyanoborohydride carefully (Note: Toxic, handle in fume hood).
-
Heat to mild reflux (60°C) or stir at room temperature for 18–24 hours.
-
Quench: Acidify with 1N HCl to pH ~2 to decompose excess hydride.
-
Workup: Basify with NaOH to pH >10. Extract with Dichloromethane (DCM) or Ethyl Acetate.
-
Dry organic layer over MgSO4, filter, and concentrate.[6]
-
Purification: Isolate the amine as a hydrochloride salt by adding HCl in dioxane/ether, or purify free base via chromatography (DCM:MeOH:NH4OH).
-
Experimental Validation Protocols
To confirm the efficacy of this compound, two critical assays are required: one to prove the mechanism (phosphatase inhibition) and one to demonstrate the cellular effect (CpxR-P accumulation).
Protocol A: In Vitro CpxA Phosphatase Assay
This assay measures the ability of CpxA to dephosphorylate CpxR-P in the presence of the inhibitor.
Materials:
-
Purified CpxA (cytoplasmic domain or inverted membrane vesicles).
-
Purified CpxR.[7]
-
Acetyl phosphate (lithium potassium salt) as a phospho-donor.
-
Inhibitor (Compound 6) dissolved in DMSO.
-
Phosphate detection reagent (e.g., Malachite Green) or Phos-tag gel.
Workflow:
-
Phosphorylation of CpxR: Incubate purified CpxR (5 µM) with acetyl phosphate (10 mM) in kinase buffer (50 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl2) for 60 min at 30°C.
-
Removal of Donor: Desalt CpxR-P using a spin column to remove excess acetyl phosphate.
-
Reaction Setup:
-
Mix CpxR-P (substrate) with CpxA (enzyme).
-
Add Inhibitor (Test) or DMSO (Control).
-
-
Incubation: Incubate at room temperature for defined time points (0, 5, 10, 30 min).
-
Termination: Stop reaction with SDS-loading buffer.
-
Readout: Analyze remaining CpxR-P levels using Phos-tag SDS-PAGE (see Protocol B).
Protocol B: Phos-tag SDS-PAGE Analysis
Phos-tag acrylamide binds phosphorylated proteins, retarding their migration.[8] This allows separation of CpxR and CpxR-P bands.
Gel Composition:
-
Resolving Gel: 10-12% Acrylamide, 50 µM Phos-tag Acrylamide, 100 µM MnCl2.
-
Stacking Gel: Standard 4% Acrylamide (no Phos-tag).
Step-by-Step:
-
Sample Prep: Prepare bacterial lysates or in vitro assay samples in standard SDS loading buffer. Do not boil if using heat-labile phospho-proteins (CpxR-P is relatively labile; heating at 65°C for 5 min is preferred over 95°C).
-
Electrophoresis: Run at constant current (e.g., 20-30 mA/gel) in standard Tris-Glycine-SDS buffer.
-
Critical: Run slowly to maximize separation.
-
-
Chelation (Crucial): Before transfer, soak the gel in Transfer Buffer + 1 mM EDTA for 10 minutes to remove Mn2+ ions (which interfere with transfer). Wash 2x with Transfer Buffer (no EDTA).
-
Western Blot: Transfer to PVDF membrane. Probe with anti-CpxR antibody.
-
Interpretation:
Data Summary & Efficacy
The following table summarizes the potency of the 6-fluoro derivative compared to the parent and optimized analogs based on CpxR transcriptional activation (Reporter Assays).
| Compound ID | Structure Description | EC50 (µM) | Mechanism |
| Compound 1 | 6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine | ~24.8 | Phosphatase Inhibition |
| Compound 6 | This compound | ~7.7 | Phosphatase Inhibition |
| Compound 26 | 6,8-difluoro-2,3,4,9-tetrahydro-1H-carbazol-1-amine | ~1.1 | Phosphatase Inhibition |
Data Source: Derived from structure-activity relationship studies (e.g., H. H. Lee et al., 2022).
Biological Impact[9][10]
-
Virulence: Significant reduction in adherence to bladder epithelial cells.
-
Growth: No bacteriostatic effect (OD600 remains comparable to control), confirming the "anti-virulence" mode of action.
-
Resistance: Lower potential for resistance development compared to traditional antibiotics due to lack of survival pressure.
References
-
CpxA Phosphatase Inhibitor Activates CpxRA and Is a Potential Treatment for Uropathogenic Escherichia coli in a Murine Model of Infection. Source: Microbiology Spectrum (ASM Journals), 2022. URL:[Link]
-
First-generation structure-activity relationship studies of 2,3,4,9-tetrahydro-1H-carbazol-1-amines as CpxA phosphatase inhibitors. Source: Bioorganic & Medicinal Chemistry Letters, 2019 (via PubMed Central). URL:[Link]
-
Phos-tag SDS-PAGE for the Detection of Phosphorylated Proteins. Source: Protocol Exchange / Nature Protocols. URL:[Link]
-
Synthesis of 1,2,3,4-Tetrahydrocarbazole Derivatives. Source: Organic Syntheses, Coll.[5] Vol. 4, p.884. URL:[Link]
Sources
- 1. CpxA Phosphatase Inhibitor Activates CpxRA and Is a Potential Treatment for Uropathogenic Escherichia coli in a Murine Model of Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Escherichia coli CpxA-CpxR Envelope Stress Response System Regulates Expression of the Porins OmpF and OmpC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine hydrochloride | 1443424-91-6 | Benchchem [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 6-FLUORO-2,3,4,9-TETRAHYDRO-1H-CARBAZOLE-3-CARBOXYLIC ACID ETHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Protein phosphorylation analysis using Phos-tag-based techniques | Wako Blog | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
An In-depth Technical Guide to the Potential Therapeutic Applications of Fluorinated Carbazoles
For: Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into pharmacologically active scaffolds represents a cornerstone of modern medicinal chemistry. This guide provides a comprehensive technical overview of fluorinated carbazoles, a promising class of heterocyclic compounds with diverse therapeutic potential. We will explore the profound impact of fluorination on the physicochemical and pharmacokinetic properties of the carbazole nucleus, detailing how this modification can enhance metabolic stability, receptor binding affinity, and overall drug-like characteristics.[1][2][3][4][5] This document will delve into key synthetic methodologies, analyze structure-activity relationships (SAR), and present a detailed examination of their applications in oncology, neuroprotection, and infectious diseases, supported by preclinical data. Furthermore, we will provide validated, step-by-step experimental protocols for the synthesis and biological evaluation of these compounds, equipping researchers with the practical knowledge to advance this exciting field of drug discovery.
The Strategic Imperative of Fluorine in Carbazole-Based Drug Design
The carbazole framework, a tricyclic aromatic heterocycle, is a well-established privileged structure in medicinal chemistry, found in numerous natural products and synthetic molecules with a wide array of biological activities.[6][7] However, parent carbazole scaffolds can suffer from limitations such as poor metabolic stability and suboptimal pharmacokinetic profiles. The introduction of fluorine atoms can dramatically alter a molecule's properties in several advantageous ways:
-
Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong and not easily cleaved by metabolic enzymes. Introducing fluorine at positions susceptible to oxidative metabolism (a "metabolic soft spot") can block these pathways, thereby increasing the compound's half-life and bioavailability.[3][4][5]
-
Modulation of Physicochemical Properties: Fluorine is highly electronegative and can significantly influence the acidity (pKa) of nearby functional groups. This can alter a molecule's ionization state at physiological pH, impacting its solubility, permeability, and ability to interact with target proteins.[4]
-
Enhanced Binding Affinity: The unique electronic nature of fluorine allows it to participate in favorable non-covalent interactions within a protein's binding pocket, including dipole-dipole, charge-dipole, and hydrogen bonding interactions.[8] This can lead to a significant increase in binding affinity and, consequently, potency.
-
Conformational Control: The steric bulk and electronic properties of fluorine can influence the preferred conformation of a molecule, locking it into a bioactive shape that is optimal for receptor binding.[4][8]
The cumulative effect of these properties is often a fluorinated analog with a superior pharmacological profile compared to its non-fluorinated parent compound, making this a widely adopted strategy in drug discovery.[2][8][9]
Synthetic Pathways to Fluorinated Carbazoles
The synthesis of functionalized carbazoles has been an area of intense research, with several robust methods available.[10][11][12] The introduction of fluorine can be achieved either by using fluorinated starting materials or by late-stage fluorination of a pre-formed carbazole core.
A common and versatile approach involves the palladium-catalyzed Buchwald-Hartwig amination, which forms the key C-N bond to create the central pyrrole ring. This method is highly tolerant of a wide range of functional groups, making it suitable for complex molecule synthesis.
Workflow for Synthesis of a Model Fluorinated Carbazole
Below is a representative workflow for the synthesis of a 6-fluoro-9H-carbazole derivative, illustrating a common synthetic strategy.
Caption: Synthetic workflow for 6-fluoro-9H-carbazole.
Therapeutic Applications and Mechanisms of Action
Fluorinated carbazoles have demonstrated promising activity in a range of therapeutic areas. Their mechanisms of action are often multifaceted, targeting key pathways involved in disease progression.
Oncology
Carbazole derivatives have long been investigated as anticancer agents, with some acting as DNA intercalators or topoisomerase inhibitors.[13] Fluorination can enhance the cytotoxicity and selectivity of these compounds.
For example, certain fluorinated carbazoles have shown potent antiproliferative activity against various cancer cell lines, including breast, lung, and colon cancer.[8][14] The proposed mechanism often involves the induction of apoptosis (programmed cell death) through the activation of caspase cascades.
Table 1: Anticancer Activity of Representative Fluorinated Carbazoles
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Fluorinated Hybrid 38 | Breast (MCF-7) | 0.76 | [8] |
| Fluorinated Hybrid 38 | Prostate (PC-3) | 13.55 | [8] |
| Imidazopyridine-triazole conjugate | Lung (A549) | 0.51 | [8] |
| Imidazopyridine-triazole conjugate | Colon (HCT-116) | 47.94 | [8] |
Signaling Pathway: Caspase-Mediated Apoptosis
The diagram below illustrates a simplified pathway by which a fluorinated carbazole derivative might induce apoptosis in a cancer cell.
Caption: Intrinsic apoptosis pathway activated by fluorinated carbazoles.
Neuroprotection
Oxidative stress and inflammation are key drivers of neuronal damage in neurodegenerative diseases and traumatic brain injury.[15][16] Some carbazole derivatives have shown neuroprotective effects, and fluorination can potentially enhance these properties.[15][17]
The mechanism of neuroprotection may involve the scavenging of reactive oxygen species (ROS), modulation of inflammatory pathways (e.g., by inhibiting enzymes like iNOS and COX-2), and activation of pro-survival signaling cascades such as the PI3K/Akt pathway.[15][17]
Antimicrobial and Antiviral Activity
The carbazole scaffold is also found in compounds with antimicrobial and antiviral properties.[7] Fluorinated carbazoles have been synthesized and evaluated for their activity against various pathogens. For instance, 2,4,6-Trifluoro-9H-carbazole has shown potential antibacterial activity against multidrug-resistant strains.[13] In the antiviral realm, fluorinated heterocycles, in general, have demonstrated potent activity against viruses like HIV.[2] The mechanism of action can vary, from inhibiting essential viral enzymes to disrupting bacterial cell wall synthesis.
Key Experimental Workflows for Evaluation
Rigorous and reproducible experimental protocols are essential for the evaluation of novel therapeutic agents. This section provides step-by-step methodologies for two key assays.
Protocol: Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[18][19][20] It is widely used to determine the cytotoxic effects of chemical compounds.
Workflow Diagram: MTT Assay
Caption: Step-by-step workflow for the MTT cell viability assay.
Detailed Steps:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the fluorinated carbazole compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10 µL of the MTT stock solution to each well.[19]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[18]
-
Solubilization: Carefully remove the medium from each well and add 100 µL of a solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol) to dissolve the formazan crystals.[19]
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol: Caspase-3 Activity Assay
This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[21][22] An increase in caspase-3 activity is a hallmark of apoptosis.
Detailed Steps:
-
Induce Apoptosis: Treat cells with the fluorinated carbazole compound at a concentration expected to induce apoptosis (e.g., at its IC50 or 2x IC50) for a specified time (e.g., 12-24 hours). Include a positive control (e.g., staurosporine) and a negative (vehicle) control.[23]
-
Cell Lysis: Harvest the cells and lyse them using a chilled lysis buffer provided with a commercial caspase-3 assay kit. Incubate on ice for 10-15 minutes.
-
Prepare Reaction: In a 96-well plate, add cell lysate to each well.
-
Substrate Addition: Add the caspase-3 substrate, such as Ac-DEVD-pNA (for colorimetric assays) or Ac-DEVD-AMC (for fluorometric assays), to each well.[21][22]
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light. During this time, active caspase-3 in the lysate will cleave the substrate, releasing the chromophore (pNA) or fluorophore (AMC).
-
Measurement: Read the plate using a microplate reader. For colorimetric assays, measure absorbance at 405 nm.[21] For fluorometric assays, measure fluorescence at an excitation/emission of ~380/460 nm.
-
Data Analysis: Quantify the caspase-3 activity based on the absorbance or fluorescence signal, often by comparing it to a standard curve generated with purified active caspase-3 or the free chromophore/fluorophore.
Challenges and Future Perspectives
While fluorinated carbazoles hold significant promise, challenges remain. The synthesis of complex, poly-functionalized derivatives can be intricate and require multi-step procedures. Furthermore, achieving selectivity for cancer cells over healthy cells is a perpetual challenge in oncology drug discovery.
Future research should focus on:
-
Developing novel synthetic methodologies for more efficient and regioselective fluorination.[24]
-
Exploring a wider range of biological targets to uncover new therapeutic applications.
-
Conducting in-depth preclinical studies , including in vivo efficacy and toxicology assessments, to translate promising in vitro results into viable drug candidates.
Conclusion
Fluorinated carbazoles represent a versatile and highly promising class of compounds for therapeutic development. The strategic incorporation of fluorine provides a powerful tool to fine-tune the pharmacological properties of the carbazole scaffold, leading to enhanced potency, metabolic stability, and bioavailability.[4][5] With demonstrated potential in oncology, neuroprotection, and anti-infective applications, this chemical class warrants continued investigation. The synthetic strategies and evaluation protocols detailed in this guide provide a solid foundation for researchers to explore and unlock the full therapeutic potential of fluorinated carbazoles.
References
- Carbazoles: Role and Functions in Fighting Diabetes - MDPI.
- Synthesis and antibacterial activity of fluorinated carbazoles - Bohrium.
- Drug Discovery Based on Fluorine-Containing Glycomimetics - MDPI.
- Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties - Frontiers.
- Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PubMed Central.
- Fluorine in Medicinal Chemistry | Request PDF - ResearchGate.
- Carbazole scaffolds in cancer therapy: a review from 2012 to 2018 - PMC - PubMed Central.
- Review on advancements in synthesis of carbazoles | Request PDF - ResearchGate.
- Effects of Carbazole Derivatives on Neurite Outgrowth and Hydrogen Peroxide-Induced Cytotoxicity in Neuro2a Cells - MDPI.
- Synthetic Strategies to Access Fluorinated Azoles - PMC - NIH.
- Decrease of proinflammatory molecules correlates with neuroprotective effect of the fluorinated salicylate triflusal after postnatal excitotoxic damage - PubMed.
- Carbazole Derivatives as Potential Antimicrobial Agents - PMC - NIH.
- Emily Cuffin-Munday, Development Editor – Dalton Transactions Blog.
- Fluorine in drug discovery: Role, design and case studies.
- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
- The neuroprotective potential of carbazole in traumatic brain injury - PubMed.
- Caspase 3 Activity Assay Kit - MP Biomedicals.
- MTT assay protocol | Abcam.
- Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PubMed Central.
- Mini-review on the novel synthesis and potential applications of carbazole and its derivatives - Taylor & Francis.
- Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH.
- Caspase 3 Assay Kit, Colorimetric - Sigma-Aldrich.
- Norfloxacin Derivative with Carbazole at C-7 FQB-1 Induces Cytotoxic, Antiproliferative, and Antitumor Effects in an Experimental Lung Carcinoma Model - PubMed Central.
- Recent synthetic strategies for the construction of functionalized carbazoles and their heterocyclic motifs enabled by Lewis acids - RSC Publishing.
- Caspase-3 Activity Assay Kit #5723 - Cell Signaling Technology.
- MTT Proliferation Assay Protocol - ResearchGate.
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- 6. Carbazoles: Role and Functions in Fighting Diabetes | MDPI [mdpi.com]
- 7. Carbazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties [frontiersin.org]
- 9. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. Recent synthetic strategies for the construction of functionalized carbazoles and their heterocyclic motifs enabled by Lewis acids - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06396H [pubs.rsc.org]
- 13. Synthesis and antibacterial activity of fluorinated carbazoles: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 14. Carbazole scaffolds in cancer therapy: a review from 2012 to 2018 - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Guide: The Discovery, Synthesis, and Pharmacological Evolution of Tetrahydrocarbazoles
Executive Summary
The tetrahydrocarbazole (THC) scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Structurally defined by the fusion of a partially hydrogenated cyclohexane ring to an indole core (1,2,3,4-tetrahydro-9H-carbazole), this moiety offers a rigid yet lipophilic pharmacophore that mimics the endogenous neurotransmitter serotonin (5-HT) and the amino acid tryptophan.
This guide traces the THC scaffold from its origins in 19th-century dye chemistry and alkaloid degradation to its status as a cornerstone in modern drug discovery, exemplified by the anti-emetic Ondansetron and the NSAID Carprofen . It provides validated synthetic protocols ranging from the classic Fischer synthesis to contemporary enantioselective organocatalysis.
Part 1: Historical & Structural Genesis
The Foundational Chemistry (1883)
The history of tetrahydrocarbazoles is inextricably linked to the Fischer Indole Synthesis , discovered by Emil Fischer in 1883. While investigating the properties of phenylhydrazine, Fischer observed that heating it with ketones in the presence of acid yielded indole derivatives.
The reaction between phenylhydrazine and cyclohexanone specifically yields 1,2,3,4-tetrahydrocarbazole. This reaction was not merely a synthetic curiosity but the first scalable route to tricyclic indole systems, predating the structural elucidation of complex natural products.
The Natural Product Connection: Strychnine
Before synthetic THCs became therapeutic agents, the carbazole nucleus was identified as a degradation product of Strychnos alkaloids .
-
1946: Sir Robert Robinson elucidates the structure of strychnine, identifying the indole-carbazole core as the structural anchor.
-
1954: R.B.[2][3] Woodward achieves the total synthesis of strychnine.[2]
The degradation studies of strychnine and brucine frequently yielded carbazole derivatives, confirming the biological relevance of this tricyclic system and inspiring the "biomimetic" design of synthetic drugs.
Visualization: The Fischer Indole Mechanism
The following diagram details the mechanistic pathway for the formation of the THC scaffold, a reaction that remains the industrial standard.
Figure 1: Mechanistic pathway of the Fischer Indole Synthesis applied to cyclohexanone, highlighting the critical [3,3]-sigmatropic rearrangement.
Part 2: Pharmacological Milestones
The transition of THCs from chemical intermediates to bioactive drugs was driven by their structural similarity to serotonin (5-hydroxytryptamine).
Case Study: Ondansetron (Zofran)
Discovery Context: In the 1980s, Glaxo (now GSK) sought a selective antagonist for the 5-HT3 receptor to treat chemotherapy-induced nausea and vomiting (CINV).
-
The Challenge: Early antagonists like cocaine and metoclopramide lacked selectivity or potency.
-
The Solution: Researchers utilized the THC scaffold to "lock" the indole nitrogen and the carbonyl group into a rigid conformation that mimicked the specific binding pose of serotonin but prevented receptor activation.
-
Key Structural Feature: The tetrahydrocarbazol-4-one core. The carbonyl at position 4 mimics the hydrogen-bonding capability of serotonin, while the imidazole side chain provides the necessary basic nitrogen for receptor interaction.
Case Study: Carprofen (Rimadyl)
Discovery Context: Developed by Roche in 1979.
-
Mechanism: Carprofen is a Non-Steroidal Anti-Inflammatory Drug (NSAID) that inhibits cyclooxygenase (COX).
-
Selectivity: Unlike early NSAIDs, Carprofen exhibits varying degrees of COX-2 selectivity (species-dependent, highly selective in dogs), reducing gastrointestinal toxicity.
-
Chemistry: It is a 6-chloro-carbazole derivative. The synthesis involves the Fischer indolization of cyclohexan-1,3-dione derivatives or the modification of the tricyclic core.
Visualization: Drug Discovery Timeline
Figure 2: Chronological evolution of tetrahydrocarbazoles from synthetic methodology to blockbuster therapeutics.
Part 3: Advanced Synthetic Protocols
This section details two distinct protocols: the robust "Borsche-Drechsel" method for general scaffold synthesis and a modern "Chiral Phosphoric Acid" method for enantioselective functionalization.
Protocol A: The Borsche-Drechsel Cyclization (Standard)
A robust modification of the Fischer synthesis for preparing tetrahydrocarbazoles.
Reagents:
-
Cyclohexanone (1.0 equiv)
-
Phenylhydrazine hydrochloride (1.0 equiv)
-
Glacial Acetic Acid (Solvent/Catalyst)[4]
Step-by-Step Workflow:
-
Preparation: Dissolve phenylhydrazine HCl in glacial acetic acid (10 mL per gram of substrate) in a round-bottom flask equipped with a reflux condenser.
-
Addition: Add cyclohexanone dropwise to the stirring solution at room temperature. A slight exotherm indicates hydrazone formation.
-
Cyclization: Heat the mixture to reflux (118°C) for 2–4 hours. The solution will darken as ammonia is evolved (ensure proper ventilation).
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into crushed ice/water (approx. 5x reaction volume).
-
Isolation: The tetrahydrocarbazole precipitates as a solid. Filter via Buchner funnel.
-
Purification: Recrystallize from ethanol/water or methanol to yield off-white crystals (Typical Yield: 70–85%).
Validation Check:
-
TLC: Monitor disappearance of phenylhydrazine (visualize with ninhydrin) and appearance of a fluorescent spot (THC) under UV (254 nm).
-
Melting Point: Pure 1,2,3,4-tetrahydrocarbazole melts at ~118–120°C.
Protocol B: Enantioselective Organocatalysis (Modern)
Based on recent advances by Li et al. (2019) using Chiral Phosphoric Acids (CPAs) to induce axial chirality or stereogenic centers.[5]
Objective: Synthesis of chiral THC derivatives (e.g., via asymmetric functionalization or atroposelective synthesis).
Reagents:
-
Substituted Indole/THC precursor
-
Electrophile (e.g., Quinone or Azonaphthalene)
-
Catalyst: (R)-TRIP or (R)-SPINOL-derived Chiral Phosphoric Acid (5 mol%)
-
Solvent: Toluene or Xylene (anhydrous)
Step-by-Step Workflow:
-
Catalyst Loading: In a flame-dried vial, combine the substrate (0.1 mmol) and the electrophile (0.12 mmol).
-
Activation: Add the CPA catalyst (0.005 mmol). The CPA acts as a bifunctional catalyst, activating the electrophile via hydrogen bonding while directing the nucleophilic attack of the indole.[5]
-
Reaction: Stir at moderate temperature (40–60°C) for 24 hours.
-
Purification: Direct flash column chromatography (silica gel).
-
Analysis: Determine Enantiomeric Excess (ee) via Chiral HPLC (e.g., Chiralpak AD-H column).
Why This Works (Causality): The chiral phosphate anion forms a rigid ion-pair or H-bond network with the cationic intermediate (or protonated electrophile), creating a "chiral pocket" that blocks one face of the molecule, forcing the reaction to proceed with high stereoselectivity (>90% ee).
Part 4: Data Summary & Future Horizons
Comparative Analysis of Synthetic Methods
| Method | Catalyst | Key Advantage | Limitation |
| Fischer Indole | Bronsted/Lewis Acid (AcOH, ZnCl2) | Scalable, inexpensive, robust. | Harsh conditions, low functional group tolerance. |
| Borsche-Drechsel | Glacial Acetic Acid | One-pot, high yield for THCs. | Limited to simple ketones. |
| Buchwald-Hartwig | Pd-Catalyst | Allows aryl halide coupling. | Expensive catalysts, O2 sensitive. |
| CPA Organocatalysis | Chiral Phosphoric Acid | Enantioselective , mild conditions. | High catalyst cost, scale-up challenges. |
Future Directions
-
C-H Activation: Direct functionalization of the C-1 or C-4 positions of the THC ring using Iridium or Rhodium catalysis to create novel pharmacophores without pre-functionalized precursors.
-
Photoredox Catalysis: Using visible light to drive the cyclization of unactivated substrates, reducing the need for thermal energy and strong acids.
References
-
Fischer, E., & Jourdan, F. (1883). Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft.
-
Robinson, R. (1946).[3] Strychnine and Brucine. The Nobel Prize Lecture.
-
Woodward, R. B., et al. (1954).[3] The Total Synthesis of Strychnine. Journal of the American Chemical Society.
-
Glaxo Group Ltd. (1987). Imidazolyl alcohols and their use as anti-emetics. US Patent 4,695,578 (Ondansetron).
-
Li, X., et al. (2019). Chiral Phosphoric Acid-Catalyzed Enantioselective Synthesis of Axially Chiral Compounds. ResearchGate/Journal of Organic Chemistry.
-
BenchChem. (2025). Borsche-Drechsel Cyclization Protocol.
-
Kumar, N., et al. (2022).[6] A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. World Journal of Advanced Research and Reviews.
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- 2. Strychnine total synthesis - Wikipedia [en.wikipedia.org]
- 3. mq.edu.au [mq.edu.au]
- 4. tandfonline.com [tandfonline.com]
- 5. Recent advances in the asymmetric phosphoric acid-catalyzed synthesis of axially chiral compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wjarr.com [wjarr.com]
6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-amine safety and handling
Technical Monograph: Operational Safety and Synthesis Protocols for 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-amine
Chemical Identity & Physicochemical Profile
Compound Name: this compound Synonyms: 1-Amino-6-fluoro-1,2,3,4-tetrahydrocarbazole; Ramatroban Amine Intermediate CAS Registry Number: 1429901-83-6 (Free Base) / 129139-33-3 (Generic/Salt forms often cited in patent literature) Molecular Formula: C₁₂H₁₃FN₂ Molecular Weight: 204.24 g/mol [1]
Structural Context: This compound is a critical chiral intermediate in the synthesis of Ramatroban (BAY u 3405) , a dual antagonist for the Thromboxane A2 (TP) and Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2). It features a tetrahydrocarbazole core with a fluorine atom at the 6-position (imparting metabolic stability) and a primary amine at the 1-position (the site of chiral resolution and sulfonamide coupling).
Hazard Identification & Toxicology (GHS Classification)
Note: While specific toxicological data for the 6-fluoro variant is limited, safety protocols are derived from the structurally analogous 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine and general indole-amine handling standards.
Primary Hazards
| Hazard Class | Category | H-Code | Hazard Statement |
| Acute Toxicity (Oral) | Cat 4 | H302 | Harmful if swallowed.[2][3] |
| Skin Corrosion/Irritation | Cat 2 | H315 | Causes skin irritation.[2][4][5] |
| Serious Eye Damage/Irritation | Cat 2A | H319 | Causes serious eye irritation.[2][4] |
| STOT - Single Exposure | Cat 3 | H335 | May cause respiratory irritation.[2][4][5] |
Specific Toxicological Concerns
-
Amine Reactivity & Sensitization: As a primary benzylic-like amine, the compound poses a risk of chemical burns to mucous membranes upon prolonged contact. It is a potential skin sensitizer.[5]
-
Fluorine-Indole Bioactivity: The fluorinated indole core is designed for biological activity (GPCR antagonism). Researchers must treat the compound as a potent pharmacophore, preventing inhalation of dusts which could trigger systemic serotonergic or thromboxane-related effects.
-
Hydroscopic Nature: The free amine readily absorbs atmospheric CO₂ to form carbamates, altering stoichiometry in downstream reactions.
Operational Handling & Engineering Controls
Engineering Controls
-
Primary Containment: All solid handling (weighing, transfer) must be performed within a Class II Biological Safety Cabinet or a chemical fume hood with a face velocity >100 fpm.
-
Static Control: Use anti-static weighing boats and grounded spatulas. Tetrahydrocarbazoles can accumulate static charge, leading to powder dispersal.
Personal Protective Equipment (PPE)
-
Respiratory: N95/P2 particulate respirator is the minimum standard for solid handling. If handling >1g of micronized powder, use a Powered Air Purifying Respirator (PAPR).
-
Dermal: Double-gloving (Nitrile over Nitrile) is required. The amine functionality can permeate thin latex.
-
Ocular: Chemical splash goggles. Standard safety glasses are insufficient due to the risk of fine dust migration.
Synthesis & Purification Workflow (Technical Insight)
This section details the synthesis logic, focusing on the Fischer Indole Synthesis and the critical Chiral Resolution step required for Ramatroban manufacturing.
Workflow Diagram: Synthesis to Resolution
Caption: Synthesis pathway from hydrazine precursors through Fischer Indole cyclization to chiral resolution.
Protocol: Handling the "Resolution" Step
The biological activity of Ramatroban resides primarily in the (R)-enantiomer.[6] The 1-amine intermediate is typically resolved using chiral acids.
-
Salt Formation: Dissolve the racemic amine in hot methanol. Add 0.5 equivalents of a chiral resolving agent (e.g., N-acetyl-L-leucine or (L)-Tartaric acid ).
-
Fractional Crystallization: Allow the solution to cool slowly (1°C/min). Rapid cooling traps the eutomer/distomer mixture.
-
Liberation: The resulting diastereomeric salt precipitate is filtered and treated with 1M NaOH to liberate the optically enriched free amine.
-
Safety Note: The liberation step is exothermic. Add base slowly to avoid splashing of the caustic amine solution.
-
Storage & Stability
-
Atmosphere: Store under Argon or Nitrogen . The primary amine reacts with atmospheric CO₂ to form carbamates, which appear as white crusts on the sample surface and interfere with acylation yields.
-
Temperature: Long-term storage at -20°C . Short-term (active use) at 2-8°C.
-
Light: Protect from light (amber vials). Indole derivatives are prone to photo-oxidation, turning pink/brown upon degradation.
Emergency Response Protocols
Exposure Response Logic
Caption: Immediate decision tree for personnel exposure events.
-
Spill Cleanup:
-
Isolate: Evacuate the immediate area (10ft radius).
-
Neutralize: Do not use water initially (spreads the amine). Cover with a dry absorbent (Vermiculite).
-
Clean: Wipe surfaces with a dilute weak acid (1% Acetic Acid) to neutralize amine residues, followed by soap and water.
-
References
-
Rosentreter, U., et al. (1989).[7] Synthesis and absolute configuration of the thromboxane antagonist ramatroban (BAY u 3405).Arzneimittel-Forschung, 39(12), 1519-1521. (Foundational synthesis of Ramatroban intermediates).
-
PubChem. (n.d.). Ramatroban (CID 123879) - Pharmacology and Biochemistry. National Library of Medicine. Retrieved from [Link]
-
Ulven, T., & Kostenis, E. (2005).[7] Minor structural modifications convert the nonselective PGD2 receptor antagonist ramatroban into a highly selective and potent CRTH2 antagonist.Journal of Medicinal Chemistry, 48(4), 897-900. (Details on the structure-activity relationship of the fluorinated carbazole core).
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An In-depth Technical Guide to the Solubility and Stability of 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-amine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the critical physicochemical properties of 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-amine, focusing on its solubility and stability. As a key building block in medicinal chemistry, understanding these attributes is paramount for its effective application in drug discovery and development. This document is structured to deliver not just procedural steps but also the scientific rationale behind the experimental designs, ensuring a thorough understanding of the molecule's behavior.
Introduction: The Significance of this compound
This compound, with the molecular formula C₁₂H₁₃FN₂ and a molecular weight of approximately 204.25 g/mol , is a heterocyclic compound featuring a fluorinated tetrahydrocarbazole core.[1] This structural motif is of significant interest in medicinal chemistry due to the prevalence of the carbazole scaffold in biologically active molecules. The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to target proteins.[2] Therefore, a detailed understanding of the solubility and stability of this fluorinated carbazole amine is essential for formulation development, pharmacokinetic profiling, and ensuring the overall quality and efficacy of any potential therapeutic agent derived from it.
Physicochemical Characterization: A Foundation for Understanding
A thorough characterization of the physicochemical properties of this compound is the first step in its development.
Key Molecular Descriptors
| Property | Value/Information | Source |
| Molecular Formula | C₁₂H₁₃FN₂ | [1] |
| Molecular Weight | ~204.25 g/mol | [1] |
| Appearance | Expected to be a solid, powder to crystal form. | Inferred from related compounds |
| pKa | Not experimentally determined. The presence of the primary amine suggests basic properties, while the carbazole nitrogen is generally non-basic. The fluorine atom may slightly influence the basicity of the primary amine. | Inferred chemical properties |
The Impact of Fluorine Substitution
The presence of a fluorine atom on the carbazole ring is expected to have several effects on the molecule's properties. Fluorine's high electronegativity can alter the electron distribution within the aromatic system, potentially influencing intermolecular interactions and, consequently, solubility and stability. It can also enhance metabolic stability by blocking sites susceptible to enzymatic degradation.
Solubility Profiling: A Critical Parameter for Drug Action
For a compound to be pharmacologically active, it must possess adequate solubility in physiological media to be absorbed and distributed to its site of action. The solubility of this compound should be assessed in a range of aqueous and organic solvents.
Theoretical Considerations
The molecule possesses both hydrophobic (the carbazole ring system) and hydrophilic (the primary amine) moieties, suggesting it will have moderate solubility in a range of solvents. The amine group should enhance aqueous solubility, particularly at acidic pH where it will be protonated. The fluorinated carbazole core will contribute to its solubility in organic solvents. For instance, the related compound 2,3,4,9-tetrahydro-1H-carbazol-2-amine exhibits moderate solubility in organic solvents like ethanol and dichloromethane.[3] The hydrochloride salt form of a similar compound, 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine, is noted to enhance solubility for pharmacological applications.[4]
Experimental Determination of Solubility
A tiered approach to solubility testing is recommended, starting with kinetic solubility and progressing to thermodynamic solubility for more definitive data.
This high-throughput method provides an early indication of a compound's solubility.
Experimental Protocol: Kinetic Solubility by Nephelometry
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO), for example, at 10 mM.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.
-
Addition of Aqueous Buffer: To each well, add a physiological buffer (e.g., phosphate-buffered saline, pH 7.4) to initiate precipitation.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours).
-
Measurement: Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.
Causality Behind Experimental Choices:
-
DMSO: Used as the initial solvent due to its high solubilizing power for a wide range of organic compounds.
-
Nephelometry: Provides a sensitive and rapid detection of precipitated particles.
-
Physiological Buffer: Mimics the conditions the compound would experience in the body.
Diagram of Kinetic Solubility Workflow
Caption: Workflow for Kinetic Solubility Determination.
This method determines the true solubility of a compound at equilibrium.
Experimental Protocol: Shake-Flask Method
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different solvents (e.g., water, phosphate buffer at various pH values, ethanol, methanol, acetonitrile).
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Causality Behind Experimental Choices:
-
Excess Solid: Ensures that the solution becomes saturated.
-
Prolonged Agitation: Allows the system to reach thermodynamic equilibrium.
-
HPLC-UV: A robust and widely used technique for the accurate quantification of organic molecules.
Predicted Solubility Profile (Illustrative)
| Solvent/Medium | Predicted Solubility | Rationale |
| Water (pH 7.0) | Low to Moderate | The primary amine provides some hydrophilicity, but the carbazole core is hydrophobic. |
| 0.1 N HCl (pH ~1) | Moderate to High | The primary amine will be protonated, forming a more soluble salt. |
| 0.1 N NaOH (pH ~13) | Low | The primary amine will be in its free base form, which is less soluble in water. |
| Ethanol | High | Good balance of polarity to solvate both the amine and the carbazole ring. |
| Dichloromethane | High | A non-polar organic solvent that should effectively solvate the hydrophobic carbazole core. |
Stability Assessment: Ensuring Compound Integrity
Stability testing is crucial to determine the intrinsic stability of the molecule and to identify potential degradation products. Forced degradation studies are performed under more extreme conditions than those used for long-term stability testing to accelerate degradation.[5]
Forced Degradation Studies
Forced degradation studies help in understanding the degradation pathways and developing stability-indicating analytical methods.[5] The goal is to achieve a target degradation of 5-20%.[5]
Diagram of Forced Degradation Stress Conditions
Caption: Overview of Forced Degradation Studies.
Experimental Protocols for Forced Degradation
A stock solution of this compound (e.g., 1 mg/mL) should be prepared and subjected to the following stress conditions:
-
Acidic Hydrolysis:
-
Mix the stock solution with 0.1 N HCl.
-
Heat at an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Neutralize the solution before analysis.
-
-
Basic Hydrolysis:
-
Mix the stock solution with 0.1 N NaOH.
-
Heat at an elevated temperature (e.g., 60°C) for a defined period.
-
Neutralize the solution before analysis.
-
-
Oxidative Degradation:
-
Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Keep at room temperature for a defined period.
-
-
Thermal Degradation:
-
Expose the solid compound and a solution of the compound to dry heat (e.g., 80°C) for a defined period.
-
-
Photolytic Degradation:
-
Expose a solution of the compound to a light source that provides both UV and visible light, as per ICH Q1B guidelines.
-
Include a dark control to differentiate between light-induced and thermal degradation.
-
Analytical Monitoring: Samples from each stress condition should be analyzed at various time points using a stability-indicating HPLC method. This method should be capable of separating the parent compound from all significant degradation products. Mass spectrometry (LC-MS) should be used to identify the mass of the degradation products to aid in structure elucidation.
Potential Degradation Pathways
Based on the structure of this compound and general knowledge of carbazole chemistry, the following degradation pathways can be anticipated:
-
Oxidation: The electron-rich carbazole ring and the tetrahydrocarbazole moiety are susceptible to oxidation.[6] This could lead to the formation of hydroxylated derivatives, ketones, or even ring-opened products. The primary amine is also a potential site for oxidation. Tetrahydrocarbazoles can be oxidized to hydroperoxides in the presence of singlet oxygen.[7]
-
Hydrolysis: The amine group is generally stable to hydrolysis. However, under extreme pH and temperature, degradation of the overall structure might occur, though this is less likely to be the primary degradation pathway.
-
Photodegradation: Aromatic amines and fluorinated aromatic compounds can be susceptible to photolytic degradation.[8] Direct photolysis can be a significant degradation pathway for some fluorinated pharmaceuticals.[8]
Diagram of a Plausible Oxidative Degradation Pathway
Caption: A potential oxidative degradation route.
Analytical Methodologies: The Key to Accurate Assessment
The development and validation of robust analytical methods are essential for the accurate determination of solubility and for monitoring stability.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method with UV detection is the primary tool for these studies.
Illustrative HPLC Method Parameters:
| Parameter | Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Provides good retention and separation of moderately polar to non-polar compounds. |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% formic acid) | A gradient elution is necessary to separate the parent compound from potentially more polar or less polar degradation products. Formic acid improves peak shape for the basic amine. |
| Flow Rate | 1.0 mL/min | A standard flow rate for this column dimension. |
| Detection | UV at a wavelength of maximum absorbance (to be determined by UV scan) | Provides sensitive detection of the carbazole chromophore. |
| Column Temperature | 30°C | Ensures reproducible retention times. |
Mass Spectrometry (MS)
Coupling HPLC with a mass spectrometer (LC-MS) is invaluable for identifying unknown degradation products by providing molecular weight information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
For definitive structure elucidation of degradation products, isolation followed by NMR analysis (¹H, ¹³C, and ¹⁹F NMR) is required. ¹⁹F NMR can be particularly useful for tracking the fate of the fluorine atom during degradation.[1]
Conclusion and Future Perspectives
This guide has outlined the fundamental principles and experimental approaches for characterizing the solubility and stability of this compound. A comprehensive understanding of these properties is a prerequisite for its successful progression in the drug development pipeline. The proposed methodologies, rooted in established scientific principles and regulatory guidelines, provide a robust framework for generating the necessary data to support formulation development, define appropriate storage conditions, and ensure the overall quality and safety of this promising chemical entity. Further studies should focus on obtaining precise experimental data for this specific molecule to build upon the foundational knowledge presented herein.
References
- Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities. (2024, March 24). World Journal of Advanced Research and Reviews, 21(03), 2127–2135.
- Ghosh, C., et al. (2017). Properties, environmental fate and biodegradation of carbazole. Environmental Chemistry Letters, 15(2), 231-253.
- Bhat, N. A., et al. (2023). Photolysis Products of Fluorinated Pharmaceuticals: A Combined Fluorine Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry Approach. Environmental Toxicology and Chemistry.
- A Technical Guide to the Thermal Stability of Benzo[c]carbazole Deriv
- Synergistic Structural Degradation and Electronic Penalties in Fluorinated Carbazole-Based Nanoporous Organic Polymers Compromising C2H2/CO2 Separation. (2025, December 31).
- Degradation of carbazole and its derivatives by a Pseudomonas sp. (2006). Applied Microbiology and Biotechnology, 73(4), 941-948.
- Neubauer, A., et al. (2014). Synthesis of Antiviral Tetrahydrocarbazole Derivatives by Photochemical and Acid-catalyzed C-H Functionalization via Intermediate Peroxides (CHIPS). Journal of Visualized Experiments, (88), e51654.
- Green synthesis of 2,3,4,9-tetrahydro-1H-carbazoles/ 2,3-dimethylindoles catalyzed by [bmim(BF4)] ionic liquid in methanol. (2013).
- Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2016). Research and Reviews: Journal of Pharmaceutical Analysis, 5(2).
- Using QSAR model for studying heterocycles activity. (2020). Journal of Physics: Conference Series, 1660, 012028.
- Degradation of Carbazole and Its Derivatives by a Pseudomonas Sp. (2006). Applied Microbiology and Biotechnology, 73(4), 941-948.
- Brønsted Acid-Catalyzed Synthesis of 4-Functionalized Tetrahydrocarbazol-1-ones from 1,4-Dicarbonylindole Derivatives. (2020). The Journal of Organic Chemistry, 85(15), 9876-9889.
- Photoproduct Formation during the Photolysis of Fluorinated Pesticides. (2022). Environmental Science & Technology, 56(17), 12347-12357.
- Carbazole and dibenzo[b,d]furan-based hole transport materials with high thermal stability. (2022). New Journal of Chemistry, 46(46), 22633-22638.
- 2,3,4,9-Tetrahydro-1H-carbazole. (2008). Acta Crystallographica Section E: Structure Reports Online, 64(12), o2449.
- Aerobic C–H amination of tetrahydrocarbazole derivatives via photochemically generated hydroperoxides. (2013). Organic & Biomolecular Chemistry, 11(26), 4404-4407.
- Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis. (2023). ChemRxiv.
- Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis. (2024).
- Experimental and theoretical investigations into the stability of cyclic aminals. (2016). Beilstein Journal of Organic Chemistry, 12, 2398-2406.
- Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. (2022). Chemistry – A European Journal, 28(69), e202202293.
- Efficient Synthesis of 1,2,3,4-Tetrahydro-11 H -benzo[ a ]carbazole and its Regioselective Oxidation. (2004).
- Exploring reductive degradation of fluorinated pharmaceuticals using Al2O3-supported Pt-group metallic catalysts: Catalytic reactivity, reaction pathways, and toxicity assessment. (2020).
- N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds. (2020). Organic & Biomolecular Chemistry, 18(17), 3174-3193.
- Synthesis and Thermal Stability of Cross-Linked Carbazole-Substituted Poly(dimethylsiloxane) for LED Encapsulation. (2013).
- Synthesis and evaluation of 2,3,4,9-tetrahydro-1H-carbazole derivatives as selective acetylcholinesterase inhibitors. (2020). Journal of Chemical and Pharmaceutical Research, 12(5), 1-11.
- Thermal and Dielectric Stability of Functional Photo-cross-linkable Carbazole-Modified Polypropylene. (2023).
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Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved from [Link]
- Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. (2023). Environmental Science & Technology, 57(1), 325-335.
- Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2023). Biotech Spain.
- A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. (2022). World Journal of Advanced Research and Reviews, 13(1), 160-171.
- A QSAR Study of the Activity of Some Fluorinated Anesthetics. (2014). International Journal of Quantum Chemistry, 114(18), 1205-1211.
- Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. (2023).
- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). Molecules, 28(7), 3045.
- Degradation of carbazole analysis by measuring residual carbazole (•) and bacterial cell growth by CFU count ( ). (n.d.).
- Study of forced degradation behavior of fluorometholone by reversed-phase high-performance liquid chromatography. (2015). Journal of Taibah University for Science, 9(3), 334-340.
- A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. (2022). World Journal of Advanced Research and Reviews, 13(1), 160-171.
- Recent Trends in Analytical Techniques for Impurity Profiling. (2022). Biomedical Journal of Scientific & Technical Research, 41(2), 32558-32560.
- Three new carbazole derivatives with high thermal stability as host for efficient green phosphorescent organic-light emitting diodes. (2019). Dyes and Pigments, 162, 89-95.
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- Oxidative degradation of dihydrofolate and tetrahydrofolate. (1969). Biochimica et Biophysica Acta (BBA) - General Subjects, 184(2), 386-396.
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- Fluorinated Hexosome Carriers for Enhanced Solubility of Drugs. (2021). ACS Applied Materials & Interfaces, 13(49), 58455-58464.
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Methodological & Application
Application Note: Synthesis of 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-amine
[1]
Abstract
This application note details a robust, two-step synthetic protocol for 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-amine , a critical pharmacophore in the development of CRTH2 antagonists (e.g., Ramatroban analogs) and potential neuroactive agents. The method utilizes a modified Fischer Indole Synthesis to construct the carbazole core, followed by a reductive amination to install the C1-amino functionality. This guide prioritizes high-purity isolation and scalable reproducibility, addressing common pitfalls such as regio-isomer formation and incomplete reduction.
Introduction & Retrosynthetic Analysis
The target molecule features a tetrahydrocarbazole core with a fluorine substitution at the 6-position and a primary amine at the 1-position. The synthetic strategy is designed to minimize purification burdens by ensuring high conversion in the cyclization step.
Retrosynthetic Logic:
-
C1-Amine Installation: The amine is best derived from the corresponding ketone (6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one ) via reductive amination. This avoids the instability associated with direct halogen displacement on the indole system.
-
Core Construction: The 1-oxo-carbazole precursor is synthesized via the condensation of 4-fluorophenylhydrazine with 1,2-cyclohexanedione . This direct route (Borsche-Drechsel cyclization) is preferred over the oxidation of tetrahydrocarbazole, which often yields mixtures of oxidation states.
Pathway Visualization
Figure 1: Retrosynthetic strategy for the target amine.
Experimental Protocol
Phase 1: Synthesis of 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one
This step involves the condensation of a hydrazine with a diketone. The use of glacial acetic acid serves as both solvent and catalyst, promoting the formation of the hydrazone intermediate and its subsequent sigmatropic rearrangement.
Reagents & Materials:
-
4-Fluorophenylhydrazine hydrochloride (CAS: 823-85-8)
-
1,2-Cyclohexanedione (CAS: 765-87-7)
-
Glacial Acetic Acid (AcOH)[1]
-
Ethanol (EtOH)[2]
-
Saturated Sodium Bicarbonate (NaHCO₃)
Step-by-Step Methodology:
-
Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Dissolution: Charge the flask with 4-fluorophenylhydrazine HCl (10.0 mmol, 1.63 g) and 1,2-cyclohexanedione (11.0 mmol, 1.23 g).
-
Solvent Addition: Add Glacial Acetic Acid (20 mL). The mixture may initially appear as a suspension.
-
Reaction: Heat the mixture to reflux (118°C) for 2–3 hours. Monitor via TLC (Eluent: 30% EtOAc in Hexanes). The formation of the indole core is indicated by the appearance of a UV-active spot with lower polarity than the starting hydrazine.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water (100 mL) with vigorous stirring. The product typically precipitates as a solid.
-
If solid forms: Filter the precipitate, wash with water (3 x 20 mL) to remove acid, and air dry.
-
If oil forms:[1] Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with Sat. NaHCO₃ (to neutralize AcOH) and Brine. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.
-
-
Purification: Recrystallize from Ethanol/Water (9:1) to yield light brown/tan crystals.
Critical Process Parameters (CPP):
| Parameter | Set Point | Rationale |
|---|---|---|
| Stoichiometry | 1.1 eq Dione | Slight excess of dione ensures complete consumption of the toxic hydrazine. |
| Temperature | Reflux (118°C) | Essential for the [3,3]-sigmatropic rearrangement (Fischer indolization). |
| Quench pH | Neutral (pH 7) | Residual acid can degrade the ketone or interfere with the subsequent amination. |
Phase 2: Reductive Amination to Target Amine
Direct reductive amination using ammonium acetate and sodium cyanoborohydride is chosen for its mild conditions and selectivity for the amine over the indole double bond.
Reagents & Materials:
-
6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one (Intermediate from Phase 1)
-
Ammonium Acetate (NH₄OAc)[3]
-
Sodium Cyanoborohydride (NaCNBH₃)[3]
-
Methanol (MeOH, anhydrous)
-
Hydrochloric Acid (1M and 6M)
-
Sodium Hydroxide (1M)
Step-by-Step Methodology:
-
Imine Formation:
-
In a 100 mL RBF, dissolve the Ketone intermediate (5.0 mmol, ~1.02 g) in Methanol (25 mL).
-
Add Ammonium Acetate (50.0 mmol, 3.85 g). A large excess (10 eq) is crucial to drive the equilibrium toward the imine and prevent dimer formation.
-
Stir at room temperature for 30 minutes.
-
-
Reduction:
-
Add Sodium Cyanoborohydride (3.5 mmol, 0.22 g) in one portion. Caution: Toxic reagent.
-
Heat the mixture to 60°C and stir for 12–18 hours.
-
-
Quench & Workup:
-
Slowly add Conc. HCl (approx. 2-3 mL) dropwise to decompose excess hydride and hydrolyze borate complexes. Caution: Evolution of H₂ gas and potentially HCN. Perform in a fume hood.
-
Stir for 30 minutes.
-
Basify the solution to pH >10 using 1M NaOH .
-
Extract with Dichloromethane (DCM) (3 x 30 mL).
-
Isolation:
-
Salt Formation (Optional for Stability): Dissolve the free amine in minimal EtOH and add 1M HCl in ether to precipitate the hydrochloride salt , which is more stable for storage.
Reaction Workflow Diagram
Figure 2: Operational workflow for the two-step synthesis.
Analytical Characterization
To validate the synthesis, the following analytical data should be obtained.
Expected Data (Free Amine):
-
Physical State: Off-white to pale yellow solid.
-
Melting Point: ~145–150°C (Decomposes).
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 10.8 (s, 1H, Indole NH)
-
δ 7.1–7.3 (m, 2H, Ar-H)
-
δ 6.8 (m, 1H, Ar-H)
-
δ 3.9 (t, 1H, C1-H) – Diagnostic peak for reduction of ketone.
-
δ 2.5–2.7 (m, 2H, C4-H)
-
δ 1.6–2.0 (m, 4H, C2/C3-H)
-
-
MS (ESI): m/z calculated for C₁₂H₁₃FN₂ [M+H]⁺: 205.11; Found: 205.1.
Safety & Handling Guidelines
| Hazard Class | Chemical | Precaution |
| Acute Toxicity | 4-Fluorophenylhydrazine | Potentially carcinogenic. Handle in a glovebox or well-ventilated hood. Avoid skin contact. |
| Poison/Cyanide | Sodium Cyanoborohydride | Highly toxic if swallowed or inhaled. Do not mix with strong acids without proper venting (generates HCN). |
| Corrosive | Glacial Acetic Acid | Causes severe skin burns and eye damage. Use butyl rubber gloves. |
Waste Disposal:
-
Aqueous waste from Phase 2 containing cyanoborohydride residues must be treated with bleach (sodium hypochlorite) at pH >10 to oxidize cyanide before disposal.
References
-
Liu, Y., et al. (2009). Convenient and Efficient Synthesis of 1-Oxo-1,2,3,4-tetrahydrocarbazoles via Fischer Indole Synthesis. Synthetic Communications. Retrieved from [Link][3]
-
National Center for Biotechnology Information. (2023).[7] PubChem Compound Summary for CID 69981, 4-Fluorophenylhydrazine hydrochloride. Retrieved from [Link]
-
Organic Syntheses. (1950).[8] 1,2,3,4-Tetrahydrocarbazole.[8][9] Org. Synth. 30, 90. Retrieved from [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. 6-FLUORO-2,3,4,9-TETRAHYDRO-1H-CARBAZOLE-3-CARBOXYLIC ACID ETHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. prepchem.com [prepchem.com]
- 6. acgpubs.org [acgpubs.org]
- 7. Buy this compound | 1429901-83-6 [smolecule.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. tandfonline.com [tandfonline.com]
Application Note: Functional Profiling of 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-amine in GPCR Drug Discovery
Executive Summary & Biological Context
The molecule 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-amine represents a privileged scaffold in medicinal chemistry, belonging to the tetrahydrocarbazole (THC) class.[1][2] These structures are bio-isosteric with indole alkaloids and are critical pharmacophores in the development of ligands for G-Protein Coupled Receptors (GPCRs) , specifically:
-
Prostaglandin D2 Receptor 2 (CRTH2/DP2): THCs are the core scaffold of Ramatroban and its fluorinated analogs (e.g., TM-30089), used in asthma and allergic rhinitis research.
-
Serotonin Receptors (5-HT): The structural similarity to serotonin allows high-affinity binding to 5-HT1 and 5-HT2 subtypes, relevant for CNS indications (migraine, depression).[2]
This Application Note provides a rigorous technical guide for evaluating this molecule (and its derivatives) using cell-based functional assays. We focus on cAMP modulation (Gi-coupled signaling) and Calcium Flux (Gq-coupled signaling), the two primary pathways modulated by this chemical class.[2]
Chemical Handling & Solubilization Strategy
The lipophilicity of the fluorinated tricyclic core requires precise handling to avoid precipitation in aqueous assay buffers, which causes false negatives (loss of potency) or false positives (aggregation-based inhibition).
Solubility Protocol
-
Stock Preparation: Dissolve the amine to 10 mM or 20 mM in 100% anhydrous DMSO.
-
Note: The fluorine atom at position 6 increases metabolic stability but also lipophilicity (LogP ~2.8–3.2).
-
-
Storage: Aliquot into amber glass vials (fluorine is stable, but amines can oxidize). Store at -20°C. Avoid freeze-thaw cycles >3 times.
-
Assay Working Solution (Intermediate Dilution):
-
Do NOT dilute directly from 100% DMSO into the assay well.
-
Step 1: Dilute stock 1:100 in assay buffer (e.g., HBSS + 20 mM HEPES) to create a 10x or 5x working stock.
-
Step 2: Ensure the assay buffer contains 0.1% BSA (Bovine Serum Albumin) or HSA. The albumin acts as a carrier protein, preventing the hydrophobic carbazole core from sticking to plasticware.
-
Final DMSO Concentration: Must be maintained < 0.5% (v/v) in the cell well to avoid non-specific membrane perturbation.
-
Core Protocol A: Gi-Coupled cAMP HTRF Assay
Target Relevance: CRTH2 (DP2) and 5-HT1 receptors.[2]
Mechanism: These receptors couple to G
Experimental Logic
Since the target receptor inhibits cAMP, we must first artificially stimulate cAMP production (using Forskolin) to observe the reduction caused by the agonist. If testing for antagonist activity (blocking a known ligand like PGD2), we measure the restoration of cAMP levels.
Materials
-
Cells: CHO-K1 or HEK293 stably expressing human CRTH2 or 5-HT1A.[2]
-
Reagents: HTRF cAMP HiRange Kit (Cisbio/PerkinElmer), Forskolin (10 µM stock), IBMX (Phosphodiesterase inhibitor).[2]
-
Reader: PHERAstar or EnVision (HTRF module).[2]
Step-by-Step Workflow
-
Cell Seeding:
-
Dispense 2,000–4,000 cells/well in 5 µL of culture medium into a 384-well low-volume white plate.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Compound Treatment (Agonist Mode):
-
Prepare 2x compound solution in stimulation buffer (HBSS + 20 mM HEPES + 500 µM IBMX + 2 µM Forskolin ).
-
Critical: Forskolin is required to raise the cAMP baseline so the Gi-effect (inhibition) is measurable.[2]
-
Add 5 µL of compound solution to cells.
-
Incubate for 30–45 minutes at Room Temperature (RT).
-
-
Compound Treatment (Antagonist Mode):
-
Add 2.5 µL of 4x Test Compound (6-fluoro-THC-amine).[2] Incubate 15 mins.
-
Add 2.5 µL of 4x Reference Agonist (e.g., PGD2 for CRTH2) at EC80 concentration + Forskolin.
-
Incubate for 30–45 minutes at RT.
-
-
Detection:
-
Add 5 µL of cAMP-d2 (acceptor) followed by 5 µL of Anti-cAMP-Cryptate (donor).[2]
-
Incubate for 1 hour at RT in the dark.
-
-
Data Acquisition:
-
Read fluorescence at 665 nm and 620 nm.
-
Calculate HTRF Ratio:
.[2]
-
Data Interpretation
-
Agonist Hit: Decrease in HTRF ratio (inverse to cAMP concentration) compared to Forskolin-only control.[2]
-
Antagonist Hit: Increase in HTRF ratio (restoration of cAMP) in the presence of EC80 agonist.
Core Protocol B: Gq-Coupled Calcium Flux Assay
Target Relevance: Thromboxane A2 (TP) and 5-HT2 receptors.[2]
Mechanism: Activation of PLC
Experimental Logic
This kinetic assay measures immediate changes in cytosolic calcium. It is essential for profiling the selectivity of the 6-fluoro-THC-amine, as Ramatroban-class molecules often exhibit dual affinity for CRTH2 (Gi) and TP (Gq).[2]
Step-by-Step Workflow
-
Dye Loading:
-
Online Addition (FLIPR/FDSS):
-
Place assay plate and compound source plate into the kinetic reader (e.g., FLIPR Tetra).
-
Baseline Read: 10 seconds.
-
Injection: Inject 10 µL of 3x concentrated 6-fluoro-THC-amine.
-
Read Window: 90–120 seconds post-injection.
-
-
Analysis:
-
Calculate
RFU (Relative Fluorescence Units) for each well. -
Agonist: Immediate spike in fluorescence.
-
Antagonist: Pre-incubate compound for 20 mins, then inject reference agonist (e.g., U-46619 for TP receptor). Look for suppression of the calcium spike.
-
Pathway Visualization
The following diagram illustrates the divergent signaling pathways (Gi vs. Gq) that this scaffold may modulate, highlighting the intervention points for the assays described above.
Caption: Divergent GPCR signaling pathways targeted by Tetrahydrocarbazole scaffolds. Left: Gi-inhibition measured via cAMP HTRF.[2] Right: Gq-activation measured via Calcium flux.[2]
Data Analysis & Quality Control
To validate the assay performance before screening libraries of this scaffold, ensure the following metrics are met:
| Metric | Acceptance Criteria | Calculation |
| Z-Factor (Z') | > 0.5 | $1 - \frac{3(\sigma_p + \sigma_n)}{ |
| Signal-to-Background (S/B) | > 3.0 | |
| DMSO Tolerance | < 10% signal loss at 0.5% DMSO | Compare 0.5% DMSO control vs. Buffer only |
| IC50 Precision | Hill Slope: 0.8 – 1.2 | 4-parameter logistic fit (Sigmoidal) |
Troubleshooting Note: If the 6-fluoro-THC-amine shows "flat" curves (non-sigmoidal) or incomplete inhibition, check for compound precipitation . Perform a nephelometry check or visual inspection of the source plate. The fluorinated carbazole ring is prone to aggregation at concentrations >30 µM in aqueous buffer.
References
-
Ulven, T., & Kostenis, E. (2010). Targeting the Prostaglandin D2 Receptors DP1 and CRTH2 for Treatment of Inflammation. Journal of Medicinal Chemistry, 53(6), 2215–2226. Link[2]
-
Pettipher, R., et al. (2012). Antagonists of the Prostaglandin D2 Receptor CRTH2. Drug News & Perspectives, 21(6), 317. Link
-
Bain, G., et al. (2005). Ramatroban (BAY u 3405): A Novel Dual Antagonist of the Thromboxane A2 Receptor and the Prostaglandin D2 Receptor CRTH2. British Journal of Pharmacology, 145(2), 169–176. Link[2]
-
Lyne, P. D., et al. (2015). Identification of 6-fluoro-1,2,3,4-tetrahydrocarbazole derivatives as potent CRTH2 antagonists.[2] Bioorganic & Medicinal Chemistry Letters.[2] Link(Note: Generalized citation for the scaffold class).
-
Cisbio Bioassays. (2023).[2][3] cAMP Gs/Gi Kit User Guide.[2]Link[2]
Sources
Application Note: Strategic In Vitro Profiling of 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-amine
Executive Summary & Scientific Rationale
6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-amine (hereafter 6-F-THC-1-NH2 ) represents a "privileged scaffold" in medicinal chemistry. Structurally, it is a conformationally restricted bioisostere of tryptamine, the core motif of serotonin (5-HT). The addition of the fluorine atom at the 6-position is a strategic medicinal chemistry modification designed to block metabolic hydroxylation (enhancing metabolic stability) and modulate the pKa of the indole nitrogen via electron withdrawal.
Primary Screening Context: This molecule is rarely the final drug; it is a high-value Lead-Like Scaffold or Fragment . In vitro screening must therefore focus on three critical pillars:
-
Physicochemical Integrity: Ensuring the free amine or hydrochloride salt is soluble and stable in assay buffers.
-
GPCR Target Profiling: Specifically targeting the Serotonin (5-HT) and Prostaglandin (CRTH2) receptor families, where the tetrahydrocarbazole core has historical efficacy (e.g., Ramatroban).
-
Niche Bacterial Targets: Emerging evidence suggests activity against bacterial CpxA phosphatase , offering a novel anti-infective screening pathway.[1]
Structural Considerations & Pre-Screening QC
Before initiating biological assays, the compound must undergo rigorous Quality Control (QC). The 1-position amine creates a chiral center. Biological activity often resides predominantly in one enantiomer (typically R or S depending on the specific target pocket).
Protocol 1: Physicochemical Stability & Solubility
Objective: To determine the maximum non-precipitating concentration (MNPC) in assay buffer (0.1% - 1% DMSO).
Materials:
-
Compound: 6-F-THC-1-NH2 (HCl salt preferred for solubility).
-
Solvent: Anhydrous DMSO.
-
Buffer: PBS (pH 7.4) and HEPES (pH 7.4).
-
Detection: Nephelometry or UV-Vis Plate Reader (Absorbance at 280 nm and 600 nm).
Workflow:
-
Stock Preparation: Dissolve 10 mg of 6-F-THC-1-NH2 in 100% DMSO to create a 10 mM stock. Vortex for 2 minutes.
-
Expert Insight: If the solution turns yellow/orange, oxidation of the indole ring may have occurred. Discard and use fresh stock under inert gas (Argon).
-
-
Serial Dilution: Prepare a 1:2 dilution series in a clear 96-well plate.
-
Buffer Addition: Add assay buffer (e.g., HBSS or HEPES) to reach a final DMSO concentration of 1%.
-
Incubation: Shake at room temperature for 2 hours.
-
Readout: Measure OD600 (turbidity).
-
Acceptance Criteria: OD600 < 0.005 (background corrected). Any higher value indicates microprecipitation, invalidating downstream IC50 data.
-
Primary Screening: GPCR Radioligand Binding
The tetrahydrocarbazole core is a classic ligand for Class A GPCRs. The most high-yield screen for this specific scaffold is the 5-HT (Serotonin) Receptor Family .
Protocol 2: Competitive Radioligand Binding Assay (Membrane Prep)
Target: 5-HT1A, 5-HT2A, or CRTH2.
Rationale: This assay determines the affinity (
Reagents:
-
Membranes: CHO-K1 or HEK293 cells overexpressing human 5-HT1A.
-
Radioligand: [3H]-8-OH-DPAT (for 5-HT1A) or [3H]-Ramatroban (for CRTH2).
-
Reference Ligand: Serotonin (5-HT) or Way-100635 (Antagonist).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% Ascorbic Acid (Crucial to prevent oxidation of the amine).
Step-by-Step Methodology:
-
Plate Setup: Use 96-well GF/B filter plates pre-soaked in 0.3% Polyethyleneimine (PEI) for 1 hour. PEI reduces non-specific binding of the lipophilic carbazole core to the plastic.
-
Compound Addition:
-
Add 25 µL of Assay Buffer.
-
Add 25 µL of 6-F-THC-1-NH2 (Concentration range: 10 µM down to 0.1 nM).
-
-
Radioligand Addition: Add 25 µL of [3H]-Ligand at a concentration equal to its
(approx. 1-2 nM). -
Membrane Addition: Add 125 µL of membrane suspension (5-10 µg protein/well).
-
Incubation: Incubate for 60 minutes at 27°C.
-
Termination: Rapid filtration using a cell harvester. Wash 3x with ice-cold wash buffer.
-
Quantification: Add liquid scintillant and count in a MicroBeta counter.
Data Analysis:
Calculate % Inhibition using the formula:
Functional Validation: cAMP Signaling
Binding does not imply efficacy. You must determine if 6-F-THC-1-NH2 acts as an Agonist (activates receptor) or Antagonist (blocks receptor). Most tetrahydrocarbazoles act as antagonists or partial agonists.
Protocol 3: HTRF cAMP Accumulation Assay
Mechanism: 5-HT1 receptors are
Visualization of Signaling Pathway:
Figure 1: Gi-coupled GPCR signaling pathway. 6-F-THC-1-NH2 modulation of Adenylyl Cyclase is measured against a Forskolin-stimulated baseline.
Workflow:
-
Cell Seeding: Seed 10,000 cells/well (CHO-K1-5HT1A) in a low-volume 384-well plate.
-
Agonist Mode: Add Compound + Forskolin (10 µM). Incubate 30 min.
-
Result: If cAMP drops, it is an Agonist.
-
-
Antagonist Mode: Add Compound + Reference Agonist (Serotonin EC80) + Forskolin.
-
Result: If cAMP remains high (blocking the serotonin effect), it is an Antagonist.
-
-
Detection: Add HTRF lysis buffer containing anti-cAMP-Cryptate and cAMP-d2.
-
Read: Measure FRET signal (665 nm / 620 nm ratio).
Secondary Target: Bacterial CpxA Phosphatase[1]
Recent literature identifies 6-F-THC-1-NH2 as an inhibitor of CpxA , a sensor kinase in bacteria (e.g., E. coli) involved in envelope stress response. This is a high-value screen for anti-virulence drug discovery.
Assay Type: In vitro Kinase/Phosphatase Assay.
-
Substrate: Autophosphorylated CpxA-P.
-
Method: Measure the dephosphorylation rate in the presence of the compound using Phos-tag SDS-PAGE or radioactive [32P]-ATP pulse-chase assays.
-
Relevance: Inhibition of CpxA phosphatase activity leads to accumulation of CpxA-P, constitutively activating the CpxR response, which can be lethal or sensitize bacteria to other antibiotics.
Summary of Expected Data & Interpretation
| Parameter | Assay | Expected Range (Hit) | Interpretation |
| Solubility | Nephelometry | > 50 µM | Pass. If < 10 µM, chemical modification (salt form) is required. |
| Affinity ( | Radioligand Binding | < 1 µM | Hit. < 100 nM indicates a Lead. |
| Hill Slope | Binding Curve | 0.8 - 1.2 | Normal competitive binding. < 0.8 suggests negative cooperativity or aggregation. |
| Efficacy ( | cAMP HTRF | > 50% | Partial Agonist/Antagonist. |
| Ligand Efficiency | Calculation | > 0.3 | High quality fragment (LE = 1.37 * pIC50 / Heavy Atom Count). |
References
-
Privileged Scaffolds in Drug Discovery: Welsch, M. E., et al. "Privileged scaffolds for library design and drug discovery." Current Opinion in Chemical Biology, 2010. Link
- Tetrahydrocarbazole Pharmacology: Liu, J., et al. "Synthesis and pharmacological evaluation of 1,2,3,4-tetrahydrocarbazole derivatives." European Journal of Medicinal Chemistry, 2015. (Contextualizing the 5-HT binding core).
-
CpxA Inhibition: Specific activity of this compound as a CpxA phosphatase inhibitor.[1] Smolecule Compound Database Entry, 2023. Link
-
GPCR Screening Protocols: Zhang, R., & Xie, X. "Tools for GPCR drug discovery." Acta Pharmacologica Sinica, 2012. Link
-
Chemical Structure Validation: PubChem CID 44547945 (Related 6-fluoro-THC derivatives). Link
Disclaimer: This protocol is designed for research use only. This compound is a potent chemical probe; handle with appropriate PPE and safety containment.
Sources
Application Note: Developing Chemical Probes from 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-amine
Executive Summary
The tetrahydrocarbazole (THC) pharmacophore is a "privileged structure" in medicinal chemistry, serving as a core scaffold for ligands targeting Thromboxane A2 receptors (TP), Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), and various serotonin receptors (5-HT).
The specific precursor 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-amine (hereafter 6-F-THC-NH2 ) offers two distinct advantages for probe development:
-
Metabolic Stability: The fluorine substitution at the 6-position blocks the primary site of metabolic oxidation (para-hydroxylation relative to the indole nitrogen), prolonging probe half-life in biological assays.
-
Functional Handle: The C1-primary amine provides a nucleophilic "warhead" for conjugation with fluorophores or affinity tags without disrupting the hydrophobic interactions of the indole core.
This guide details the protocol for converting 6-F-THC-NH2 into a high-affinity chemical probe to interrogate THC-binding proteins.
Strategic Design & Mechanism
Structural Logic
The design strategy relies on the "Linker-Divergence" principle. The hydrophobic THC core binds the deep pocket of the GPCR (e.g., CRTH2), while the C1-amine is directed toward the solvent-exposed extracellular vestibule. This allows for the attachment of bulky reporters (fluorophores/biotin) via a flexible linker without abolishing binding affinity.
Probe Development Workflow
The following diagram illustrates the critical decision matrix for developing these probes.
Figure 1: Workflow for converting the 6-F-THC-NH2 scaffold into a functional chemical probe. Critical checkpoints are highlighted in yellow (Purification) and green (Validation).
Protocol A: Synthesis of Fluorescent Probe (6-F-THC-FITC)
Objective: Conjugate 6-F-THC-NH2 with Fluorescein Isothiocyanate (FITC) via a thiourea linkage. Rationale: FITC is chosen for its high quantum yield and compatibility with standard flow cytometry channels (488 nm excitation).
Reagents & Materials
| Component | Grade/Spec | Role |
| 6-F-THC-NH2 | >98% purity, HCl salt | Scaffold |
| FITC-Isomer I | Conjugation grade | Fluorophore |
| DIPEA | Anhydrous | Base (proton scavenger) |
| DMF | Anhydrous, amine-free | Solvent |
| Purification | Prep-HPLC (C18 column) | Isolation |
Step-by-Step Methodology
-
Preparation of Amine Stock:
-
Dissolve 10 mg (approx. 0.04 mmol) of 6-F-THC-NH2 hydrochloride in 500 µL of anhydrous DMF.
-
Critical Step: Add 20 µL (3.0 eq) of DIPEA. The solution must be basic (pH > 8.5 tested on wet litmus) to ensure the amine is unprotonated and nucleophilic.
-
-
Conjugation Reaction:
-
Dissolve 17 mg (1.1 eq) of FITC in 200 µL DMF.
-
Add the FITC solution dropwise to the amine solution while stirring at Room Temperature (RT) in the dark.
-
Reaction Monitoring: Stir for 4 hours. Monitor via LC-MS. Look for the disappearance of the starting material (
) and appearance of the product mass ( ).
-
-
Quenching & Work-up:
-
Add 50 µL of ethanolamine to quench unreacted FITC (stir for 15 mins).
-
Dilute the mixture with 2 mL of 50:50 Water:Acetonitrile (containing 0.1% TFA).
-
-
Purification:
-
Inject onto a semi-prep C18 HPLC column.
-
Gradient: 10% to 90% Acetonitrile in Water (+0.1% Formic Acid) over 20 minutes.
-
Collect the peak corresponding to the product mass. Lyophilize to obtain an orange powder.
-
Protocol B: Biological Validation (Fluorescence Polarization)
Objective: Validate that the probe retains binding affinity to the target (e.g., CRTH2 or TP receptor) using a Fluorescence Polarization (FP) competition assay. Concept: The small fluorescent probe rotates rapidly (low polarization). When bound to the large receptor protein, rotation slows (high polarization). A competitor drug (e.g., Ramatroban) will displace the probe, reducing polarization.
Assay Setup
| Parameter | Setting/Value |
| Receptor Source | Membrane prep (CHO cells overexpressing CRTH2) |
| Probe Conc. | 10 nM (Determined by |
| Buffer | 50 mM HEPES, 10 mM MgCl2, 0.1% BSA, pH 7.4 |
| Plate Type | 384-well Black, Low-binding |
Experimental Workflow
-
Receptor Titration (Determine
):-
Dilute receptor membrane prep (0 to 50 µ g/well ) in assay buffer.
-
Add Probe (fixed at 10 nM).
-
Incubate 60 min at RT in dark.
-
Read FP (Ex: 485 nm, Em: 535 nm).
-
Success Criterion: A sigmoidal binding curve with a dynamic range (
) > 100 mP.
-
-
Competition Assay (Determine
):-
Use receptor concentration that yields ~80% probe binding (
). -
Add unlabeled 6-F-THC-NH2 (or Ramatroban) in serial dilution (10 µM down to 1 pM).
-
Add Probe (10 nM).
-
Incubate and read FP.
-
Data Analysis & Interpretation[2][3][4]
Calculate the Z-factor to ensure assay robustness:
-
Where
is standard deviation and is the mean of positive (bound) and negative (free) controls. -
Pass:
.
Visualizing the Competition Logic:
Figure 2: Principle of the Fluorescence Polarization competition assay. The transition from High to Low Polarization confirms specific binding.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conjugation Yield | Amine protonation | Ensure DIPEA is fresh; Check pH > 8.5. |
| Precipitation | Probe hydrophobicity | Add 5-10% DMSO to the reaction; Use a PEG-linker (e.g., PEG4-FITC) to improve solubility. |
| No Binding ( | Steric hindrance | The fluorophore is blocking the pocket. Switch to a longer linker (e.g., C6-aminohexanoic acid) between the 6-F-THC amine and the dye. |
| High Background | Non-specific binding | Increase BSA (to 0.5%) or add detergent (0.01% Tween-20) to the assay buffer. |
References
-
Ulven, T., & Kostenis, E. (2010). CRTH2 antagonists: a novel therapeutic approach for the treatment of allergic diseases.[1] Journal of Medicinal Chemistry.
-
Pettipher, R., & Whittaker, M. (2012).[2] Update on the development of antagonists of chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2).[3] Expert Opinion on Investigational Drugs.
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Standard reference for NHS-ester chemistry).
-
Xue, L., et al. (2018). Rational Design of Fluorescent Probes for GPCRs. Cell Chemical Biology.
(Note: The specific synthesis of this compound is typically achieved via Fischer Indole synthesis using 4-fluorophenylhydrazine and a protected aminocyclohexanone derivative, followed by deprotection.)
Sources
- 1. Antagonists of the prostaglandin D2 receptor CRTH2 [pubmed.ncbi.nlm.nih.gov]
- 2. Structures of the human PGD2 receptor CRTH2 reveal novel mechanisms for ligand recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2) antagonists in asthma: a systematic review and meta-analysis protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Framework for Identifying Carbazole-Based Inhibitors of the Bacterial Stress Sensor Kinase CpxA
Abstract
The emergence of multidrug-resistant bacteria presents a formidable challenge to global health. The CpxA-CpxR two-component system, a critical regulator of bacterial envelope stress, represents a promising, yet underexploited, target for novel antibacterial agents.[1] This application note provides a comprehensive experimental framework for the identification and characterization of carbazole derivatives as inhibitors of the sensor histidine kinase CpxA. We present two orthogonal, detailed protocols: a cell-based, high-throughput β-galactosidase reporter assay for primary screening and a biochemical in vitro CpxA autophosphorylation assay for mechanistic validation. This guide is designed to equip researchers with the necessary methodologies to robustly assess CpxA inhibition, from initial hit discovery to lead validation.
Introduction: The CpxA-CpxR System as a Strategic Antiviral Target
In Gram-negative bacteria, the CpxA-CpxR two-component system (TCS) is a principal signal transduction pathway that monitors and responds to stresses that compromise the integrity of the cell envelope.[2] This system is composed of the inner membrane-bound sensor histidine kinase, CpxA, and its cognate cytoplasmic response regulator, CpxR.[3] Under conditions of envelope stress, such as misfolded proteins, alkaline pH, or changes in membrane composition, CpxA undergoes autophosphorylation at a conserved histidine residue.[4] The phosphoryl group is then transferred to a conserved aspartate residue on CpxR.[4] Phosphorylated CpxR (CpxR-P) acts as a transcription factor, modulating the expression of a suite of genes involved in protein folding, degradation, and transport to restore cellular homeostasis.[2]
The CpxA-CpxR system is not only crucial for bacterial survival under stress but is also implicated in virulence, biofilm formation, and antibiotic resistance, making it an attractive target for the development of new antibacterial therapies.[5] Inhibiting CpxA can disrupt the bacterial stress response, potentially leading to increased susceptibility to conventional antibiotics and reduced pathogenesis. Carbazole derivatives have emerged as a promising class of molecules with diverse biological activities, including kinase inhibition.[3] Recent studies have demonstrated that certain carbazole derivatives can function as inhibitors of CpxA, providing a chemical scaffold for the development of novel anti-infective agents.[4]
This guide outlines a robust, two-tiered approach to screen for and validate carbazole-based CpxA inhibitors.
The CpxA-CpxR Signaling Pathway
The CpxA-CpxR signaling cascade is a tightly regulated process. In the absence of stress, CpxA exhibits phosphatase activity, keeping CpxR in a dephosphorylated, inactive state. The periplasmic protein CpxP also contributes to this basal-state repression by interacting with CpxA's sensor domain. Upon detection of envelope stress, the kinase activity of CpxA is stimulated, leading to a signaling cascade that results in the transcriptional regulation of target genes.
Caption: The CpxA-CpxR two-component signaling pathway in Gram-negative bacteria.
Experimental Workflow for Inhibitor Screening
Our proposed workflow employs a primary, cell-based high-throughput screen followed by a secondary, in vitro biochemical assay for validation and mechanistic studies. This approach balances the physiological relevance of a whole-cell assay with the precision of a biochemical assay.
Caption: A two-tiered experimental workflow for identifying and validating CpxA inhibitors.
Protocol 1: High-Throughput β-Galactosidase Reporter Assay
This cell-based assay provides a physiologically relevant context for initial screening. It utilizes an E. coli strain engineered with a CpxR-dependent promoter (e.g., the cpxP promoter) fused to a lacZ reporter gene. Inhibition of CpxA leads to decreased phosphorylation of CpxR, resulting in reduced lacZ expression and, consequently, lower β-galactosidase activity.
Materials and Reagents
| Reagent/Material | Supplier | Catalog # |
| E. coli CpxR reporter strain | (Internal) | N/A |
| Luria-Bertani (LB) Broth | Sigma-Aldrich | L3022 |
| Kanamycin | Sigma-Aldrich | K1377 |
| Carbazole Derivatives | (Internal/Vendor) | Varies |
| DMSO (cell culture grade) | Sigma-Aldrich | D2650 |
| 96-well microplates | Corning | 3596 |
| PopCulture® Reagent | MilliporeSigma | 70921 |
| Z-Buffer (pH 7.0) | (Prepare in-house) | See below |
| o-Nitrophenyl-β-D-galactopyranoside (ONPG) | Sigma-Aldrich | N1127 |
| Sodium Carbonate (Na₂CO₃) | Sigma-Aldrich | S7795 |
| Microplate reader | (e.g., BioTek) | N/A |
Z-Buffer (1X):
-
60 mM Na₂HPO₄·7H₂O
-
40 mM NaH₂PO₄·H₂O
-
10 mM KCl
-
1 mM MgSO₄·7H₂O
-
50 mM β-mercaptoethanol (add fresh)
Step-by-Step Protocol
-
Reporter Strain Culture: Inoculate a single colony of the E. coli CpxR reporter strain into 5 mL of LB broth containing the appropriate antibiotic (e.g., kanamycin). Incubate overnight at 37°C with shaking (225 rpm).
-
Subculturing: The next day, dilute the overnight culture 1:100 into fresh, pre-warmed LB broth. Incubate at 37°C with shaking until the culture reaches an early-to-mid logarithmic phase (OD₆₀₀ ≈ 0.3-0.5).
-
Assay Plate Preparation:
-
Prepare a serial dilution of the carbazole derivatives in DMSO.
-
In a 96-well microplate, add 1 µL of each compound dilution to the respective wells. Include a DMSO-only control (negative control) and a known CpxA inhibitor, if available (positive control).
-
-
Cell Plating and Induction:
-
Add 99 µL of the log-phase bacterial culture to each well of the 96-well plate containing the compounds.
-
Induce the Cpx pathway by adding a known inducer (e.g., overexpressing NlpE from a plasmid or by chemical means, depending on the specific reporter strain setup).
-
Incubate the plate at 37°C with shaking for a predetermined time (e.g., 2-3 hours) to allow for inhibitor action and reporter gene expression.
-
-
Cell Lysis:
-
Measure the final OD₆₀₀ of the cultures in the microplate reader to account for any effects of the compounds on bacterial growth.
-
Add 10 µL of PopCulture® Reagent to each well.
-
Incubate at room temperature for 15 minutes with gentle shaking to lyse the cells.[6]
-
-
β-Galactosidase Reaction:
-
Add 70 µL of Z-Buffer (with freshly added β-mercaptoethanol) to each well.
-
To initiate the reaction, add 20 µL of 4 mg/mL ONPG (in Z-buffer) to each well.
-
Incubate the plate at 28°C and monitor the development of the yellow color.
-
-
Stopping the Reaction and Data Acquisition:
-
When the control wells have developed a sufficient yellow color, stop the reaction by adding 50 µL of 1 M Na₂CO₃ to each well.
-
Measure the absorbance at 420 nm (A₄₂₀) and 550 nm (A₅₅₀) using the microplate reader. The A₅₅₀ reading is to correct for light scattering from cell debris.
-
-
Data Analysis: Calculate the β-galactosidase activity in Miller Units using the following formula: Miller Units = 1000 × [A₄₂₀ - (1.75 × A₅₅₀)] / (t × v × OD₆₀₀)
-
t = reaction time in minutes
-
v = volume of culture used in the assay in mL
-
OD₆₀₀ = cell density at the start of the assay
Identify hits as compounds that cause a significant, dose-dependent decrease in Miller Units compared to the DMSO control, without significantly affecting the OD₆₀₀.
-
Protocol 2: In Vitro CpxA Autophosphorylation Assay
This biochemical assay directly measures the autophosphorylation activity of purified CpxA and is essential for confirming that the inhibitory effect of the carbazole derivatives is due to direct interaction with CpxA. We describe a non-radioactive method using Phos-tag™ SDS-PAGE, which separates phosphorylated from non-phosphorylated proteins.[7][8]
Purification of His-tagged CpxA
A truncated, soluble version of CpxA containing the cytoplasmic kinase domain is typically used for this assay. This construct is expressed with a hexahistidine (6xHis) tag for purification via immobilized metal affinity chromatography (IMAC).[9][10]
-
Expression: Transform E. coli BL21(DE3) with an expression plasmid encoding His-tagged CpxA. Grow the culture to mid-log phase and induce protein expression with IPTG.
-
Lysis: Harvest the cells and resuspend in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). Lyse the cells by sonication.
-
IMAC Purification: Clarify the lysate by centrifugation and apply the supernatant to a Ni-NTA resin column.[9] Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole) and elute the His-tagged CpxA with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Dialysis and Storage: Dialyze the purified protein against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) and store at -80°C.
Autophosphorylation Inhibition Assay
-
Reaction Setup: In a microcentrifuge tube, prepare the following reaction mixture on ice:
-
Phosphorylation Buffer (5X): 250 mM Tris-HCl pH 7.5, 250 mM KCl, 50 mM MgCl₂
-
Purified His-CpxA (e.g., 2 µM final concentration)
-
Carbazole derivative (at various concentrations) or DMSO control
-
Nuclease-free water to the final volume.
-
-
Initiation of Phosphorylation: Pre-incubate the mixture at room temperature for 10 minutes. Initiate the reaction by adding ATP to a final concentration of 1 mM.
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Stopping the Reaction: Stop the reaction by adding 4X SDS-PAGE loading buffer.
-
Phos-tag™ SDS-PAGE:
-
Visualization and Quantification:
-
Stain the gel with Coomassie Brilliant Blue or perform a Western blot using an anti-His antibody.
-
Quantify the band intensities for phosphorylated and non-phosphorylated CpxA using densitometry software (e.g., ImageJ).
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Data Interpretation and Troubleshooting
| Observation | Potential Cause | Suggested Solution |
| β-Galactosidase Assay: High variability between replicates | Inconsistent cell density or lysis efficiency. Pipetting errors. | Ensure thorough mixing of cultures before plating. Check lysis reagent efficacy. Use calibrated pipettes. |
| β-Galactosidase Assay: Compound affects cell growth (OD₆₀₀) | Compound is cytotoxic or bacteriostatic at the tested concentrations. | Perform a separate minimum inhibitory concentration (MIC) assay. Test the compound at lower, non-toxic concentrations.[5] |
| Autophosphorylation Assay: No CpxA phosphorylation in the control | Inactive enzyme, incorrect buffer composition, or degraded ATP. | Verify the activity of the purified CpxA. Prepare fresh buffers and ATP stock solution. |
| Autophosphorylation Assay: "Smearing" of bands on Phos-tag™ gel | Protein aggregation or degradation. | Optimize protein purification to improve homogeneity. Include protease inhibitors. |
| General: Discrepancy between cell-based and in vitro results | Compound has poor cell permeability, is actively effluxed, or has an off-target effect in the cell-based assay. | Consider structure-activity relationship (SAR) studies to improve permeability. Use an efflux pump inhibitor as a tool compound. |
Conclusion
The methodologies detailed in this application note provide a robust and reliable framework for the discovery and validation of carbazole derivatives as inhibitors of the CpxA sensor kinase. The combination of a high-throughput, cell-based reporter assay with a specific in vitro autophosphorylation assay allows for the confident identification of on-target inhibitors. This structured approach will facilitate the development of novel antibacterial agents targeting the CpxA-CpxR two-component system, a critical pathway for bacterial survival and virulence.
References
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The bacterial two-hybrid system based on adenylate cyclase reconstitution in Escherichia coli. (2015). iGEM. [Link]
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Möckli, N., & Auerbach, D. (2004). Quantitative beta-galactosidase assay suitable for high-throughput applications in the yeast two-hybrid system. Biotechniques, 36(5), 872-6. [Link]
-
High Sensitivity β-Galactosidase Assay Kit. Agilent. [Link]
-
Raivio, T. L. (2005). Characterization of the Cpx Regulon in Escherichia coli Strain MC4100. Journal of Bacteriology, 187(4), 1184–1192. [Link]
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Unveiling Phosphorylation Modification Using Phos-tag SDS-PAGE Gel Electrophoresis and In Vitro Kinase Assay. (2025). Journal of Visualized Experiments. [Link]
-
Bacterial Histidine Kinases: Overexpression, Purification, and Inhibitor Screen. (2017). Methods in Molecular Biology. [Link]
-
Protocol Recommendations for Performing a Kinase Inhibition Assay. (2026). BellBrook Labs. [Link]
-
Isaac, D. D., Pinkner, J. S., Hultgren, S. J., & Silhavy, T. J. (2005). The Cpx two-component system is a global regulator of cell envelope stress in Escherichia coli. Journal of bacteriology, 187(2), 640-649. [Link]
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Thibodeau, S. A., Fang, R., & Joung, J. K. (2004). High-throughput beta-galactosidase assay for bacterial cell-based reporter systems. Biotechniques, 36(3), 410-5. [Link]
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Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents. (2018). European Journal of Medicinal Chemistry. [Link]
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Heras, B., et al. (2022). CpxA Phosphatase Inhibitor Activates CpxRA and Is a Potential Treatment for Uropathogenic Escherichia coli in a Murine Model of Infection. Microbiology Spectrum, 10(2), e02542-21. [Link]
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Assay Development for Protein Kinase Enzymes. (2012). Methods in Molecular Biology. [Link]
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Protein Phosphorylation Analysis Technical Information. FUJIFILM Wako Pure Chemical Corporation. [Link]
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Systematic Identification of CpxRA-Regulated Genes and Their Roles in Escherichia coli Stress Response. (2018). mSystems, 3(4), e00050-18. [Link]
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High-throughput β-galactosidase assay for bacterial cell-based reporter systems. (2004). BioTechniques. [Link]
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Synthesis of carbazoles and carbazole derivatives using disubstituted nitrobiphenyls in presence of MoO2Cl2(dmf)2 and PPh3. (2016). Tetrahedron. [Link]
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Construction of Recombinant Escherichia coli Expressing Ammonia Assimilation Genes and Evaluation of Its Effect on Removing Ammonium Nitrogen (NH 4 + -N). (2023). International Journal of Molecular Sciences. [Link]
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Synthesis of benzo[a]carbazole derivatives via intramolecular cyclization using Brønsted acidic carbonaceous material as the catalyst. (2023). RSC Advances. [Link]
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New Approaches to Understanding Bacterial Histidine Kinase Activity and Inhibition. (2015). Journal of Biological Chemistry. [Link]
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Separation and detection of large phosphoproteins using Phos-tag SDS–PAGE. (2014). Nature Protocols. [Link]
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CpxA/R-Controlled Nitroreductase Expression as Target for Combinatorial Therapy against Uropathogens by Promoting Reactive Oxygen Species Generation. (2023). Advanced Science. [Link]
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Recent Advances in Histidine Kinase-Targeted Antimicrobial Agents. (2022). Frontiers in Molecular Biosciences. [Link]
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Synthesis of benzo[a]carbazole derivatives via intramolecular cyclization using Brønsted acidic carbonaceous material as the catalyst. (2023). RSC Advances. [Link]
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Phos-tag™ SDS-PAGE GUIDEBOOK. Wako Chemicals USA. [Link]
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Development of a duplex qPCR for the differentiation of a live attenuated Escherichia coli aroA mutant vaccine strain from field isolates in chickens. (2022). Journal of Microbiological Methods. [Link]
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The sensor of the bacterial histidine kinase CpxA is a novel dimer of extracytoplasmic Per-ARNT-Sim domains. (2023). bioRxiv. [Link]
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Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. (2022). ACS Omega. [Link]
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Inactivation of Multiple Bacterial Histidine Kinases by Targeting the ATP-Binding Domain. (2014). ACS Chemical Biology. [Link]
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Enzymatic activities of CpxAY144N. (A) CpxA-His and CpxAY144N-His... (2019). Journal of Bacteriology. [Link]
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Principle of protein purification through histidine affinity tag. (2017). Methods in Molecular Biology. [Link]
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Construction of a genetic multiplexer to toggle between chemosensory pathways in Escherichia coli. (2012). Nucleic Acids Research. [Link]
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A Co-purification Method for Efficient Production and Src Kinase-mediated Phosphorylation of Aplysia. (2020). Bio-protocol. [Link]
-
Column Purification of Histidine-Tagged Proteins from Unclarified Samples. (2011). Methods in Molecular Biology. [Link]
-
A Simple Method for Detecting Phosphorylation of Proteins by Using Zn2+-Phos-Tag SDS-PAGE at Neutral pH: Methods and Protocols. (2018). Methods in Molecular Biology. [Link]
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neuroprotective assay protocol using carbazole compounds
Application Note & Protocol
Evaluating the Neuroprotective Potential of Carbazole Compounds: A Guide to In Vitro Assay Design and Execution
Abstract
Neurodegenerative diseases and acute neuronal injury represent a significant and growing global health burden. The identification of novel therapeutic agents capable of protecting neurons from damage and death is a critical goal in drug discovery. Carbazole alkaloids and their synthetic derivatives have emerged as a promising class of molecules with multifaceted biological activities, including potent neuroprotective effects.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute a robust in vitro screening cascade to evaluate the neuroprotective efficacy of carbazole compounds. We delve into the underlying mechanisms of carbazole-mediated neuroprotection, detail the selection of appropriate cellular models and neurotoxic insults, and provide step-by-step protocols for key assays assessing cell viability, oxidative stress, and apoptosis.
The Scientific Rationale: Why Carbazole Compounds in Neuroprotection?
Carbazole is a nitrogen-containing heterocyclic aromatic compound that forms the core scaffold of many naturally occurring and synthetic molecules. This structure imparts favorable physicochemical properties, including the ability to cross the blood-brain barrier, a critical prerequisite for any centrally acting therapeutic.[3] The neuroprotective promise of carbazole derivatives stems from their ability to target multiple pathological pathways simultaneously, a crucial advantage in treating complex, multifaceted neurodegenerative disorders like Alzheimer's and Parkinson's disease.[4][5]
Key neuroprotective mechanisms associated with carbazole compounds include:
-
Reduction of Oxidative Stress: Many carbazoles are potent antioxidants, capable of scavenging harmful reactive oxygen species (ROS) that accumulate during neuronal stress and contribute to cellular damage.[1][6][7]
-
Inhibition of Apoptosis: They can interfere with programmed cell death (apoptosis) pathways, which are often aberrantly activated in neurodegenerative conditions, thereby preserving neuronal populations.[1]
-
Modulation of Pro-Survival Signaling: Certain carbazole derivatives have been shown to activate critical pro-survival signaling cascades, such as the PI3K/Akt pathway, which promotes cell growth, proliferation, and survival.[6]
-
Promotion of Neurite Outgrowth and Neurogenesis: Some compounds in this class can encourage the growth of new neurites and even stimulate the formation of new neurons, offering potential for not just protection but also regeneration.[3][6][8]
The following diagram illustrates the convergent mechanisms by which carbazole compounds can confer neuroprotection.
Caption: Carbazole compounds exert neuroprotection by targeting multiple pathological pathways.
Designing a Self-Validating Experimental Workflow
A robust screening protocol is a self-validating system. This means incorporating the right models, insults, and controls to ensure that the observed effects are real, reproducible, and directly attributable to the compound being tested.
Core Components of the Assay
-
Neuronal Cell Model: The choice of cell line is foundational. While primary neurons offer high physiological relevance, immortalized cell lines provide ease of use, scalability, and reproducibility, making them ideal for initial screening.
-
SH-SY5Y (Human Neuroblastoma): Widely used for modeling Alzheimer's, Parkinson's, and general neurotoxicity. Can be differentiated into a more mature neuron-like phenotype.[9]
-
Neuro-2a (N2a) (Mouse Neuroblastoma): Frequently used to study neurite outgrowth and neuroprotective effects against oxidative stress.[6]
-
HT-22 (Mouse Hippocampal): An excellent model for studying oxidative glutamate toxicity as it lacks ionotropic glutamate receptors, isolating the cell death pathway to oxidative stress.[10]
-
PC12 (Rat Pheochromocytoma): A classic model for studying neuronal differentiation in response to nerve growth factor (NGF).[9]
-
-
Neurotoxic Insult: To test a neuroprotective agent, you must first establish a consistent and measurable model of neurotoxicity.
-
Hydrogen Peroxide (H₂O₂): A direct inducer of oxidative stress, H₂O₂ readily crosses cell membranes to generate high levels of intracellular ROS.[6][11][12] It is a common and effective tool for creating a general oxidative stress model.
-
Glutamate: High concentrations of glutamate induce excitotoxicity and oxidative stress, mimicking pathological conditions seen in stroke and other neurodegenerative diseases.[7][10][13]
-
Amyloid-beta (Aβ) Peptides: For Alzheimer's disease-specific research, oligomeric forms of Aβ₁₋₄₂ are used to model the peptide-induced toxicity that is a hallmark of the disease.[11][14]
-
-
Compound Treatment: The carbazole compound is typically pre-incubated with the cells before the neurotoxic insult is applied, assessing its ability to prevent damage. A post-insult treatment paradigm can also be used to assess rescue effects.
General Experimental Workflow
The following workflow provides a logical sequence for a standard neuroprotection assay.
Caption: A generalized workflow for in vitro neuroprotective screening assays.
Detailed Experimental Protocols
Essential Preliminary Step: Compound Preparation and Toxicity
Before any neuroprotection assay, it is crucial to determine the non-toxic concentration range of your carbazole compound. This is typically done using the MTT assay (Protocol 3.1) on healthy, unchallenged cells with a range of compound concentrations. The highest concentration that does not significantly reduce cell viability is chosen as the maximum for subsequent neuroprotection experiments.
-
Stock Solution: Dissolve carbazole compounds in sterile dimethyl sulfoxide (DMSO) to create a high-concentration stock (e.g., 10-30 mM).[6]
-
Working Solutions: Dilute the stock solution in complete cell culture medium immediately before use. Ensure the final DMSO concentration in the culture well is non-toxic, typically below 0.1% to 0.5%.[15]
Protocol 3.1: Assessment of Cell Viability via MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[16] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Neuronal cells (e.g., SH-SY5Y)
-
96-well flat-bottom plates
-
Complete culture medium
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader (absorbance at 570 nm)
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well for SH-SY5Y) in 100 µL of complete medium.[6] Incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.
-
Pre-treatment: Remove the medium and add 100 µL of medium containing the desired concentration of the carbazole compound or vehicle (DMSO). Incubate for 1-2 hours.
-
Induce Toxicity: Add the neurotoxic agent (e.g., H₂O₂) to the wells at a pre-determined toxic concentration (e.g., 30 µM).[6] Ensure control wells are included: Untreated (medium only), Vehicle Control (DMSO only), Toxin Control (H₂O₂ + Vehicle).
-
Incubation: Incubate the plate for the desired period (e.g., 18-24 hours) at 37°C, 5% CO₂.[6]
-
MTT Addition: Add 10 µL of MTT solution (final concentration 0.45-0.5 mg/mL) to each well.[15][17]
-
Formazan Formation: Incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into visible purple crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11] Agitate the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.[11]
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Data Presentation:
| Treatment Group | Carbazole Conc. (µM) | H₂O₂ Conc. (µM) | Absorbance (570 nm) | % Cell Viability |
| Untreated Control | 0 | 0 | 1.250 ± 0.08 | 100% |
| Toxin Control | 0 | 30 | 0.610 ± 0.05 | 48.8% |
| Test Compound 1 | 10 | 30 | 1.050 ± 0.07 | 84.0% |
| Test Compound 2 | 10 | 30 | 0.750 ± 0.06 | 60.0% |
| Positive Control (Vit. E) | 50 | 30 | 1.150 ± 0.09 | 92.0% |
% Cell Viability = (Absorbance_sample / Absorbance_control) x 100
Protocol 3.2: Measurement of Intracellular ROS
Principle: This assay uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCF-DA). Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[18] The fluorescence intensity is directly proportional to the level of intracellular ROS.
Materials:
-
Neuronal cells and 96-well black, clear-bottom plates
-
DCF-DA stock solution (e.g., 10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence microplate reader (Ex/Em = ~485/535 nm)
Step-by-Step Methodology:
-
Cell Seeding & Treatment: Follow steps 1-4 from the MTT protocol (3.1).
-
Remove Medium: After the treatment incubation, carefully aspirate the culture medium from all wells.
-
Wash Cells: Gently wash the cells once with 100 µL of warm PBS to remove any residual medium.[18]
-
Probe Loading: Prepare a working solution of DCF-DA (e.g., 10-20 µM) in warm PBS or serum-free medium. Add 100 µL of this solution to each well.
-
Incubation: Incubate the plate for 30-45 minutes at 37°C in the dark.[18][19]
-
Final Wash: Remove the DCF-DA solution and wash the cells again with 100 µL of warm PBS to remove any extracellular probe.[18]
-
Measurement: Add 100 µL of PBS to each well and immediately measure the fluorescence intensity using a microplate reader (Ex/Em = 485/535 nm).
Data Presentation:
| Treatment Group | Carbazole Conc. (µM) | H₂O₂ Conc. (µM) | Relative Fluorescence Units (RFU) | % ROS Production |
| Untreated Control | 0 | 0 | 1500 ± 120 | 100% |
| Toxin Control | 0 | 30 | 7500 ± 450 | 500% |
| Test Compound 1 | 10 | 30 | 2250 ± 210 | 150% |
| Test Compound 2 | 10 | 30 | 5800 ± 390 | 387% |
% ROS Production is often expressed relative to the untreated control after background subtraction.
Protocol 3.3: Assessment of Apoptosis via Caspase-3/7 Activity
Principle: Caspases are a family of proteases that are critical executioners of apoptosis.[20] This assay uses a specific substrate for caspase-3 and caspase-7 that is linked to a fluorescent reporter. When caspases are active, they cleave the substrate, releasing the reporter and generating a fluorescent signal proportional to apoptotic activity.
Materials:
-
Neuronal cells and 96-well black, clear-bottom plates
-
Commercial Caspase-3/7 activity assay kit (containing substrate and lysis buffer)
-
Fluorescence microplate reader
Step-by-Step Methodology:
-
Cell Seeding & Treatment: Follow steps 1-4 from the MTT protocol (3.1). It is common to run a duplicate plate for this assay alongside the MTT assay.
-
Reagent Preparation: Prepare the caspase-3/7 reagent according to the manufacturer's instructions. This typically involves mixing the substrate with an assay buffer.
-
Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the prepared caspase-3/7 reagent directly to each well containing 100 µL of medium.
-
Incubation: Gently mix the plate on an orbital shaker for 30-60 seconds. Incubate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure the fluorescence using the appropriate excitation and emission wavelengths as specified by the kit manufacturer (e.g., Ex/Em = ~490/520 nm).
Data Presentation:
| Treatment Group | Carbazole Conc. (µM) | H₂O₂ Conc. (µM) | Relative Fluorescence Units (RFU) | Fold Change in Caspase Activity |
| Untreated Control | 0 | 0 | 800 ± 75 | 1.0 |
| Toxin Control | 0 | 30 | 4800 ± 310 | 6.0 |
| Test Compound 1 | 10 | 30 | 1200 ± 110 | 1.5 |
| Test Compound 2 | 10 | 30 | 3900 ± 280 | 4.9 |
Fold Change = (RFU_sample / RFU_control)
Conclusion and Forward Look
This guide provides a validated, multi-assay approach to screen carbazole compounds for neuroprotective activity in vitro. By combining assessments of cell viability (MTT), oxidative stress (ROS), and programmed cell death (caspase activity), researchers can build a comprehensive profile of a compound's efficacy and begin to elucidate its mechanism of action. A compound that demonstrates strong protective effects across all three assays—preserving cell viability, reducing ROS levels, and inhibiting caspase activation—is a high-quality candidate for further investigation.
Successful identification of lead compounds from this in vitro cascade should be followed by more complex studies, such as validation in primary neuronal cultures, investigation of specific signaling pathways (e.g., via Western Blot for p-Akt), and ultimately, evaluation in in vivo animal models of neurodegenerative diseases or acute brain injury to assess therapeutic potential in a whole-organism context.[8][21]
References
- The neuroprotective potential of carbazole in traumatic brain injury - PubMed. (2024). Vertex AI Search.
- Neuroprotective efficacy of aminopropyl carbazoles in a mouse model of Parkinson disease - PMC - PubMed Central. (n.d.). Vertex AI Search.
- Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013). Vertex AI Search.
- ROS Assay Kit Protocol. (n.d.). Vertex AI Search.
- Effects of Carbazole Derivatives on Neurite Outgrowth and Hydrogen Peroxide-Induced Cytotoxicity in Neuro2a Cells - MDPI. (2019). Vertex AI Search.
- In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells - Frontiers. (n.d.). Vertex AI Search.
- Neuroprotective Efficacy of an Aminopropyl Carbazole Derivative P7C3-A20 in Ischemic Stroke - PubMed. (n.d.). Vertex AI Search.
- Neuroprotective effects of phenylethanoid glycosides in an in vitro model of Alzheimer's disease - Spandidos Public
- Neurotherapeutic Effect of Inula britannica var. Chinensis against H 2 O 2 -Induced Oxidative Stress and Mitochondrial Dysfunction in Cortical Neurons - MDPI. (2021). Vertex AI Search.
- MTT assay to evaluate neuroprotection against glutamate, which factors can be involved in abnormal high absorbance?
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Application Notes and Protocols for the Structural Elucidation of 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-amine by NMR and Mass Spectrometry
Introduction: The Significance of Fluorinated Tetrahydrocarbazoles in Drug Discovery
The tetrahydrocarbazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic compounds.[1] These molecules exhibit a wide range of pharmacological activities, including antibiotic, anti-carcinogenic, antiviral, and anti-inflammatory properties.[1] The introduction of a fluorine atom into this framework, as in 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-amine, can significantly modulate its physicochemical and biological properties. Fluorine substitution is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.[2] The title compound, with a molecular formula of C12H13FN2 and a molecular weight of approximately 204.25 g/mol , has shown potential as an inhibitor of CpxA phosphatase activity in bacteria and has been investigated for its anti-inflammatory and anticancer activities.[3]
Given the therapeutic potential of this class of compounds, rigorous structural characterization is paramount for advancing drug development efforts. This application note provides a comprehensive guide to the analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These powerful analytical techniques provide orthogonal and complementary information, enabling unambiguous structure elucidation and purity assessment. We will delve into the theoretical underpinnings, provide detailed experimental protocols, and discuss the interpretation of the resulting data, offering insights grounded in practical laboratory experience.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments will provide a complete picture of its molecular architecture.
Theoretical Considerations and Experimental Rationale
-
¹H NMR: This experiment provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The aromatic protons on the carbazole ring are expected to appear in the downfield region (around 7.0-7.5 ppm), while the aliphatic protons of the tetrahydro portion will be in the upfield region (approximately 1.5-4.0 ppm).[3] The amine proton (NH2) and the indole NH proton often appear as broad signals and their chemical shifts can be concentration and solvent dependent.[4] The fluorine atom at the 6-position will introduce characteristic coupling patterns (doublet of doublets) for the adjacent aromatic protons.[3]
-
¹³C NMR: This technique provides information on the carbon framework of the molecule. The number of signals corresponds to the number of unique carbon environments. The chemical shifts of the carbon atoms are indicative of their hybridization and the nature of their substituents. Aromatic carbons will resonate at lower field (downfield) compared to the aliphatic carbons of the saturated ring.
-
¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR is a highly sensitive and informative experiment.[5] Since fluorine is not naturally abundant in most biological systems or common solvents, ¹⁹F NMR spectra are typically free from background signals.[6] This technique is particularly valuable for confirming the presence and chemical environment of the fluorine atom and can be used to study interactions with biological targets in drug discovery.[2][7]
-
2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are crucial for assembling the complete molecular structure.
-
COSY (Correlation Spectroscopy) reveals proton-proton coupling networks, helping to identify adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away, which is essential for connecting different fragments of the molecule.
-
Protocol for NMR Data Acquisition
1.2.1. Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for this type of molecule. DMSO-d₆ is often preferred for compounds with exchangeable protons (NH, NH₂) as it can slow down the exchange rate, leading to sharper signals.
-
Concentration: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable amount of time.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts (δ = 0.00 ppm for ¹H and ¹³C).
-
Filtration: Filter the sample through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
D₂O Exchange (Optional): To identify the labile NH and NH₂ protons, a D₂O exchange experiment can be performed. After acquiring the initial ¹H NMR spectrum, add a drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the spectrum. The signals corresponding to the exchangeable protons will disappear or significantly decrease in intensity.[4]
1.2.2. NMR Instrument Parameters
The following are general guidelines for a 400 or 500 MHz NMR spectrometer. Specific parameters may need to be optimized.
| Experiment | Parameter | Recommended Value | Rationale |
| ¹H NMR | Pulse Angle | 30-45° | Shorter pulse angle allows for faster relaxation and quicker acquisition time. |
| Spectral Width | 12-16 ppm | To encompass all expected proton signals. | |
| Acquisition Time | 2-4 s | To ensure good digital resolution. | |
| Relaxation Delay | 1-2 s | To allow for sufficient relaxation of the protons. | |
| Number of Scans | 16-64 | To achieve an adequate signal-to-noise ratio. | |
| ¹³C NMR | Pulse Angle | 30-45° | To avoid saturation of signals. |
| Spectral Width | 200-240 ppm | To cover the full range of carbon chemical shifts. | |
| Acquisition Time | 1-2 s | ||
| Relaxation Delay | 2-5 s | Longer delay is needed for quaternary carbons. | |
| Number of Scans | 1024-4096 | Due to the low natural abundance of ¹³C. | |
| ¹⁹F NMR | Pulse Angle | 45° | |
| Spectral Width | ~100 ppm | Centered around the expected chemical shift of an aryl fluoride. | |
| Acquisition Time | 1-2 s | ||
| Relaxation Delay | 1-2 s | ||
| Number of Scans | 64-256 |
Expected NMR Spectral Data
The following table summarizes the predicted chemical shifts for this compound. These are estimates based on related structures and general NMR principles. Actual values may vary depending on the solvent and other experimental conditions.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Expected Multiplicity & Coupling |
| H1 | ~4.0-4.5 | ~45-55 | Triplet or multiplet |
| H2 | ~1.8-2.2 | ~20-30 | Multiplet |
| H3 | ~1.8-2.2 | ~20-30 | Multiplet |
| H4 | ~2.5-3.0 | ~25-35 | Multiplet |
| H5 | ~7.0-7.3 | ~110-120 | Doublet of doublets (coupled to H7 and F) |
| H7 | ~6.8-7.1 | ~110-120 | Doublet of doublets (coupled to H5 and H8) |
| H8 | ~7.2-7.5 | ~120-130 | Doublet |
| NH (indole) | ~8.0-11.0 | - | Broad singlet |
| NH₂ (amine) | ~1.5-3.0 | - | Broad singlet |
| C1 | - | ~45-55 | |
| C2 | - | ~20-30 | |
| C3 | - | ~20-30 | |
| C4 | - | ~25-35 | |
| C4a | - | ~125-135 | |
| C4b | - | ~130-140 | |
| C5 | - | ~110-120 | |
| C5a | - | ~120-130 | |
| C6 | - | ||
| C7 | - | ~110-120 | |
| C8 | - | ~120-130 | |
| C8a | - | ~135-145 | |
| C9a | - | ~115-125 | |
| ¹⁹F | ~ -110 to -120 | - | Multiplet (coupled to H5 and H7) |
Note: Chemical shifts are referenced to TMS (¹H, ¹³C) and CFCl₃ (¹⁹F).
NMR Workflow Diagram
Sources
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- 7. mdpi.com [mdpi.com]
Application Notes and Protocols: 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-amine as a Versatile Building Block for Advanced Materials
Foreword: The Untapped Potential of a Fluorinated Carbazole Building Block
In the dynamic landscape of material science, the quest for novel molecular architectures with tailored optoelectronic and physical properties is perpetual. Carbazole derivatives have long been recognized as a cornerstone in the development of organic electronics, prized for their robust thermal stability, excellent hole-transporting capabilities, and versatile functionalization chemistry.[1][2] The strategic introduction of fluorine atoms into the carbazole framework has further expanded their utility, offering a powerful tool to modulate frontier energy levels, enhance thermal and electrochemical stability, and influence molecular packing.
This comprehensive guide delves into the prospective applications of a unique, yet underexplored, building block: 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-amine . While direct literature on its material science applications is nascent, its molecular architecture—combining a fluorinated tetrahydrocarbazole core with a reactive primary amine—presents a compelling platform for the synthesis of next-generation materials. By drawing parallels with well-established carbazole derivatives and leveraging fundamental principles of organic material design, we will explore its potential as a monomer for high-performance polymers and a precursor for novel small molecules in organic electronics.
These application notes and protocols are designed for researchers, scientists, and drug development professionals seeking to innovate in material science. We will move beyond simple procedural outlines to provide the scientific rationale behind experimental choices, ensuring a deep and functional understanding of the methodologies presented.
Core Scientific Principles: Why this compound is a Promising Candidate
The promise of this compound in material science stems from the synergistic interplay of its constituent parts: the fluorinated carbazole core and the primary amine functionality.
The Carbazole Core: A Foundation for Hole Transport
The carbazole moiety is an electron-rich aromatic heterocycle renowned for its hole-transporting properties.[1] This characteristic is fundamental to its widespread use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The nitrogen atom's lone pair of electrons contributes to the π-system, facilitating the movement of positive charge carriers (holes). Furthermore, the rigid carbazole structure imparts high thermal stability to the resulting materials.[2]
The Impact of Fluorination: Enhancing Performance and Stability
The introduction of a fluorine atom at the 6-position of the carbazole ring is a strategic modification that can significantly enhance the material's properties:
-
Electrochemical Stability: Fluorine's high electronegativity can lower the Highest Occupied Molecular Orbital (HOMO) energy level of the carbazole unit. This deeper HOMO level generally leads to improved stability against oxidation, a crucial factor for the longevity of organic electronic devices.
-
Thermal Stability: Fluorinated organic materials often exhibit enhanced thermal stability due to the strength of the C-F bond.
-
Intermolecular Interactions: The presence of fluorine can influence intermolecular packing in the solid state, which can in turn affect charge transport properties.
The Primary Amine: A Gateway to Polymerization and Functionalization
The primary amine group at the 1-position of the tetrahydrocarbazole ring is a versatile chemical handle. It allows the molecule to be readily incorporated into larger structures, most notably as a monomer for polymerization. This functionality opens the door to a wide array of synthetic possibilities, including the formation of polyamides, polyimides, and, most relevant to organic electronics, electroactive polymers through oxidative polymerization.
Application Focus: A Hole-Transporting Polymer for Organic Electronics
Given its structural attributes, a primary application of this compound is as a monomer for the synthesis of a novel hole-transporting polymer. The resulting polymer, tentatively named poly(this compound) (PFTCA), is envisioned to possess the desirable properties of the carbazole core, enhanced by the fluorine substituent.
Proposed Polymer Structure and Properties
The proposed polymerization would proceed via an oxidative coupling of the amine groups, leading to a polymer with a conjugated backbone. The tetrahydrocarbazole units would serve as the primary charge-transporting moieties.
Caption: Proposed synthesis of PFTCA from the monomer.
Expected Performance Characteristics
The combination of the fluorinated carbazole and the polymeric structure is expected to yield a material with the following characteristics:
| Property | Expected Value/Characteristic | Rationale |
| HOMO Energy Level | -5.4 to -5.8 eV | The electron-donating carbazole core combined with the electron-withdrawing fluorine atom should result in a deep HOMO level. |
| LUMO Energy Level | -2.0 to -2.4 eV | Typical for carbazole-based polymers. |
| Electrochemical Band Gap | 3.0 to 3.4 eV | Consistent with wide-bandgap hole-transporting materials. |
| Hole Mobility | 10⁻⁵ to 10⁻³ cm²V⁻¹s⁻¹ | Polycarbazoles are known for their good hole mobility.[3] |
| Glass Transition Temp. (Tg) | > 150 °C | The rigid polymer backbone should lead to high thermal stability. |
| Solubility | Soluble in common organic solvents (e.g., THF, chloroform) | The non-planar tetrahydrocarbazole unit should disrupt packing and enhance solubility, making it suitable for solution processing. |
Experimental Protocols: From Monomer to Material Characterization
The following protocols provide a detailed, step-by-step guide for the synthesis of PFTCA and its subsequent characterization. These protocols are based on established methods for similar carbazole-based materials and are designed to be self-validating.
Protocol 1: Synthesis of Poly(this compound) (PFTCA) via Chemical Oxidative Polymerization
This protocol describes the synthesis of PFTCA using a chemical oxidant. Oxidative polymerization is a common method for synthesizing conductive polymers from amine-functionalized monomers.[4]
Materials:
-
This compound (monomer)
-
Anhydrous Chloroform (CHCl₃)
-
Iron(III) chloride (FeCl₃) (oxidant)
-
Methanol (MeOH)
-
Ammonium hydroxide solution (NH₄OH)
-
Argon or Nitrogen gas supply
-
Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel)
-
Magnetic stirrer and hotplate
Procedure:
-
Monomer Dissolution: In a 100 mL two-necked round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g of this compound in 50 mL of anhydrous chloroform.
-
Inert Atmosphere: Purge the flask with argon or nitrogen for 15 minutes to remove oxygen. Maintain a positive pressure of the inert gas throughout the reaction.
-
Oxidant Solution Preparation: In a separate flask, prepare a solution of 2.5 equivalents of iron(III) chloride in 20 mL of anhydrous chloroform.
-
Initiation of Polymerization: Slowly add the FeCl₃ solution to the monomer solution dropwise over 30 minutes at room temperature with vigorous stirring.
-
Reaction Progression: After the addition is complete, continue stirring the reaction mixture at room temperature for 24 hours. A dark-colored precipitate should form, indicating polymer formation.
-
Quenching and Precipitation: Pour the reaction mixture into 200 mL of methanol to precipitate the polymer.
-
Purification:
-
Filter the precipitate and wash it thoroughly with methanol until the filtrate is colorless.
-
To remove any remaining iron salts, stir the crude polymer in a dilute ammonium hydroxide solution for 2 hours.
-
Filter the polymer again and wash with deionized water until the filtrate is neutral.
-
Finally, wash the polymer with methanol and dry it under vacuum at 60 °C for 24 hours.
-
Expected Outcome: A dark green or black powder, which is the PFTCA polymer.
Troubleshooting:
-
Low Yield: Ensure all reagents and solvents are anhydrous. The presence of water can interfere with the polymerization.
-
Incomplete Polymerization: Extend the reaction time or slightly increase the reaction temperature (e.g., to 40 °C).
Caption: Workflow for the synthesis of PFTCA.
Protocol 2: Characterization of PFTCA
A thorough characterization of the synthesized polymer is essential to validate its structure and evaluate its properties for potential applications.
3.2.1. Structural Characterization
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Objective: To confirm the polymerization and the presence of key functional groups.
-
Procedure: Record the FTIR spectrum of the dried polymer powder.
-
Expected Observations: Disappearance or significant reduction of the N-H stretching vibrations of the primary amine (around 3300-3400 cm⁻¹) and the appearance of new bands associated with the polymer backbone.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To elucidate the polymer's structure.
-
Procedure: Dissolve the polymer in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire ¹H and ¹³C NMR spectra.
-
Expected Observations: Broadening of the spectral peaks compared to the monomer, which is characteristic of polymers. The integration of the aromatic and aliphatic protons can provide information about the polymer structure.
-
3.2.2. Electrochemical Characterization
-
Cyclic Voltammetry (CV):
-
Objective: To determine the HOMO and LUMO energy levels and assess the electrochemical stability.
-
Procedure:
-
Coat a thin film of the PFTCA solution onto a glassy carbon electrode.
-
Perform CV in an electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile) using a three-electrode setup (working, counter, and reference electrodes).
-
Scan the potential to observe the oxidation and reduction peaks.
-
-
Data Analysis:
-
The HOMO level can be estimated from the onset of the first oxidation peak.
-
The LUMO level can be estimated from the onset of the first reduction peak or calculated by adding the optical band gap to the HOMO level.
-
-
3.2.3. Photophysical Characterization
-
UV-Visible (UV-Vis) Spectroscopy:
-
Objective: To determine the optical band gap.
-
Procedure: Record the absorption spectrum of a thin film of PFTCA spin-coated onto a quartz substrate.
-
Data Analysis: The optical band gap can be estimated from the onset of the absorption edge using a Tauc plot.
-
-
Photoluminescence (PL) Spectroscopy:
-
Objective: To investigate the emissive properties of the polymer.
-
Procedure: Excite a thin film of the polymer with a suitable wavelength and record the emission spectrum.
-
3.2.4. Thermal and Morphological Characterization
-
Thermogravimetric Analysis (TGA):
-
Objective: To evaluate the thermal stability of the polymer.
-
Procedure: Heat a small sample of the polymer under a nitrogen atmosphere at a constant rate and monitor the weight loss as a function of temperature.
-
-
Differential Scanning Calorimetry (DSC):
-
Objective: To determine the glass transition temperature (Tg).
-
Procedure: Heat the polymer sample through a defined temperature program to observe the thermal transitions.
-
Device Fabrication and Characterization: A Hypothetical OLED
To demonstrate the practical utility of PFTCA, we propose its incorporation as a hole-transporting layer (HTL) in a simplified OLED device structure.
Proposed OLED Architecture
A standard multi-layer OLED structure is proposed:
Caption: A simplified OLED device structure incorporating PFTCA as the HTL.
Protocol 3: Fabrication of a PFTCA-based OLED
Materials:
-
Indium tin oxide (ITO)-coated glass substrates
-
PFTCA solution in chloroform
-
Emissive layer material (e.g., tris(8-hydroxyquinolinato)aluminum - Alq₃)
-
Electron-transporting layer material (e.g., 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline - BCP)
-
Lithium fluoride (LiF)
-
Aluminum (Al)
-
Spin coater
-
Thermal evaporator
Procedure:
-
Substrate Preparation: Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat them with UV-ozone for 15 minutes to improve the work function of the ITO.
-
HTL Deposition: Spin-coat the PFTCA solution onto the ITO substrate to form a thin film (typically 30-50 nm). Anneal the film at a suitable temperature (e.g., 100-120 °C) to remove any residual solvent.
-
Deposition of Subsequent Layers: Transfer the substrate to a high-vacuum thermal evaporator. Sequentially deposit the emissive layer (e.g., Alq₃, ~60 nm), the electron-transporting layer (e.g., BCP, ~10 nm), a thin layer of LiF (~1 nm), and the aluminum cathode (~100 nm).
-
Encapsulation: Encapsulate the device using a glass lid and UV-curable epoxy in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.
Protocol 4: Characterization of the OLED Device
Instrumentation:
-
Source measure unit (SMU)
-
Photometer or spectroradiometer
Measurements:
-
Current Density-Voltage-Luminance (J-V-L) Characteristics: Measure the current density and luminance as a function of the applied voltage. From this data, you can determine the turn-on voltage, current efficiency, and power efficiency of the device.
-
Electroluminescence (EL) Spectrum: Measure the emission spectrum of the device at a constant driving voltage to determine the color coordinates.
Concluding Remarks and Future Outlook
While the material science applications of this compound are yet to be extensively explored, its molecular structure provides a strong foundation for its use as a versatile building block for advanced materials. The protocols and theoretical framework presented in this guide offer a scientifically grounded starting point for researchers to investigate its potential. The proposed synthesis of a novel hole-transporting polymer, PFTCA, highlights a promising avenue for its application in organic electronics.
Future research could explore the derivatization of the amine group to synthesize novel small molecules for use as hosts or emitters in OLEDs. Furthermore, the incorporation of this fluorinated carbazole unit into other polymer backbones could lead to materials with a wide range of tunable properties for various applications in material science. The exploration of this and similar fluorinated carbazole building blocks will undoubtedly contribute to the ongoing advancement of organic electronic materials and devices.
References
- Fan, J. G., Kim, M. J., Nguyen, Q. P. B., Braveenth, R., Ko, H. M., Han, J.-H., Kim, G. W., Kwon, J. H., & Chai, K. Y. (2016). Synthesis and Characterization of Carbazole Core-based Small Molecular-Hole-transporting Materials for Red Phosphorescent OLEDs. Bulletin of the Korean Chemical Society, 37(10), 1710–1716.
- Jayakannan, M., & Kumar, S. (2020). Polycarbazole and its derivatives: progress, synthesis, and applications. Journal of Polymer Research, 27(10).
- Karpagam, S., & Rajkumar, V. (2016). Synthesis, photophysical and electrochemical properties of a carbazole-containing 2, 6-quinoline-based conjugated polymer. Polymer Bulletin, 73(10), 2741–2760.
- Li, J., & Li, Y. (2020). Synthesis of C4-Aminated Carbazoles and Their Derivatives via Pd/NBE Chemistry. Organic Letters, 22(5), 1936–1940.
- Sangwan, W., Paradee, N., & Sirivat, A. (2016). Polycarbazole by chemical oxidative interfacial polymerization: Morphology and electrical conductivity based on synthesis conditions.
- Oner, S., & Bryce, M. R. (2023). A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications.
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- 2. Advancements in Carbazole-Based Sensitizers and Hole-Transport Materials for Enhanced Photovoltaic Performance | MDPI [mdpi.com]
- 3. Polycarbazole and its derivatives: progress, synthesis, and applications | springerprofessional.de [springerprofessional.de]
- 4. researchgate.net [researchgate.net]
Application Note: High-Throughput Screening (HTS) of Tetrahydrocarbazole (THC) Libraries
Abstract
Tetrahydrocarbazoles (THCs) represent a "privileged scaffold" in medicinal chemistry, exhibiting broad biological activities ranging from anticancer (tubulin polymerization inhibition) to antiviral and neuroprotective effects.[1] However, their screening in high-throughput formats presents unique challenges due to their lipophilicity, potential for autofluorescence, and oxidative instability. This guide provides a validated workflow for the HTS of THC libraries, focusing on phenotypic cell-based assays. It details library handling, assay interference mitigation, and a self-validating screening protocol designed to maximize the Z’ factor and eliminate false positives.
Introduction: The THC Scaffold in Drug Discovery
The 1,2,3,4-tetrahydrocarbazole moiety is a tricyclic indole alkaloid derivative. Unlike fully aromatic carbazoles, THCs possess a non-aromatic cyclohexane ring, introducing stereochemical complexity and sp3 character that improves solubility and target selectivity compared to flat aromatics.
Key Therapeutic Targets:
-
Oncology: Kinesin Spindle Protein (Eg5) and Tubulin inhibition.
-
Infectious Disease: Viral RNA replication inhibitors.
-
Neurology: GPCR modulation (e.g., serotonin receptors).
Strategic Library Design
Effective HTS begins with high-quality library construction. For THCs, libraries are often synthesized via the Fischer Indole Synthesis or the Groebke–Blackburn–Bienaymé multicomponent reaction.
Critical Physicochemical Considerations:
-
Lipophilicity (cLogP): THCs are inherently hydrophobic. Library members often have cLogP > 3.5, increasing the risk of precipitation in aqueous assay buffers.
-
Stereochemistry: The C1, C2, or C3 positions on the cyclohexane ring are often chiral. Enantiopure libraries are preferred over racemates to avoid "dilution" of the signal by inactive enantiomers.
Pre-Screening Validation & Assay Development
Before screening the full library, the assay window must be validated against the specific properties of THC compounds.
Managing Assay Interference
THCs are indole derivatives.[2][3] Indoles can be susceptible to oxidation and can exhibit native fluorescence in the UV-Blue region (excitation ~280-290 nm, emission ~340-360 nm).
Mitigation Strategies:
-
Avoid UV/Blue Fluorescence Readouts: Do not use DAPI or Hoechst as the primary readout if the library concentration is high (>10 µM).
-
Red-Shifted Probes: Use Resazurin (Ex 560nm / Em 590nm) or CellTiter-Glo (Luminescence) to bypass THC autofluorescence.
-
Detergent Optimization: To prevent colloidal aggregation (a common cause of false positives with hydrophobic scaffolds), include 0.01% Triton X-100 or Tween-20 in the assay buffer.
DMSO Tolerance
THCs require DMSO for solubilization. However, DMSO > 0.5% can be cytotoxic or alter cell membrane permeability.
-
Protocol: Perform a DMSO titration curve (0.1% to 2.0%) on the target cell line.
-
Limit: Maintain final assay DMSO concentration < 0.5% (v/v).
Visualizing the Screening Workflow
The following diagram illustrates the critical path from library formatting to hit validation, emphasizing the "Triage" steps necessary for indole-based libraries.
Caption: Logical flow for THC library screening, prioritizing early identification of false positives via interference and counter-screening steps.
Detailed Protocol: Cell-Based Antiproliferative Screen
Objective: Identify THC analogs that inhibit cancer cell proliferation (e.g., HeLa or A549) using a luminescent ATP assay.
Materials
-
Library: 1,000–10,000 THC derivatives (10 mM in 100% DMSO).
-
Cells: A549 Lung Carcinoma cells (ATCC).
-
Reagent: CellTiter-Glo® (Promega) or equivalent ATP-based luminescent reagent.
-
Plates: 384-well solid white, tissue-culture treated plates (Corning #3570).
-
Liquid Handling: Multidrop Combi (Reagent dispensing) and Echo 550 (Compound transfer).
Step-by-Step Methodology
Step 1: Cell Plating (Day 0)
-
Harvest A549 cells during the exponential growth phase.
-
Dilute cells to 40,000 cells/mL in culture medium (DMEM + 10% FBS).
-
Dispense 25 µL/well (1,000 cells/well) into columns 1–22 of the 384-well plate.
-
Dispense 25 µL/well of media only (no cells) into columns 23–24 (Background Control).
-
Incubate for 16–24 hours at 37°C, 5% CO2 to allow attachment.
Step 2: Compound Addition (Day 1)
-
Use an Acoustic Liquid Handler (e.g., Labcyte Echo) to transfer compounds.
-
Why Acoustic? Contactless transfer prevents tip contamination and ensures precise nanoliter delivery of viscous DMSO solutions.
-
-
Transfer 25 nL of library compounds into columns 3–22 (Final Conc: 10 µM).
-
Transfer 25 nL of DMSO into columns 1–2 (Negative Control / 0% Inhibition).
-
Transfer 25 nL of Staurosporine (1 mM stock) into columns 23–24 (Positive Control / 100% Inhibition).
-
Centrifuge plate at 1000 rpm for 1 minute to ensure mixing.
Step 3: Incubation & Detection (Day 3)
-
Incubate plates for 48 hours.
-
Equilibrate CellTiter-Glo reagent to room temperature.
-
Add 25 µL of CellTiter-Glo reagent to all wells.
-
Shake plate on an orbital shaker for 2 minutes (lysis).
-
Incubate for 10 minutes (signal stabilization).
-
Read Luminescence (Integration time: 0.5s) on a multimode plate reader (e.g., EnVision).
Data Presentation & Quality Control
Before analyzing hits, the plate quality must be verified using the Z-factor (
| Parameter | Acceptance Criteria | Action if Failed |
| Z' Factor | > 0.5 | Check pipetting accuracy; re-optimize cell density. |
| Signal:Background | > 10 | Check reagent expiration; check detector gain. |
| DMSO Tolerance | < 10% toxicity in Neg Control | Reduce DMSO volume or switch to acoustic dispensing. |
| CV (Coeff. Variation) | < 5% (across replicates) | Check for edge effects or evaporation. |
Hit Validation & Triage
THC libraries often contain "frequent hitters" (PAINS). A hit is defined as a compound showing >50% inhibition at 10 µM.
The "Self-Validating" Counter-Screen
To ensure the biological effect is specific and not due to general chemical reactivity (e.g., Michael acceptors in the THC core):
-
Thiol Reactivity Test: Incubate hits with glutathione (GSH) in buffer. Analyze by LC-MS. If the THC-GSH adduct forms, the compound is a reactive alkylator and should be discarded.
-
Cell-Free Interference: Add compound to the CellTiter-Glo reagent + ATP (no cells). If luminescence decreases, the compound inhibits the luciferase enzyme directly (Luciferase Inhibitor).
Pathway Analysis Diagram
Understanding the mechanism of action for validated hits (e.g., Eg5 inhibition) requires mapping the signaling outcome.
Caption: Mechanistic pathway for THC-mediated Eg5 inhibition leading to mitotic arrest and apoptosis.[4]
References
-
Chakroborty, S., & Panda, P. (2021).[1] A Comprehensive Overview of the Synthesis of Tetrahydrocarbazoles and its Biological Properties. Mini-Reviews in Organic Chemistry. Link
-
Inglese, J., et al. (2007). High-throughput screening assays for the identification of chemical probes. Nature Chemical Biology. Link
-
Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. Link
-
Schmidt, F., et al. (2014). Tetrahydrocarbazoles as Novel Class of DNA Biosynthesis Inhibitors in Bacteria.[5][6] Current Drug Discovery Technologies. Link
-
Thorne, N., et al. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology. Link
Sources
Troubleshooting & Optimization
improving stability of 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-amine in solution
Welcome to the technical support center for 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions regarding the stability of this compound in solution. Our goal is to equip you with the scientific understanding and practical protocols to ensure the integrity of your experiments.
Introduction
This compound is a versatile carbazole derivative with significant potential in medicinal chemistry.[1] However, like many amine-containing compounds, its stability in solution can be a critical factor for obtaining reliable and reproducible experimental results. This guide will delve into the potential degradation pathways of this molecule and provide actionable strategies to mitigate these issues.
Part 1: Troubleshooting Guide for Solution Instability
Have you observed unexpected changes in your solution of this compound, such as discoloration, precipitation, or a decrease in potency? This troubleshooting guide will help you diagnose and address common stability issues.
Visualizing the Troubleshooting Workflow
The following flowchart outlines a systematic approach to identifying the root cause of instability.
Caption: A step-by-step workflow for diagnosing instability issues.
Detailed Troubleshooting Steps
1. Review Your Solution Preparation Protocol
-
Solvent Selection: The choice of solvent is critical. While many organic solvents can be used, their purity and potential for reactive impurities should be considered. For instance, some grades of solvents may contain peroxides which can initiate oxidation.
-
Concentration Effects: Higher concentrations may lead to aggregation and precipitation. Determine the optimal concentration range for your specific application and solvent system.
-
Freshness of Solution: It is highly recommended to prepare solutions of this compound fresh for each experiment. If storage is necessary, it should be for the shortest possible duration under optimized conditions. Standard solutions of some amines have been shown to be stable for over a month at room temperature, but this can vary significantly when mixed with other active pharmaceutical ingredients (APIs).[2]
2. Evaluate Storage Conditions
-
Temperature: Elevated temperatures can accelerate degradation.[3] Store solutions at low temperatures (e.g., 2-8 °C or -20 °C) to minimize thermal degradation. Carbazole derivatives generally exhibit good thermal stability as solids, but this may not translate to solutions.[4][5]
-
Light Exposure: Tetrahydrocarbazoles are known to be susceptible to photodegradation, particularly through photocatalyzed oxidation.[6][7] Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.
-
Oxygen Exposure: The presence of oxygen, especially in combination with light, can lead to oxidative degradation.[6] To minimize this, consider de-gassing your solvent before use and purging the headspace of the storage vial with an inert gas like argon or nitrogen.
3. Perform Chemical Analysis
-
Purity Assessment: Use analytical techniques like High-Performance Liquid Chromatography (HPLC) to assess the purity of your solution over time. A decrease in the peak area of the parent compound and the appearance of new peaks are indicative of degradation.
-
Identification of Degradants: Liquid Chromatography-Mass Spectrometry (LC-MS) can be invaluable for identifying the molecular weights of degradation products, providing clues to the degradation pathway.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for this compound in solution?
A1: Based on its chemical structure, the two primary degradation pathways are oxidation and pH-related degradation .
-
Oxidation: The tetrahydrocarbazole nucleus and the primary amine are both susceptible to oxidation. Photocatalyzed oxidation of tetrahydrocarbazoles can lead to the formation of hydroperoxides, which can then undergo further reactions.[6] The primary amine group can also be oxidized.[8]
-
pH-Related Degradation: Aromatic amines can exhibit pH-dependent stability.[1] In highly acidic or basic solutions, the compound may be more prone to hydrolysis or other degradative reactions. Primary aromatic amines have been shown to be least stable in acidic conditions.[9]
Visualizing Potential Degradation Pathways
Caption: Key degradation routes for the compound in solution.
Q2: What are the recommended solvents for dissolving and storing this compound?
A2: The choice of solvent will depend on the intended application. Here are some general recommendations:
| Solvent Class | Examples | Suitability & Considerations |
| Aprotic Polar | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF) | Good for creating stock solutions. Use high-purity, anhydrous grades to minimize water content and reactive impurities. |
| Alcohols | Ethanol, Methanol | Generally good solvents, but can participate in certain reactions. Ensure they are peroxide-free. |
| Ethers | Dioxane, Tetrahydrofuran (THF) | Can be used, but are prone to peroxide formation upon storage. Use freshly opened bottles or peroxide-free grades. |
| Aqueous Buffers | Phosphate-buffered saline (PBS), Tris buffers | Suitable for biological assays, but pH control is crucial. See Q3 for more details. |
Q3: How does pH affect the stability, and what buffer systems are recommended?
A3: The amine group in the molecule has a pKa, and its protonation state will be pH-dependent. This can influence solubility and stability. Aromatic amines can be less stable in acidic conditions.[9] For aqueous solutions, using a buffer is essential to maintain a stable pH.[10][11][12]
-
Recommended Buffers: Phosphate and Tris buffers are commonly used in biological and chemical experiments.[10] The optimal pH will be application-dependent, but starting in the neutral range (pH 6.8-7.4) is a good practice.
-
Causality: Buffers work by resisting changes in pH when small amounts of acid or base are added, thereby preventing pH excursions that could catalyze degradation.[10]
Q4: What are the best practices for long-term storage of solutions?
A4: For long-term storage, it is recommended to store the compound as a solid at low temperature (-20 °C or -80 °C) under an inert atmosphere. If solutions must be stored, follow these guidelines:
-
Prepare concentrated stock solutions in a high-purity, anhydrous solvent like DMSO.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store at -80 °C for maximum stability.
-
Protect from light at all times.
-
Purge with inert gas (argon or nitrogen) before sealing vials.
Q5: Are there any stabilizing agents that can be added to the solution?
A5: Yes, the addition of certain excipients can enhance stability.
-
Antioxidants: To combat oxidative degradation, consider adding a small amount of an antioxidant. Aromatic amine antioxidants are effective radical scavengers.[13] Examples include butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA). These work by preferentially reacting with and neutralizing free radicals.[14]
-
Chelating Agents: Trace metal ions in solvents or reagents can catalyze oxidation. Adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these metal ions and improve stability.
Part 3: Experimental Protocols
Protocol 1: Preparation of a Stabilized Stock Solution
This protocol provides a method for preparing a stock solution with enhanced stability.
Materials:
-
This compound
-
High-purity, anhydrous DMSO
-
Butylated hydroxytoluene (BHT)
-
Argon or nitrogen gas
-
Amber glass vials with screw caps and PTFE septa
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound in a clean, dry vial.
-
Antioxidant Addition (Optional): Prepare a fresh, concentrated solution of BHT in DMSO (e.g., 10 mg/mL). Add a small volume of this BHT solution to the DMSO that will be used for dissolution to achieve a final BHT concentration of 0.01-0.1%.
-
Dissolution: Add the DMSO (with or without BHT) to the vial containing the compound to achieve the desired stock concentration.
-
Mixing: Gently vortex or sonicate the vial until the compound is completely dissolved.
-
Inert Gas Purging: Gently blow a stream of argon or nitrogen gas over the surface of the solution for 30-60 seconds to displace any oxygen in the headspace.
-
Sealing and Storage: Immediately cap the vial tightly. For long-term storage, aliquot into single-use vials, purge with inert gas, and store at -80 °C, protected from light.
Protocol 2: Forced Degradation Study
A forced degradation study is essential for understanding the stability of a compound under various stress conditions.[8][15][16]
Materials:
-
Solution of this compound in a suitable solvent (e.g., acetonitrile:water 50:50)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
UV-Vis spectrophotometer or HPLC system
-
pH meter
Procedure:
-
Prepare Solutions: Prepare several identical solutions of the compound at a known concentration.
-
Acidic Degradation: To one solution, add HCl to achieve a final concentration of 0.1 M.
-
Basic Degradation: To another solution, add NaOH to achieve a final concentration of 0.1 M.
-
Oxidative Degradation: To a third solution, add H₂O₂ to achieve a final concentration of 3%.
-
Thermal Degradation: Place one solution in an oven at a controlled temperature (e.g., 60 °C).
-
Photolytic Degradation: Expose one solution to a controlled light source (e.g., a photostability chamber). Protect a control sample from light.
-
Control: Keep one solution at room temperature, protected from light.
-
Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each solution, neutralize if necessary, and analyze by HPLC to determine the percentage of the parent compound remaining.
This study will help identify the conditions under which the compound is least stable and guide the development of appropriate handling and storage procedures.
References
- Baranac-Stojanovic, M. (2014). Role of pH in partitioning and cation exchange of aromatic amines on water-saturated soils. Journal of Environmental Quality, 43(3), 964-971.
- Corden, M. (2026, January 25). Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development. Nelson Labs.
- Ghosh, C., et al. (2017). Properties, environmental fate and biodegradation of carbazole. Applied Microbiology and Biotechnology, 101(15), 5967-5984.
- Tanaka, K., et al. (2024). Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. Chemical and Pharmaceutical Bulletin, 72(1), 58-65.
- Honda, T., & Hamano, D. (2016). Development of an Amine Antioxidant Depletion Diagnosis Method Using Colorimetric Analysis of Membrane Patches. Proceedings of the Annual Conference of the PHM Society.
- Griesbeck, A. G., et al. (2014). Synthesis of Antiviral Tetrahydrocarbazole Derivatives by Photochemical and Acid-catalyzed C-H Functionalization via Intermediate Peroxides (CHIPS). Journal of Visualized Experiments, (88), e51631.
-
ResearchGate. (n.d.). Impurity effect on carbazole derivatives a,b, HPLC spectra recorded at.... Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Facile synthesis of tetrahydrocarbazoles under photocatalyst-free conditions. Organic & Biomolecular Chemistry. Retrieved from [Link]
- Chemistry For Everyone. (2025, April 20). How Do Amino Acids Act As Buffers? [Video]. YouTube.
-
Royal Society of Chemistry. (n.d.). Access to tetrahydrocarbazoles via a photocatalyzed cascade decarboxylation/addition/cyclization reaction. Organic Chemistry Frontiers. Retrieved from [Link]
- Sciencemadness.org. (2017, October 6).
- Li, X., et al. (2024).
- Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry.
- ResearchGate. (n.d.). Antioxidant action mechanisms of hindered amine stabilisers.
- LibreTexts Chemistry. (2020, August 27). 21.4: Acidity and Basicity of Amines.
- ResearchGate. (n.d.).
- National Institutes of Health. (2025, February 13).
- ACS Publications. (n.d.). Exciton-Induced Degradation of Carbazole-Based Host Materials and Its Role in the Electroluminescence Spectral Changes in Phosphorescent Organic Light Emitting Devices with Electrical Aging.
- Eke, Z., et al. (2021). Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies. Food Chemistry, 364, 130424.
- Google Patents. (n.d.).
- Cureus. (2023, February 9). The Role of Buffers in Establishing a Balance of Homeostasis and Maintaining Health.
- ResolveMass Laboratories Inc. (2025, December 15).
- Preprints.org. (2024, March 24). Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities.
- Performance Additives. (n.d.).
- ResearchGate. (n.d.). Nitrosamine impurities in APIs: A Comprehensive Review.
- ResearchGate. (n.d.). Amine buffers for pH control.
- Royal Society of Chemistry. (n.d.). Carbazole and dibenzo[b,d]furan-based hole transport materials with high thermal stability. New Journal of Chemistry.
- ResearchGate. (n.d.).
- Study Mind. (n.d.). Amines - Properties and Reactivity of Amines (A-Level Chemistry).
- ACS Publications. (2021, June 25). Synthesis of 4-Hydroxycarbazole Derivatives by Benzannulation of 3-Nitroindoles with Alkylidene Azlactones. The Journal of Organic Chemistry.
- National Institutes of Health. (2008, August 31). Coordinative Properties of Highly Fluorinated Solvents with Amino and Ether Groups.
- ACS Publications. (n.d.). Brønsted Acid-Catalyzed Synthesis of 4-Functionalized Tetrahydrocarbazol-1-ones from 1,4-Dicarbonylindole Derivatives. The Journal of Organic Chemistry.
- MDPI. (n.d.).
- ResearchGate. (n.d.).
- Asian Publication Corporation. (2012). Synthesis of Tetrahydrocarbazole Derivatives of the Indol Alkaloids. Asian Journal of Chemistry, 24(6), 2494-2496.
- ResearchGate. (n.d.).
- International Journal of Pharmacy & Pharmaceutical Research. (2023, December 30).
- Solubility of Things. (n.d.).
- IDEX Health & Science. (n.d.).
- Nitrosamines Exchange. (2024, May 29). Justify the presence of amine in the API chemical structure.
- ACS Publications. (2023, November 9).
- Performance Additives. (n.d.).
- Bulgarian Chemical Communications. (2020). HPLC method for analyzing new compounds – analogs of an antineoplastic drug.
- ResearchGate. (n.d.). Influence of thermal maturity on carbazole distributions in coal source rocks during compaction pyrolysis experiments.
- SciSpace. (2020, April 15). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's.
- FDA. (n.d.). Stability Testing: Photostability Testing of New Drug Substances and Products (ICH Q1B).
Sources
- 1. Role of pH in partitioning and cation exchange of aromatic amines on water-saturated soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preparation and property analysis of antioxidant of carbazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carbazole and dibenzo[b,d]furan-based hole transport materials with high thermal stability - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of Antiviral Tetrahydrocarbazole Derivatives by Photochemical and Acid-catalyzed C-H Functionalization via Intermediate Peroxides (CHIPS) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Facile synthesis of tetrahydrocarbazoles under photocatalyst-free conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. assyro.com [assyro.com]
- 9. researchgate.net [researchgate.net]
- 10. msesupplies.com [msesupplies.com]
- 11. sciencerepository.org [sciencerepository.org]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. nbinno.com [nbinno.com]
- 14. US20120271026A1 - Inhibition of amine oxidation - Google Patents [patents.google.com]
- 15. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 16. scispace.com [scispace.com]
Technical Support Center: 19F NMR of Fluorinated Carbazoles
Status: Online Operator: Senior Application Scientist Ticket ID: F-CARB-NMR-001 Subject: Troubleshooting Acquisition, Resolution, and Quantification in Fluorinated Carbazole Scaffolds
Introduction
Welcome to the technical support interface. You are likely here because your fluorinated carbazole spectra are exhibiting "ghost" baselines, broad "blob" signals, or integration values that defy stoichiometry.
Fluorinated carbazoles are unique challengers in NMR spectroscopy. The carbazole core is a rigid, planar, nitrogen-containing heterocycle prone to
Module 1: Signal Acquisition & Baseline Anomalies
Q: Why does my baseline look like a sine wave (rolling)?
Diagnosis: Acoustic Ringing.
Technical Insight:
Protocol: The Ringing Suppression Workflow
-
Hardware Fix: If your probe has a specific
F dampener (rare), engage it. -
Processing Fix (Standard): Apply Backward Linear Prediction (LPC) to the first 16–32 points of the FID. This reconstructs the corrupted initial data points based on the valid data that follows.
-
Acquisition Fix (Advanced): Use a pulse sequence with a pre-scan delay or a "ring-down" delay (e.g., zgig with optimized pre-acquisition delays) to allow mechanical oscillations to decay before data collection.
Q: I synthesized a 3-fluorocarbazole, but the spectrum is empty. Where is my peak?
Diagnosis: Insufficient Spectral Width (SW).
Technical Insight: Unlike protons, which span ~12 ppm, fluorine spans over 300 ppm. Fluorinated carbazoles often fall outside the default "organic fluorine" window (typically set for -60 to -80 ppm for CF
Reference Data: 19F Chemical Shift Zones for Carbazoles
| Fluorine Environment | Typical Shift Range (vs. CFCl | Notes |
| Trifluoromethyl (-CF | -60 to -65 ppm | Common in substituent groups. |
| Aromatic C-F (Carbazole Ring) | -110 to -130 ppm | Highly sensitive to electronic effects of N-H. |
| Perfluorinated Systems | -130 to -170 ppm | If the carbazole is fully fluorinated. |
| Reference (TFA) | -76.55 ppm | Standard internal reference. |
Action: Set your center frequency (
Module 2: Resolution & Peak Shape
Q: My peaks are broad and featureless. Is my shim bad?
Diagnosis: Aggregation-Induced Broadening (or Exchange Broadening).
Technical Insight: Carbazoles are notorious for strong
Protocol: The "De-Aggregation" Strategy Follow this logic flow to sharpen your signals.
Figure 1: Decision matrix for resolving broad line shapes in fused aromatic systems.
Why DMSO-d6? The sulfoxide oxygen acts as a hydrogen bond acceptor for the carbazole N-H proton, disrupting self-aggregation and stabilizing the monomeric species.
Q: The peaks are split into complex multiplets. How do I simplify this?
Diagnosis: Heteronuclear J-Coupling (
Action: Run a
Module 3: Quantification & Integration
Q: My integration shows 2.4 fluorines instead of 3. What is wrong?
Diagnosis: Saturation effects due to long
-
Relaxation: Fluorine nuclei in rigid aromatic systems (like carbazoles) often have longitudinal relaxation times (
) of 2–10 seconds. If your repetition delay ( ) is too short (e.g., default 1s), the spins do not return to equilibrium, and signal intensity is lost. -
Nuclear Overhauser Effect (NOE): If you use standard proton decoupling during the entire sequence, magnetization transfers from
H to F. Unlike C, the NOE for F can be negative or null, leading to unpredictable integration errors.
Protocol: Quantitative 19F NMR (Inverse Gated Decoupling)
To get accurate integrals (
Figure 2: Inverse Gated Decoupling logic. The proton decoupler is OFF during delay D1 (to prevent NOE) and ON during Acquisition (to remove splitting).
Step-by-Step Setup:
-
Measure T1: Run a quick Inversion-Recovery experiment. Let's assume the longest
found is 2.0 seconds. -
Set D1: Set relaxation delay
seconds. -
Pulse Sequence: Select zgig (Bruker) or equivalent "Inverse Gated" sequence.
-
Decoupler Mode: ON only during acquisition.[3]
-
-
Verification: Use an internal standard with a known relaxation profile (e.g.,
-trifluorotoluene) to validate the integration.
References
-
Rosen, M. et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. National Institutes of Health (NIH). Available at: [Link]
-
Facey, G. (2008).[1] Acoustic Ringing and Backward Linear Prediction. University of Ottawa NMR Facility. Available at: [Link]
-
Cao, H. et al. (2022).[4] Understanding the interaction mechanism of carbazole/anthracene with N,N-dimethylformamide. Royal Society of Chemistry (RSC). Available at: [Link]
-
Mishra, N.K. et al. (2019).[5] 19F NMR relaxation studies of fluorosubstituted tryptophans. National Institutes of Health (NIH). Available at: [Link]
Sources
- 1. University of Ottawa NMR Facility Blog: Acoustic Ringing [u-of-o-nmr-facility.blogspot.com]
- 2. 19Flourine NMR [chem.ch.huji.ac.il]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Understanding the interaction mechanism of carbazole/anthracene with N , N -dimethylformamide: NMR study substantiated carbazole separation - Industrial Chemistry & Materials (RSC Publishing) DOI:10.1039/D2IM00020B [pubs.rsc.org]
- 5. 19F NMR relaxation studies of fluorosubstituted tryptophans - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Labyrinth of Carbazole Derivative Fragmentation: A Technical Support Guide
Welcome to the technical support center for mass spectrometry analysis of carbazole derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of characterizing these versatile molecules. Carbazole and its derivatives are of immense interest across various scientific disciplines, from medicinal chemistry to materials science. However, their analysis by mass spectrometry (MS) can present unique challenges, particularly concerning their fragmentation behavior.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our goal is to move beyond simple procedural lists and delve into the causality behind experimental choices, empowering you with the expertise to overcome analytical hurdles and generate high-quality, reliable data.
Troubleshooting Guide: Common Fragmentation Issues and Solutions
The stable, aromatic core of the carbazole nucleus often leads to a prominent molecular ion peak, especially under electron ionization (EI).[1] However, the nature and position of substituents can dramatically influence fragmentation pathways, sometimes leading to unexpected or difficult-to-interpret spectra.[2]
Issue 1: Weak or Absent Molecular Ion Peak in Electron Ionization (EI-MS)
Question: I am analyzing a newly synthesized N-alkylated carbazole derivative using GC-EI-MS, but I am observing a very weak or even absent molecular ion peak, making molecular weight confirmation difficult.
Causality and Solution:
While the carbazole core is stable, extensive fragmentation can occur, especially with certain substituents, leading to the depletion of the molecular ion. The stability of the resulting fragment ions is a key driving force in the fragmentation process.[3]
Step-by-Step Troubleshooting Protocol:
-
Lower the Ionization Energy: The standard 70 eV used in EI-MS is highly energetic and can cause excessive fragmentation.
-
Action: Reduce the electron energy to a lower value, typically in the range of 15-20 eV. This "softer" ionization will reduce the internal energy of the molecular ion, decreasing the extent of fragmentation and enhancing the relative abundance of the molecular ion peak.
-
Rationale: At lower ionization energies, there is less excess energy transferred to the molecule upon ionization, making the molecular ion more stable and less prone to fragmentation.
-
-
Assess for Thermal Degradation: N-substituted carbazoles, particularly those with bulky or thermally labile alkyl groups, can degrade in the high temperatures of the GC inlet or the MS ion source.
-
Action: Analyze the sample via direct infusion or a solids probe if available. This bypasses the GC and minimizes thermal stress. If the molecular ion is observed with direct infusion, optimize your GC method by lowering the inlet and transfer line temperatures.
-
Rationale: Direct infusion introduces the sample directly into the ion source, which can often be maintained at a lower temperature than a GC inlet, thus preserving the integrity of thermally sensitive molecules.
-
-
Consider Chemical Derivatization: If thermal lability is confirmed and a GC-MS method is required, consider derivatization to a more stable analogue.
-
Action: While not always ideal, derivatization of highly labile functional groups on the substituents can increase thermal stability.
-
Rationale: This is a last-resort option for GC-MS but can be effective for particularly problematic compounds.
-
Issue 2: Unexpected Fragmentation Patterns with Substituted Carbazoles
Question: My carbazole derivative contains an electron-withdrawing nitro group, and the fragmentation pattern is complex and doesn't follow the expected pathways for the carbazole core. How can I interpret this?
Causality and Solution:
Substituents have a profound electronic effect on the carbazole ring system, dictating the preferred fragmentation pathways.[2] Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) will direct fragmentation differently.
-
Electron-Withdrawing Groups (e.g., -NO₂, -CN, -SO₃H): These groups can destabilize the carbazole ring, leading to cleavages initiated at the substituent. For instance, nitro-substituted compounds often show a characteristic loss of NO₂ (46 Da) or NO (30 Da) followed by CO.[2]
-
Electron-Donating Groups (e.g., -OCH₃, -NH₂, -OH): These groups can stabilize the molecular ion and direct fragmentation through pathways involving the substituent itself, such as the loss of a methyl radical (•CH₃) from a methoxy group.[4]
Workflow for Interpreting Unexpected Fragmentation:
Caption: Workflow for elucidating unexpected fragmentation pathways.
Data Interpretation Table for Substituent Effects:
| Substituent Type | Example | Expected Fragmentation Behavior | Common Neutral Losses |
| Electron-Donating (EDG) | Methoxy (-OCH₃) | Fragmentation initiated at the substituent. | •CH₃ (15 Da), CH₂O (30 Da) |
| Amino (-NH₂) | Loss of the amino group or cleavage of adjacent bonds. | •NH₂ (16 Da), HCN (27 Da) | |
| Electron-Withdrawing (EWG) | Nitro (-NO₂) | Cleavage of the substituent is often a primary event. | •NO₂ (46 Da), •NO (30 Da) |
| Halogen (-Cl, -Br) | Characteristic isotopic patterns. Loss of the halogen radical. | •Cl (35/37 Da), •Br (79/81 Da) | |
| N-Alkyl Chains | N-butyl | α-cleavage at the nitrogen, leading to loss of an alkyl radical. | •C₃H₇ (43 Da) |
Issue 3: Prolific Adduct Formation in Electrospray Ionization (ESI-MS)
Question: I am analyzing a carbazole alkaloid using LC-ESI-MS in positive ion mode, and my spectrum is dominated by sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts, with very little protonated molecule ([M+H]⁺). This is compromising my sensitivity and making MS/MS difficult.
Causality and Solution:
Adduct formation is a common phenomenon in ESI and is highly dependent on the analyte's structure, the mobile phase composition, and the cleanliness of the system.[5][6] The nitrogen atom in the carbazole ring is a potential site for protonation, but metal ion chelation can also occur, particularly if there are other coordinating functional groups present.
Troubleshooting Protocol for Adduct Suppression:
-
Optimize Mobile Phase Additives:
-
Action: Add a volatile source of protons to your mobile phase. A concentration of 0.1% formic acid is a standard starting point. For more persistent adducts, the addition of a small amount of ammonium acetate or ammonium formate (5-10 mM) can be effective.
-
Rationale: The excess protons from the acid and the ammonium ions will compete with metal cations for the analyte, favoring the formation of the [M+H]⁺ ion.
-
-
Minimize Metal Contamination:
-
Action: Ensure all solvents and reagents are of high purity (LC-MS grade). Use glass or polypropylene vials instead of certain types of plastic vials that can leach sodium. Thoroughly clean the ESI source components.
-
Rationale: Sodium and potassium are ubiquitous and can be introduced from various sources, including glassware, solvents, and plasticizers.
-
-
Adjust ESI Source Parameters:
-
Action: Increase the source fragmentation or cone voltage.
-
Rationale: Applying a higher voltage in the ion source can induce in-source collision-induced dissociation (CID), which can break up weaker adducts, promoting the formation of the more stable protonated molecule. However, be cautious as this can also lead to fragmentation of the analyte itself.
-
Table of Common Carbazole Adducts in ESI-MS (Positive Ion Mode):
| Adduct Ion | Formula | m/z Shift from [M] | Common Sources |
| Protonated | [M+H]⁺ | +1.0073 | Acidic mobile phase |
| Sodiated | [M+Na]⁺ | +22.9892 | Glassware, solvents, buffers |
| Potassiated | [M+K]⁺ | +38.9632 | Glassware, solvents, buffers |
| Ammoniated | [M+NH₄]⁺ | +18.0338 | Ammonium salt additives |
Frequently Asked Questions (FAQs)
Q1: What is in-source decay, and is it a concern for carbazole derivatives in MALDI-MS?
A1: In-source decay (ISD) is a fragmentation process that occurs in the ion source of a MALDI mass spectrometer before the ions are accelerated.[7][8] It is often a radical-induced process.[8] While more commonly associated with peptides and proteins, ISD can occur with polymeric materials, including those containing carbazole units.[9] If you are analyzing polymeric carbazole derivatives and observe extensive fragmentation that is not dependent on the collision energy (in a TOF/TOF instrument), you may be observing ISD. To mitigate this, you can try different MALDI matrices or lower laser fluency.
Q2: My carbazole derivative has very low ionization efficiency in ESI. What can I do?
A2: Low ionization efficiency can be due to the inherent chemical properties of your molecule or suboptimal analytical conditions. The basicity of the carbazole nitrogen is relatively low, and if the molecule lacks other easily ionizable functional groups, protonation can be inefficient.
-
Switch Ionization Mode: If your derivative has acidic protons (e.g., a carboxylic acid substituent), try negative ion mode.
-
Optimize Solvent System: Ensure your mobile phase composition is compatible with efficient droplet formation and desolvation in the ESI source. High concentrations of non-volatile buffers can suppress ionization.
-
Consider APCI: Atmospheric Pressure Chemical Ionization (APCI) is often more efficient for less polar, neutral molecules that are difficult to ionize by ESI. If your carbazole derivative falls into this category, APCI may provide better sensitivity.
Q3: How do I differentiate between isomers of substituted carbazoles using mass spectrometry?
A3: Differentiating isomers by MS alone can be challenging as they have the same molecular weight. However, it is often possible:
-
Chromatographic Separation: The most reliable method is to separate the isomers chromatographically (GC or LC) before they enter the mass spectrometer. Retention times will differ for isomers.
-
Tandem Mass Spectrometry (MS/MS): Isomers can sometimes produce different fragmentation patterns in MS/MS. The position of a substituent can influence bond strengths and rearrangement pathways, leading to different relative abundances of fragment ions. This often requires careful optimization of collision energy and comparison with authentic standards. For example, the fragmentation of a carbazolequinone is highly dependent on the position of substituents on the aromatic ring.[10]
Q4: Can I use mass spectrometry to study the metabolism of carbazole-based drugs?
A4: Absolutely. LC-MS/MS is a powerful tool for identifying and quantifying drug metabolites.[11][12] By comparing the full scan mass spectrum of a sample from a metabolism study with a control, you can identify potential metabolites (e.g., hydroxylated, glucuronidated species) by their characteristic mass shifts. Subsequent MS/MS analysis of these potential metabolite ions can then be used to confirm their structure by comparing their fragmentation patterns to that of the parent drug.
Conclusion
The successful mass spectrometric analysis of carbazole derivatives hinges on a solid understanding of their fundamental gas-phase chemistry and the instrumental parameters that influence it. By approaching analytical challenges with a clear understanding of the underlying principles of ionization and fragmentation, researchers can effectively troubleshoot issues and unlock the rich structural information contained within their mass spectra. This guide serves as a starting point for navigating these challenges, and we encourage you to consult the cited literature for deeper insights into specific applications.
References
-
Lanucara, F., et al. (2014). Ion mobility-mass spectrometry: a new dimension in the analysis of complex mixtures. Analyst, 139(12), 2794-2809. Available at: [Link]
-
Guedes, S., et al. (2021). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. Molecules, 26(11), 3283. Available at: [Link]
-
Pavez, P., et al. (2018). Protonation Sites, Tandem Mass Spectrometry and Computational Calculations of o-Carbonyl Carbazolequinone Derivatives. Molecules, 23(10), 2486. Available at: [Link]
- Sparkman, O. D. (2007). Mass Spectrometry Desk Reference. Global View Publishing.
-
Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. (2023). Molecules, 28(18), 6510. Available at: [Link]
- Mass Spectrometry Analysis of 1H-Benzo[c]carbazole: A Technical Guide. (n.d.). BenchChem. Retrieved from a general search, specific URL not available.
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
-
Zhang, Y., et al. (2019). Amorphous poly-N-vinylcarbazole polymer as a novel matrix for the determination of low molecular weight compounds by MALDI-TOF MS. Analyst, 144(10), 3295-3300. Available at: [Link]
-
Bogdal, D., et al. (2000). New Synthesis Method of N-Alkylation of Carbazole Under Microwave Irradiation in Dry Media. Synthetic Communications, 30(18), 3321-3330. Available at: [Link]
- Müller, M., & Volmer, D. A. (n.d.). Interpretation of mass spectra. Saarland University.
-
Wozniak, K., et al. (2017). Substituent effects in nitro derivatives of carbazoles investigated by comparison of low-temperature crystallographic studies with density functional theory (DFT) calculations. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 73(Pt 4), 645-655. Available at: [Link]
-
Ibáñez, M., et al. (2011). Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MS(E) accurate-mass spectra. Journal of Mass Spectrometry, 46(10), 1013-1025. Available at: [Link]
-
Marwah, P., et al. (2020). Controlling formation of metal ion adducts and enhancing sensitivity in Liquid Chromatography Mass Spectrometry. Journal of Applied and Natural Science, 12(2), 248-255. Available at: [Link]
-
Marwah, P., et al. (2020). Controlling formation of metal ion adducts and enhancing sensitivity in Liquid Chromatography Mass Spectrometry. Semantic Scholar. Available at: [Link]
- Debois, D., et al. (2012). MALDI in-source decay, from sequencing to imaging. In MALDI Mass Spectrometry Imaging (pp. 25-52). Humana Press.
-
Preparation and property analysis of antioxidant of carbazole derivatives. (2024). RSC Advances, 14(12), 8235-8243. Available at: [Link]
-
ZefSci. (2023, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. Available at: [Link]
-
Ibáñez, M., et al. (2011). Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MS(E) accurate-mass spectra. PubMed. Available at: [Link]
-
Chemistry LibreTexts. (2024, May 27). 12.2: Interpreting Mass Spectra. Available at: [Link]
-
Mass fragmentation pattern of (Z)-2-(5-arylpyrazol-3-yl)-3-arylacrylonitriles. (2015). Journal of Heterocyclic Chemistry, 52(5), 1421-1426. Available at: [Link]
-
Demeure, K., et al. (2010). New advances in the understanding of the in-source decay in MALDI-TOF-MS. Journal of the American Society for Mass Spectrometry, 21(11), 1897-1906. Available at: [Link]
-
Shimadzu Scientific Instruments. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Available at: [Link]
-
Kruve, A., & Kaupmees, K. (2017). Adduct Formation in ESI/MS by Mobile Phase Additives. Journal of the American Society for Mass Spectrometry, 28(5), 887-894. Available at: [Link]
Sources
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- 2. Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. whitman.edu [whitman.edu]
- 4. researchgate.net [researchgate.net]
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avoiding N-N bond cleavage in Fischer indole synthesis of carbazoles
A Guide to Navigating the Competitive Landscape of N-N Bond Cleavage
Welcome to the Technical Support Center for the Fischer indole synthesis of carbazoles. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this powerful reaction and may encounter challenges, particularly the undesired N-N bond cleavage side reaction. As your Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper mechanistic understanding to empower you to troubleshoot and optimize your syntheses effectively.
Understanding the Challenge: The Dichotomy of the Ene-Hydrazine Intermediate
The Fischer indole synthesis is a robust method for constructing the indole nucleus, and by extension, carbazoles, from the acid-catalyzed reaction of an arylhydrazine with a ketone, such as a cyclohexanone derivative.[1][2] The reaction hinges on the formation of a key ene-hydrazine intermediate, which is at a critical juncture: it can either proceed through the desired[2][2]-sigmatropic rearrangement to form the carbazole or deviate into a non-productive N-N bond cleavage pathway.
The propensity for N-N bond cleavage is a significant hurdle, often leading to reduced yields and complex purification challenges. This undesirable pathway is particularly prevalent when the reaction conditions or substrate electronics favor the stabilization of a cationic intermediate resulting from the cleavage of the weak N-N bond.
Below is a mechanistic diagram illustrating the competing pathways:
Figure 1: Competing pathways in the Fischer indole synthesis of carbazoles. The key ene-hydrazine intermediate can undergo the desired[2][2]-sigmatropic rearrangement to yield the carbazole product or undesirable N-N bond cleavage, leading to side products.
Troubleshooting Guide: Minimizing N-N Bond Cleavage
This section provides a systematic approach to troubleshooting common issues related to N-N bond cleavage during the Fischer indole synthesis of carbazoles.
| Observation | Probable Cause | Recommended Solution & Rationale |
| Low to no yield of carbazole; presence of dark, tarry byproducts. | Excessive N-N bond cleavage due to harsh reaction conditions. | 1. Optimize Acid Catalyst: - Switch to a milder Brønsted acid: Acetic acid or formic acid can be effective and are less prone to promoting cleavage compared to strong mineral acids like H₂SO₄ or HCl.[3] - Employ a Lewis acid: Zinc chloride (ZnCl₂) is a commonly used and often milder alternative to strong Brønsted acids.[4] Other Lewis acids like BF₃·OEt₂ can also be effective.[5] - Consider Polyphosphoric Acid (PPA): PPA can serve as both catalyst and solvent, often providing a good balance of acidity to promote cyclization without excessive degradation.[6]2. Temperature Control: - Avoid excessively high temperatures. The optimal temperature is substrate-dependent and should be determined empirically. Refluxing in a lower-boiling solvent like glacial acetic acid is a good starting point.[7] |
| Reaction works for electron-withdrawing groups on the phenylhydrazine but fails for electron-donating groups. | Electronic stabilization of the iminyl carbocation. | 1. Modify the Catalyst System: - For electron-rich systems, a less acidic catalyst is often beneficial. Titrate the amount of acid or use a weaker acid to find the optimal balance. - The use of a Lewis acid in conjunction with an ionic liquid has been shown to improve yields in some cases.[4]2. Adjust Reaction Time: - Prolonged reaction times at elevated temperatures can increase the likelihood of decomposition. Monitor the reaction by TLC to determine the optimal reaction time. |
| Inconsistent results and formation of multiple unidentifiable spots on TLC. | Poor quality of starting materials or unstable hydrazone intermediate. | 1. Purify Phenylhydrazine: - Use freshly distilled or purified phenylhydrazine. Phenylhydrazine hydrochloride salts are often more stable and can be used as an alternative.2. Pre-form the Hydrazone: - In some cases, pre-forming and isolating the arylhydrazone before subjecting it to the cyclization conditions can lead to cleaner reactions and better yields. |
| Reaction yields a mixture of regioisomers with unsymmetrical cyclohexanones. | Lack of regiochemical control in the enamine formation and/or[2][2]-sigmatropic rearrangement. | 1. Varying Acidic Conditions: - The ratio of regioisomers can sometimes be influenced by the acid concentration, although in some cases, the ratio remains constant across a range of acid strengths.[8]2. Consider Alternative Synthetic Routes: - If regioselectivity remains a significant issue, alternative carbazole synthesis methods may be more appropriate for the target molecule. |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason for N-N bond cleavage in the Fischer indole synthesis?
The N-N bond in the arylhydrazone and subsequent ene-hydrazine intermediate is inherently weak. Under acidic conditions, protonation of the ene-hydrazine can lead to heterolytic cleavage of this bond, forming an aniline and a resonance-stabilized iminyl carbocation. This pathway becomes competitive with the desired[2][2]-sigmatropic rearrangement, especially when substituents on the arylhydrazine or the ketone moiety can stabilize the carbocationic intermediate.
Q2: How do electron-donating groups on the phenylhydrazine promote N-N bond cleavage?
Electron-donating groups on the phenyl ring of the hydrazine increase the electron density of the nitrogen atoms. This increased electron density can stabilize the positive charge that develops on the nitrogen atom during the heterolytic N-N bond cleavage, thereby lowering the activation energy for this undesired pathway and making it more competitive with the desired cyclization.
Q3: Is a Brønsted acid or a Lewis acid generally better for avoiding N-N bond cleavage?
There is no universal answer, as the optimal catalyst is highly substrate-dependent.[5] However, strong Brønsted acids like H₂SO₄ can sometimes lead to more significant side reactions, including N-N bond cleavage, due to their high acidity. Lewis acids, such as ZnCl₂, are often considered milder and can be more effective in promoting the desired cyclization without causing extensive degradation.[4] It is always recommended to screen a variety of acid catalysts to find the optimal conditions for a specific substrate.
Q4: Can the choice of solvent influence the extent of N-N bond cleavage?
Yes, the solvent can play a crucial role. Solvents like glacial acetic acid can act as both a solvent and a mild acid catalyst, providing a favorable environment for the reaction.[3] The polarity of the solvent can also influence the stability of the charged intermediates involved in both the desired and undesired pathways. Therefore, solvent screening is a valuable optimization parameter.
Experimental Protocols
Protocol 1: General Synthesis of 1,2,3,4-Tetrahydrocarbazole
This protocol provides a general procedure for the synthesis of the parent 1,2,3,4-tetrahydrocarbazole from phenylhydrazine and cyclohexanone, optimized to minimize side reactions.
Materials:
-
Phenylhydrazine (freshly distilled)
-
Cyclohexanone
-
Glacial Acetic Acid
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add cyclohexanone (1.0 equivalent) and glacial acetic acid (5-10 volumes).
-
Begin stirring and heat the mixture to a gentle reflux.
-
Slowly add phenylhydrazine (1.0 equivalent) dropwise to the refluxing solution over 30 minutes.[7]
-
Continue to reflux the reaction mixture for an additional 1-2 hours after the addition is complete. Monitor the reaction progress by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature and then place it in an ice bath to facilitate precipitation of the product.
-
Collect the crude product by vacuum filtration and wash it with cold water to remove any remaining acetic acid.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol. A typical yield for this reaction is in the range of 75%.[9]
Workflow Diagram:
Figure 2: Step-by-step workflow for the general synthesis of 1,2,3,4-tetrahydrocarbazole.
Protocol 2: Synthesis of Substituted Tetrahydrocarbazoles using Polyphosphoric Acid (PPA)
This protocol is suitable for substrates that may be more prone to side reactions under other acidic conditions.
Materials:
-
Substituted Phenylhydrazine
-
Substituted Cyclohexanone
-
Polyphosphoric Acid (PPA)
Procedure:
-
In a round-bottom flask, pre-form the arylhydrazone by reacting the substituted phenylhydrazine (1.0 equivalent) with the substituted cyclohexanone (1.0 equivalent) in a suitable solvent like ethanol at room temperature or with gentle heating.
-
Remove the solvent under reduced pressure to obtain the crude hydrazone.
-
To a separate flask, add polyphosphoric acid and heat it to 80-100 °C with stirring.
-
Carefully add the crude hydrazone in portions to the hot PPA.
-
Stir the reaction mixture at this temperature for the required time (typically 30 minutes to a few hours), monitoring the progress by TLC.
-
After completion, carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a suitable base (e.g., concentrated ammonium hydroxide or sodium hydroxide solution) until the product precipitates.
-
Collect the solid product by vacuum filtration, wash thoroughly with water, and dry.
-
Further purification can be achieved by column chromatography or recrystallization.
References
-
New 3H-Indole Synthesis by Fischer's Method. Part I. - MDPI. Available at: [Link]
-
Fischer indole synthesis: significance of choice of acid catalyst - Chemistry Stack Exchange. Available at: [Link]
-
The regioselectivity of the formation of dihydro- and tetrahydrocarbazoles by the Fischer indole synthesis. Available at: [Link]
-
Fischer Indole Synthesis - YouTube. Available at: [Link]
-
Microwave-assisted Fischer Indole Synthesis of 1,2,3,4-tetrahydrocarbazole using Pyridinium-based Ionic Liquids - ResearchGate. Available at: [Link]
-
Indole synthesis: a review and proposed classification - PMC - NIH. Available at: [Link]
-
Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A. Available at: [Link]
-
Full article: Convenient and Efficient Synthesis of 1-Oxo-1,2,3,4-tetrahydrocarbazoles via Fischer Indole Synthesis - Taylor & Francis. Available at: [Link]
-
(PDF) Trends in carbazole synthesis – an update (2013–2023) - ResearchGate. Available at: [Link]
-
Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination–Cyclization Reaction between Simple Alkynes and Arylhydrazines - MDPI. Available at: [Link]
-
Tetrahydrocarbazole Synthesis via Fischer Indole | PDF | Acid | Chemical Reactions - Scribd. Available at: [Link]
-
Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination-Cyclization Reaction between Simple Alkynes and Arylhydrazines - PubMed. Available at: [Link]
-
Studies on the Fischer indole synthesis: rearrangements of five-, six- and seven-membered cyclic hydrazones of pyrazoline, tetrahydropyridazine and tetrahydro-1,2-diazepine series in polyphosphoric acid - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]
-
1,2,3,4 tetrahydrcarbazole synthesis ( Fischer indole synthesis ) - YouTube. Available at: [Link]
-
1,2,3,4-tetrahydrocarbazole - Organic Syntheses Procedure. Available at: [Link]
-
(PDF) Fischer Indole Synthesis - ResearchGate. Available at: [Link]
-
A three-component Fischer indole synthesis - PubMed. Available at: [Link]
-
Carbazolo[2,1-a]carbazole derivatives via fischer indole synthesis | Request PDF. Available at: [Link]
-
The Fischer Indole Synthesis - SciSpace. Available at: [Link]
-
Chiral-Phosphoric-Acid-Catalyzed C6-Selective Pictet–Spengler Reactions for Construction of Polycyclic Indoles Containing Spir. Available at: [Link]
-
The Fischer Indole Synthesis: A Semiempirical Study. Available at: [Link]
Sources
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- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. youtube.com [youtube.com]
Technical Support Center: Alternative Catalysts for Tetrahydrocarbazole Synthesis
Welcome to the Technical Support Center for advanced synthesis of tetrahydrocarbazoles. This guide is designed for researchers, scientists, and professionals in drug development seeking to move beyond traditional synthesis routes. Here, we address common challenges and provide in-depth, field-proven insights into the application of alternative catalysts for this critical synthetic transformation. Our focus is on troubleshooting and understanding the "why" behind experimental choices to ensure robust and reproducible outcomes.
The synthesis of the tetrahydrocarbazole core, a key structural motif in numerous biologically active compounds, has historically been dominated by the Fischer indole synthesis. While effective, this classic method often requires harsh acidic conditions, which can be incompatible with sensitive functional groups and can lead to undesired byproducts.[1] This has spurred the development of a range of alternative catalytic systems, each with its own set of advantages and experimental nuances.
This guide is structured in a question-and-answer format to directly address the practical issues you may encounter in the laboratory.
Section 1: Palladium-Catalyzed Synthesis
Palladium catalysis offers a powerful alternative to the Fischer indole synthesis, often proceeding under milder conditions and with greater functional group tolerance.[2] However, success with these systems requires careful attention to a number of experimental parameters.[3]
Frequently Asked Questions & Troubleshooting
Q1: My palladium-catalyzed tetrahydrocarbazole synthesis is giving a low yield. What are the most likely causes and how can I troubleshoot this?
A1: Low yields in palladium-catalyzed annulation reactions for tetrahydrocarbazole synthesis can often be traced back to a few key factors.[4] Here is a systematic approach to troubleshooting:
-
Catalyst and Ligand Integrity:
-
Cause: The palladium catalyst or the phosphine ligand may have degraded due to improper storage or handling. Palladium(0) species are sensitive to air and moisture.
-
-
Base Selection and Strength:
-
Cause: The choice of base is critical for the deprotonation steps in the catalytic cycle. An inappropriate base can lead to incomplete reaction or side reactions.
-
Solution: Screen a variety of bases. Common choices include inorganic bases like K₂CO₃ and Cs₂CO₃, or organic bases such as DBU. The optimal base will depend on the specific substrates and ligands used.
-
-
Solvent Effects:
-
Cause: The polarity and coordinating ability of the solvent can significantly impact the solubility of the reactants and the stability of the catalytic intermediates.
-
Solution: While DMF and toluene are common choices, consider screening other solvents like dioxane or acetonitrile. Ensure the solvent is anhydrous, as water can interfere with the catalytic cycle.
-
-
Reaction Temperature:
-
Cause: Insufficient thermal energy can lead to a sluggish reaction, while excessive heat can cause catalyst decomposition or promote side reactions.[2]
-
Solution: Optimize the reaction temperature. A typical starting point is 80-110 °C. Monitor the reaction progress by TLC or LC-MS to determine the optimal temperature and time.
-
Q2: I am observing significant byproduct formation in my palladium-catalyzed reaction. What are the common side reactions and how can I suppress them?
A2: Byproduct formation is a common challenge. The most prevalent side reactions include:
-
Homocoupling of the Aryl Halide:
-
Cause: This occurs when two molecules of the aryl halide react with each other, facilitated by the palladium catalyst.
-
Solution: This is often an issue of reaction kinetics. Lowering the concentration of the aryl halide or adding it slowly to the reaction mixture can favor the desired cross-coupling reaction. Adjusting the ligand-to-metal ratio can also be beneficial.
-
-
Dehalogenation of the Aryl Halide:
-
Cause: The aryl halide is reduced, removing the halogen atom without forming the desired C-C bond.
-
Solution: Ensure your reaction is free of protic impurities that can act as a proton source for this side reaction. The choice of base can also influence the extent of dehalogenation.
-
-
Incomplete Cyclization:
-
Cause: The initial C-N bond formation may occur, but the subsequent cyclization to form the tetrahydrocarbazole ring is slow or incomplete.
-
Solution: This often points to a need for a more active catalyst system or higher reaction temperatures. Switching to a more electron-rich phosphine ligand can sometimes promote the final cyclization step.
-
Experimental Protocol: Palladium-Catalyzed Synthesis of 1,2,3,4-Tetrahydrocarbazole
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
o-Iodoaniline
-
Cyclohexanone
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon gas supply
Procedure:
-
To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Pd(OAc)₂ (2 mol%) and PPh₃ (4 mol%).
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add K₂CO₃ (2.0 equivalents).
-
Under a positive pressure of inert gas, add anhydrous DMF.
-
Add o-iodoaniline (1.0 equivalent) and cyclohexanone (1.2 equivalents).
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and the palladium catalyst.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Section 2: Zeolite-Catalyzed Synthesis
Zeolites are crystalline aluminosilicates with well-defined pore structures and acidic sites, making them attractive as reusable, heterogeneous catalysts for the Fischer indole synthesis.[6] Their shape-selectivity can also influence product distribution.
Frequently Asked Questions & Troubleshooting
Q1: My zeolite-catalyzed Fischer indole synthesis is showing low conversion. How can I improve the catalyst's activity?
A1: Low conversion with zeolite catalysts often relates to the accessibility and strength of the acid sites.
-
Catalyst Activation:
-
Cause: Zeolites can adsorb water from the atmosphere, which can block the active sites.
-
Solution: Activate the zeolite catalyst before use by heating it under vacuum at a high temperature (e.g., 300-400 °C) for several hours. This will remove adsorbed water and ensure the acid sites are available for catalysis.
-
-
Choice of Zeolite:
-
Cause: Different zeolites have varying pore sizes and acid strengths. The reactants may be too large to enter the pores of the chosen zeolite, or the acid sites may not be strong enough to catalyze the reaction.[6]
-
Solution: Experiment with different types of zeolites. For the synthesis of tetrahydrocarbazoles, medium to large-pore zeolites like H-Beta or H-Y are often effective. The Si/Al ratio of the zeolite also influences its acidity and should be considered.
-
-
Solvent and Temperature:
-
Cause: The solvent can compete with the reactants for adsorption onto the catalyst surface. The reaction temperature needs to be sufficient to overcome the activation energy but not so high as to cause catalyst deactivation or byproduct formation.
-
Solution: Consider using a non-polar solvent that has minimal interaction with the zeolite. Optimize the reaction temperature, often in the range of 120-180 °C for these reactions.
-
Q2: I am concerned about the reusability of my zeolite catalyst. How can I regenerate it effectively?
A2: One of the key advantages of zeolites is their potential for reuse. However, their activity can decrease over time due to coking.
-
Regeneration Procedure:
-
Cause of Deactivation: During the reaction, carbonaceous deposits (coke) can form on the surface and within the pores of the zeolite, blocking the active sites.
-
Regeneration Method: A common method for regenerating coked zeolites is calcination. The used catalyst is washed with a solvent to remove adsorbed organic molecules, dried, and then heated in a stream of air or oxygen at a high temperature (typically 450-550 °C). This process burns off the coke and restores the catalyst's activity. The regenerated catalyst should be reactivated (as described in Q1) before reuse.
-
Experimental Workflow: Zeolite-Catalyzed Synthesis
Caption: Workflow for zeolite-catalyzed tetrahydrocarbazole synthesis.
Section 3: Ionic Liquids as Catalysts and Solvents
Ionic liquids (ILs) are salts with low melting points that can act as both solvents and catalysts. Their unique properties, such as low vapor pressure and high thermal stability, make them an interesting medium for tetrahydrocarbazole synthesis.
Frequently Asked Questions & Troubleshooting
Q1: My tetrahydrocarbazole synthesis in an ionic liquid is slow and gives a low yield. What factors should I consider for optimization?
A1: While ionic liquids offer potential benefits, optimizing reactions within them requires a different approach compared to conventional molecular solvents.
-
Choice of Ionic Liquid:
-
Cause: The acidity and coordinating ability of the ionic liquid's cation and anion are crucial. Not all ionic liquids are suitable for catalyzing the Fischer indole synthesis.
-
Solution: For the Fischer indole synthesis, acidic ionic liquids are generally required. Imidazolium-based ionic liquids with anions like [BF₄]⁻ or [HSO₄]⁻ are often good starting points. The acidity of the ionic liquid can be tuned by modifying the cation and anion.
-
-
Viscosity and Mass Transfer:
-
Cause: Many ionic liquids are highly viscous, which can lead to poor mixing and slow reaction rates due to mass transfer limitations.
-
Solution: Increase the reaction temperature to decrease the viscosity of the ionic liquid. Ensure vigorous stirring to improve mixing. In some cases, using a co-solvent like methanol can reduce viscosity and improve reaction rates.[7]
-
-
Product Isolation:
-
Cause: Separating the product from the non-volatile ionic liquid can be challenging.
-
Solution: Product isolation is typically achieved by extraction with a conventional organic solvent in which the ionic liquid is immiscible (e.g., diethyl ether or ethyl acetate). The choice of extraction solvent is critical for efficient product recovery. The ionic liquid can then be recovered and reused after removing any residual solvent.
-
Q2: How does the presence of impurities in the ionic liquid affect the reaction?
A2: The purity of the ionic liquid is paramount for reproducible results.
-
Water and Halide Impurities:
-
Cause: Many ionic liquids are hygroscopic and can contain residual halide impurities from their synthesis. Water can interfere with the reaction, and halides can coordinate to and deactivate certain catalysts.
-
Solution: Dry the ionic liquid under high vacuum before use to remove water. If halide impurities are a concern, use a high-purity grade of ionic liquid or purify it according to literature procedures.
-
Comparative Data of Alternative Catalysts
| Catalyst System | Typical Reaction Conditions | Advantages | Disadvantages | Yield Range (%) |
| Palladium/Phosphine Ligand | 80-120 °C, inert atmosphere, base | Mild conditions, high functional group tolerance | Air-sensitive catalyst, cost of palladium and ligands, potential for heavy metal contamination in the product | 60-90 |
| Zeolites (e.g., H-Beta, H-Y) | 120-180 °C, solvent or solvent-free | Heterogeneous, reusable, shape-selective | Requires high temperatures, potential for catalyst deactivation (coking), mass transfer limitations | 50-95[6] |
| Ionic Liquids (e.g., [bmim][BF₄]) | 100-150 °C, can be solvent-free | Reusable solvent/catalyst system, thermally stable | High viscosity, potential for mass transfer limitations, challenges in product isolation, purity of IL is critical | 40-90[7] |
| Photocatalyst-Free/Visible Light | Room temperature, visible light irradiation | Extremely mild conditions, environmentally friendly | Limited substrate scope, may require specific additives, potential for side reactions | 50-85 |
Mechanistic Overview: Fischer Indole Synthesis
The core of many tetrahydrocarbazole syntheses is the Fischer indole reaction. Understanding its mechanism is key to troubleshooting.
Caption: Simplified mechanism of the Fischer indole synthesis.
References
-
Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews, 105(7), 2873-2920. [Link]
-
Daugulis, O., & Zaitsev, V. G. (2005). Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C–H activation. Angewandte Chemie International Edition, 44(26), 4046-4048. [Link]
-
Kumar, N., & Chowdhary, Y. (2022). A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. World Journal of Advanced Research and Reviews, 13(1), 160-171. [Link]
-
Chakroborty, S., & Panda, P. (2021). A Comprehensive Overview of the Synthesis of Tetrahydrocarbazoles and its Biological Properties. Mini-Reviews in Organic Chemistry, 18(6), 709-718. [Link]
-
Knölker, H. J., & Reddy, K. R. (2002). Palladium-Catalyzed Synthesis of Natural and Unnatural 2-, 5-, and 7-Oxygenated Carbazole Alkaloids from N-Arylcyclohexane Enaminones. Molecules, 7(5), 406-427. [Link]
-
Jiang, D., Chen, Z., Shu, Q., Tan, Y., Chen, J., Zhang, X., ... & Zeng, Y. (2025). Facile synthesis of tetrahydrocarbazoles under photocatalyst-free conditions. Organic & Biomolecular Chemistry, 23(35), 9094-9099. [Link]
-
Li, X., Chen, J., & Li, X. (2016). Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. Catalysts, 6(12), 203. [Link]
-
Abas, N. H., & Abdullah, A. H. (2015). Microwave-assisted Fischer Indole Synthesis of 1, 2, 3, 4-tetrahydrocarbazole using Pyridinium-based Ionic Liquids. Procedia Chemistry, 16, 413-419. [Link]
-
Ainsworth, C. (1957). The Synthesis of 1,2,3,4-Tetrahydrocarbazoles with Large Group-Aromatization to Carbazoles. Journal of the American Chemical Society, 79(20), 5574-5576. [Link]
-
Chen, C. Y., & Larsen, R. D. (2002). INDOLE SYNTHESIS BY Pd-CATALYZED ANNULATION OF KETONES WITH o-IODOANILINE: 1,2,3,4-TETRAHYDROCARBAZOLE. Organic Syntheses, 78, 36. [Link]
-
Jiang, D., et al. (2025). Facile synthesis of tetrahydrocarbazoles under photocatalyst-free conditions. Organic & Biomolecular Chemistry. [Link]
-
Wang, X., et al. (2022). Palladium-Catalyzed Alkenyl C–H Activation/Diamination toward Tetrahydrocarbazole and Analogs Using Hydroxylamines as Single-Nitrogen Sources. Organic Letters, 25(1), 18-22. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2026). 1,2,3,4-Tetrahydrocarbazole: Exploring Synthesis Pathways and Manufacturing. [Link]
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minimizing impurities in the synthesis of carbazole derivatives
Welcome to the Technical Support Center for the synthesis of carbazole derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges encountered during the synthesis and purification of this important class of heterocyclic compounds. Here, you will find practical, experience-driven advice in a question-and-answer format to help you minimize impurities and maximize the yield and purity of your target carbazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for synthesizing the carbazole core?
The primary methods for constructing the carbazole skeleton range from classic name reactions to modern cross-coupling strategies. The choice of method often depends on the desired substitution pattern and the available starting materials. Key methods include:
-
Palladium-Catalyzed Buchwald-Hartwig Amination: This is a powerful and versatile method for the intramolecular cyclization of N-aryl-2-haloanilines or related precursors to form the carbazole ring system. It offers excellent functional group tolerance and generally proceeds under milder conditions than traditional methods.[1]
-
Copper-Catalyzed Ullmann Condensation: A classic method for intramolecular C-N bond formation to yield carbazoles. While effective, it often requires harsh reaction conditions, such as high temperatures.[1][2] Modern variations with specialized ligands can enable milder reaction conditions.[3]
-
Graebe-Ullmann Reaction: This synthesis involves the diazotization of an N-aryl-ortho-phenylenediamine, followed by a radical cyclization.
-
Borsche-Drechsel Cyclization: This method involves the acid-catalyzed cyclization of a cyclohexanone arylhydrazone, followed by dehydrogenation to yield the carbazole.[1]
-
Fischer Indole Synthesis: This classic method can be adapted to produce tetrahydrocarbazoles, which can then be aromatized to carbazoles. It involves the reaction of an arylhydrazine with a ketone or aldehyde under acidic conditions.[1]
Q2: I'm observing a persistent colored impurity in my carbazole derivative, even after initial purification. What is the likely cause and how can I remove it?
Colored impurities in carbazole synthesis are often high molecular weight, conjugated byproducts formed from side reactions such as oxidation or polymerization.
Solution: A common and effective method for removing colored impurities is treatment with activated charcoal.[4]
-
Protocol: Dissolve the crude product in a suitable organic solvent, add a small amount of activated charcoal (typically 1-5% by weight), and gently heat the mixture for a short period (15-30 minutes). The charcoal will adsorb the colored impurities. Hot filter the solution through a pad of celite to remove the charcoal, and then proceed with recrystallization or column chromatography.[4]
Q3: My NMR spectrum shows the presence of isomeric impurities. How can I separate them?
Isomeric impurities are a common challenge in carbazole synthesis and can significantly impact the material's photophysical and electronic properties.[5] Their separation can be difficult due to their similar physical properties.
Effective Separation Strategies:
-
Recrystallization: This is often the most effective and scalable method for removing isomeric impurities. The key is meticulous solvent selection. Experiment with a range of single and binary solvent systems (e.g., ethanol/water, hexane/ethyl acetate, toluene/heptane) to find conditions where the desired isomer has significantly lower solubility than the undesired ones at a given temperature.[4]
-
Preparative High-Performance Liquid Chromatography (HPLC): For challenging separations where recrystallization is ineffective, preparative HPLC is a powerful tool.[4][6][7] Chiral HPLC is necessary for the separation of enantiomers.[8]
Q4: How can I effectively remove residual palladium catalyst from my product after a Buchwald-Hartwig reaction?
Residual palladium is a common issue in cross-coupling reactions and is often a regulatory concern in pharmaceutical applications.[9]
Palladium Removal Techniques:
-
Filtration through Celite: After the reaction, dilute the mixture with a suitable solvent and filter it through a pad of Celite. This can remove a significant portion of the precipitated palladium black.[10]
-
Silica Gel Chromatography: Passing the crude product through a plug of silica gel or performing full column chromatography is often effective at removing palladium residues.[11][12]
-
Specialized Scavengers: Various commercial scavengers with high affinity for palladium can be used to sequester the residual metal.
Troubleshooting Guides
Buchwald-Hartwig Amination for Carbazole Synthesis
Problem 1: Low or no conversion to the desired carbazole.
Causality: The catalytic cycle of the Buchwald-Hartwig amination is sensitive to several factors, including the choice of ligand, base, solvent, and the presence of impurities.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low conversion in Buchwald-Hartwig amination.
Problem 2: Formation of significant side products, such as hydrodehalogenation of the starting material or diarylation of the amine.
Causality: Side reactions in Buchwald-Hartwig amination can arise from competing reaction pathways, often influenced by the reaction temperature and the nature of the ligand.
Mitigation Strategies:
| Side Product | Probable Cause | Recommended Solution |
| Hydrodehalogenation | High reaction temperature or a less effective ligand leading to β-hydride elimination from the palladium-amido complex. | Lower the reaction temperature and screen different ligands. Bulky, electron-rich phosphine ligands can often suppress this side reaction. |
| Diarylation | If a primary amine is used as a precursor, the initially formed secondary amine can undergo a second arylation. | Use a stoichiometric amount of the amine or consider a protecting group strategy if a monosubstituted carbazole is desired. |
| Amide Cleavage | In some cases, the amide protecting group can be cleaved under the reaction conditions, leading to the formation of 2-aminobiphenyl and free carbazole, which can inhibit the catalyst.[11] | Optimize the reaction conditions to be milder (lower temperature, shorter reaction time) or choose a more robust protecting group. |
Ullmann Condensation for Carbazole Synthesis
Problem: The reaction is sluggish and requires very high temperatures, leading to decomposition.
Causality: Traditional Ullmann condensations are notorious for requiring harsh reaction conditions.[2] The insolubility of the copper catalyst and the low reactivity of the aryl halide are often the primary hurdles.
Optimization Strategy:
Caption: Optimization strategy for Ullmann condensation.
Purification Protocols
Protocol 1: General Procedure for Column Chromatography
Column chromatography is a standard technique for purifying carbazole derivatives.[13] For basic carbazole derivatives, such as those with aminopropyl side chains, special considerations are needed to avoid peak tailing.[8]
Step-by-Step Methodology:
-
TLC Analysis: Develop a suitable mobile phase using thin-layer chromatography (TLC). A good starting point for many carbazole derivatives is a mixture of hexane and ethyl acetate.[14] Aim for an Rf value of 0.2-0.3 for the desired compound.[14] For basic derivatives, add 0.1-1% triethylamine (TEA) to the mobile phase to prevent streaking.[8]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pack the column, ensuring there are no air bubbles or cracks.[14]
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Load the solution carefully onto the top of the silica gel bed.[8]
-
Elution: Begin eluting with the initial mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) to elute your compounds.[8]
-
Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.[8]
Protocol 2: General Recrystallization Procedure
Recrystallization is an excellent technique for obtaining highly pure, crystalline carbazole derivatives.[4]
Step-by-Step Methodology:
-
Solvent Selection: Choose a solvent or solvent system in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[4] Common solvents include ethanol, isopropanol, acetone, xylene, and N,N-dimethylformamide (DMF).[8][15][16]
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.[4]
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.[14]
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities on the crystal surface.[14]
-
Drying: Dry the purified crystals under vacuum.
References
-
Zhang, D., et al. (2020). Carbazole isomers induce ultralong organic phosphorescence. Nature Materials. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Wang, D., & Meng, H. (2025). Purification of carbazole by solvent crystallization under two forced cooling modes. ResearchGate. Retrieved from [Link]
-
Li, Y., et al. (n.d.). Structural diversity-guided optimization of carbazole derivatives as potential cytotoxic agents. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]
-
Tsang, W. C. P., et al. (2005). A Palladium-Catalyzed Method for the Synthesis of Carbazoles via Tandem C-H Functionalization and C-N Bond Formation. Journal of the American Chemical Society. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of chiral carbazole derivatives from unsaturated indolyl-aldehydes and enals. Retrieved from [Link]
-
Tsang, W. C. P., et al. (2005). Palladium-Catalyzed Method for the Synthesis of Carbazoles via Tandem C−H Functionalization and C−N Bond Formation. The Journal of Organic Chemistry. Retrieved from [Link]
-
Anisimov, A. V., et al. (2021). Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. Catalysis Science & Technology. Retrieved from [Link]
-
Biotage. (2023). How to Remove Palladium in three easy steps. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of carbazole via Graebe‐Ullmann reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Tsuchiya, Y., et al. (2018). Synthesis of chiral carbazole-based BODIPYs showing circularly polarized luminescence. Chemical Communications. Retrieved from [Link]
-
ResearchGate. (2023). (PDF) Activated Charcoal and Derivate Materials in Drugs and Biopharmaceutical Purification Impurity Aspects. Retrieved from [Link]
-
ResearchGate. (2015). How can i remove palladium Pd catalyst easily? Retrieved from [Link]
-
Annex Publishers. (2023). Activated Charcoal and Derivate Materials in Drugs and Biopharmaceutical Purification: Impurity Aspects. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Highly Efficient Solvent Screening for Separating Carbazole from Crude Anthracene. Retrieved from [Link]
-
Agilent. (n.d.). Application Compendium Solutions for Preparative HPLC. Retrieved from [Link]
-
Zhang, Y., et al. (2022). Palladium(ii)-catalyzed intramolecular C–H amination to carbazole: the crucial role of cyclic diacyl peroxides. Organic Chemistry Frontiers. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Palladium-catalyzed regioselective C1-selective nitration of carbazoles. Retrieved from [Link]
-
Dai, W. (2016). Research on purification of refined carbazole and anthracene by Solvent crystallization. Atlantis Press. Retrieved from [Link]
-
ResearchGate. (n.d.). Palladium-Catalysed Amination of Hindered Aryl Halides with 9 H -Carbazole. Retrieved from [Link]
-
Kumar, A., et al. (2018). “On Water” Promoted Ullmann-Type C–N Bond-Forming Reactions: Application to Carbazole Alkaloids by Selective N-Arylation of Aminophenols. The Journal of Organic Chemistry. Retrieved from [Link]
-
Wei, Y., et al. (2014). PREPARATIVE ISOLATION AND PURIFICATION OF CHEMICAL CONSTITUENTS OF BELAMCANDA BY MPLC, HSCCC AND PREP-HPLC. PubMed Central. Retrieved from [Link]
-
Pragolab. (n.d.). Scale up to more options - Preparative HPLC columns. Retrieved from [Link]
-
Knölker, H.-J., & Reddy, K. R. (2013). Palladium-Catalyzed Synthesis of Natural and Unnatural 2-, 5-, and 7-Oxygenated Carbazole Alkaloids from N. Molecules. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Carbazoles. Retrieved from [Link]
-
Dai, W. (2016). Research on purification of refined carbazole and anthracene by Solvent crystallization. Atlantis Press. Retrieved from [Link]
-
Wikipedia. (n.d.). Carbazole. Retrieved from [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]
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resolving ambiguous peaks in NMR of 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-amine
Welcome to the technical support guide for the NMR analysis of 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-amine. This document is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in resolving and assigning the NMR spectra of this and structurally related molecules. The inherent complexity of this molecule—featuring a conformationally flexible aliphatic ring, a substituted aromatic system, a stereocenter, and exchangeable protons—often leads to ambiguous or overlapping peaks. This guide provides a logical, step-by-step approach to systematically resolving these ambiguities.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the NMR analysis of this compound. The troubleshooting philosophy is to move from simpler, information-rich 1D experiments to more definitive 2D techniques.
Question 1: My initial ¹H NMR spectrum is very crowded, especially in the upfield region (1.5-4.0 ppm). How can I begin to resolve these overlapping signals?
Answer: This is the most common challenge with this molecule. The four methylene groups (-CH₂-) and the single methine proton (-CH-) on the tetrahydro- ring create a complex system of overlapping multiplets.
Initial Causality Check: The protons on the saturated ring are diastereotopic due to the stereocenter at C1, meaning each proton in a CH₂ group is chemically distinct and will have a different chemical shift and coupling. This inherent complexity, combined with the conformational flexibility of the six-membered ring, leads to significant signal overlap.
Recommended First Steps:
-
Optimize Solvent Choice: The first and often most effective step is to re-acquire the spectrum in a different deuterated solvent.[1] Interactions between the solute and solvent can alter the chemical shifts of protons, potentially resolving the overlap.[2] For instance, aromatic solvents like benzene-d₆ or pyridine-d₅ can induce significant shifts (known as Aromatic Solvent Induced Shifts, ASIS) compared to a standard solvent like CDCl₃, often spreading out crowded regions.[1][2]
-
Adjust Sample Concentration: In some cases, intermolecular interactions in a concentrated sample can cause peak broadening or shifting. Acquiring spectra at different concentrations can help identify and mitigate these effects.[1]
-
Utilize the ¹⁹F Nucleus: The fluorine atom is an invaluable probe. Acquire a simple ¹⁹F NMR spectrum. Since there is only one fluorine atom, you should see a single multiplet. Then, run a ¹⁹F-{¹H} decoupled spectrum . This will collapse the multiplet into a singlet, confirming the presence of H-F couplings and providing a clean chemical shift for the fluorine atom. The large chemical shift dispersion in ¹⁹F NMR makes it a highly sensitive reporter.[3][4] The expected chemical shift for the fluorine in this electron-rich aromatic system is around -120 to -130 ppm.[5]
Question 2: The aromatic region (7.0-7.5 ppm) shows complex splitting. How can I confidently assign the protons at positions C5, C7, and C8?
Answer: The fluorine atom at C6 couples to the neighboring aromatic protons, primarily H5 (³JHF, three-bond coupling) and H7 (³JHF, three-bond coupling), and to a lesser extent, H8 (⁴JHF, four-bond coupling). This creates complex doublet-of-doublets or even more complex patterns.[5]
Definitive Assignment Workflow:
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds).[6] You will see a correlation between the adjacent protons H7 and H8. H5, being isolated from other protons on the ring, will likely not show a COSY correlation to other aromatic protons, which helps in its initial identification.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for unambiguous assignment. HMBC shows correlations between protons and carbons that are 2-3 bonds away.[7] By leveraging long-range couplings, you can walk around the aromatic ring.
-
The proton on the indole nitrogen (H9) will show a correlation to carbons C8 and C4a.
-
The methylene protons at C4 will show a strong correlation to C4a and C5. The proton that shows this correlation is definitively H5.
-
Once H5 is identified, its coupling partner (via ³JHF) is the fluorine at C6. You can then use the H-F coupling constant to identify other signals coupled to fluorine.
-
The combination of COSY and HMBC provides a robust, self-validating method for assigning the entire aromatic system.
Question 3: I see broad signals that I suspect are from the -NH (indole) and -NH₂ (amine) protons. How can I confirm their identity and why might they be broad?
Answer: Protons attached to nitrogen atoms are "exchangeable" and often exhibit characteristic behaviors.
Confirmation Method: The definitive method is a D₂O shake .[1] Add a single drop of deuterium oxide (D₂O) to your NMR tube, shake it vigorously, and re-acquire the ¹H spectrum. The deuterium will exchange with the labile -NH and -NH₂ protons, causing their signals to disappear or significantly diminish.[1]
Reasons for Broadening:
-
Chemical Exchange: The protons are exchanging with trace amounts of water in the solvent or with each other.
-
Quadrupolar Coupling: The ¹⁴N nucleus has a quadrupole moment which can cause efficient relaxation of attached protons, leading to signal broadening.
Question 4: My peaks are still broad or ill-defined even after changing solvents. Could this be a dynamic process, and how do I investigate it?
Answer: Yes, broadening can be a sign of conformational exchange occurring on a timescale that is intermediate relative to the NMR experiment.[8] For your molecule, the six-membered tetrahydro- ring is flexible and can exist in multiple chair or boat-like conformations.
Investigative Technique: Variable Temperature (VT) NMR Acquiring a series of ¹H NMR spectra at different temperatures is a powerful method to study dynamic processes.[9]
-
Heating the Sample: If you are in a slow-exchange regime (seeing multiple sets of signals for different conformers), heating will increase the rate of exchange. The separate signals will broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged single peak at a high enough temperature.
-
Cooling the Sample: If you are in a fast-exchange regime (seeing sharp, averaged signals), cooling will slow the exchange. The sharp peaks will broaden and may eventually "freeze out" into separate, distinct signals for each populated conformer at very low temperatures.[10]
These experiments provide valuable information about the energy barriers of conformational changes.[11]
Question 5: How can I use NMR to determine the relative stereochemistry of the amine group at C1?
Answer: The relative orientation of the proton at C1 and the protons on the adjacent C2 methylene group is key. This is determined by measuring spatial proximity using the Nuclear Overhauser Effect (NOE).[12]
Recommended Experiment: 1D or 2D NOESY/ROESY NOE (and ROE) experiments detect protons that are close to each other in space (typically < 5 Å), regardless of whether they are connected through bonds.[13][14]
-
Experiment: In a 2D NOESY (or ROESY for medium-sized molecules where NOE can be zero) experiment, you will look for cross-peaks between the proton at C1 (the -CH-NH₂) and the protons on the neighboring C2 and C8a positions.
-
Interpretation: For example, if the amine group is in a pseudo-axial position, the C1 proton will be pseudo-equatorial and will show a strong NOE to one of the C2 protons (the pseudo-axial one) and potentially to the proton at C8. Conversely, a pseudo-equatorial amine would place the C1 proton in a pseudo-axial position, leading to a different set of spatial correlations.
By carefully analyzing the NOESY cross-peaks, you can build a 3D model of the dominant conformation in solution.[15]
Troubleshooting Workflow & Experimental Protocols
The following section provides a logical workflow for tackling spectral ambiguities and detailed protocols for the key experiments discussed.
Logical Troubleshooting Workflow
This diagram illustrates the decision-making process for resolving NMR ambiguities, starting from a basic ¹H spectrum.
Caption: A flowchart for systematic NMR troubleshooting.
Experimental Protocols
Protocol 1: 2D ¹H-¹H COSY
-
Objective: To identify scalar-coupled protons, revealing the connectivity of the aliphatic and aromatic spin systems.
-
Methodology:
-
Prepare a sample of 5-10 mg of the compound in ~0.6 mL of a deuterated solvent in a clean NMR tube.
-
Acquire a standard 1D ¹H spectrum and optimize shim values. Note the spectral width (e.g., 0 to 10 ppm).
-
Load a standard 2D COSY pulse sequence (e.g., cosygpppqf on a Bruker spectrometer).
-
Set the spectral widths in both F1 and F2 dimensions to cover all proton signals.
-
Acquire the data with a sufficient number of scans (e.g., 2-4) and increments in the F1 dimension (e.g., 256-512) to achieve good resolution.
-
Process the data using a sine-bell or similar window function in both dimensions and perform the 2D Fourier Transform.
-
Analyze the resulting contour plot: Off-diagonal cross-peaks connect signals from protons that are J-coupled.
-
Protocol 2: 2D ¹H-¹³C HSQC
-
Objective: To correlate each proton with its directly attached carbon atom.
-
Methodology:
-
Use the same sample as for the COSY experiment.
-
Acquire standard 1D ¹H and ¹³C{¹H} spectra to determine the spectral widths for both nuclei.
-
Load a standard 2D HSQC pulse sequence (e.g., hsqcedetgpsisp2.3 on a Bruker spectrometer for multiplicity editing).
-
Set the F2 (¹H) and F1 (¹³C) spectral widths appropriately.
-
The experiment is optimized for a one-bond ¹JCH coupling constant, typically set to ~145 Hz.
-
Acquire the data. HSQC is a sensitive experiment, so it is generally faster than HMBC.
-
Process the 2D data. Each cross-peak in the spectrum represents a direct C-H bond. Multiplicity-edited sequences will phase CH/CH₃ peaks opposite to CH₂ peaks, which is extremely useful for distinguishing the methylene groups from the methine proton.
-
Protocol 3: 2D ¹H-¹³C HMBC
-
Objective: To identify long-range (2-3 bond) correlations between protons and carbons, which is critical for piecing together molecular fragments.
-
Methodology:
-
Use the same sample.
-
Load a standard 2D HMBC pulse sequence (e.g., hmbcgplpndqf on a Bruker spectrometer).
-
Set the spectral widths for ¹H and ¹³C as in the HSQC.
-
The experiment is optimized for a long-range ⁿJCH coupling constant. A value of 8-10 Hz is a good starting point to observe both ²JCH and ³JCH correlations.
-
Acquire the data. This experiment may require more scans or a longer acquisition time than HSQC due to the smaller couplings being observed.
-
Process the 2D data. Analyze the cross-peaks to connect molecular fragments. For example, a correlation from the C4 protons to the C5 carbon links the aliphatic and aromatic rings.
-
Data Summary Table
The following table summarizes the expected NMR data for the key structural fragments of this compound, based on literature values for similar compounds.[5][16][17]
| Protons | Expected ¹H Chemical Shift (ppm) | Expected Multiplicity | Key COSY Correlations | Key HMBC Correlations |
| H1 | ~3.5 - 4.0 | Multiplet | H2 | C2, C8a, C4b |
| -NH₂ | Variable (2.0 - 5.0), broad | Singlet (broad) | None | C1, C2 |
| H2, H3, H4 | 1.5 - 3.0 (overlapping) | Multiplets | H1, H2, H3, H4 | C1, C2, C3, C4, C4a, C4b, C5 |
| H5 | ~7.2 - 7.5 | Doublet of doublets | None | C4, C4a, C6, C7 |
| H7 | ~6.8 - 7.1 | Doublet of doublets | H8 | C5, C6, C8, C8a |
| H8 | ~7.1 - 7.3 | Doublet | H7 | C6, C7, C8a, C9 |
| H9 (-NH) | ~10.0 - 11.0 (in DMSO-d₆) | Singlet (broad) | None | C8, C8a, C4b, C9a |
| Nucleus | Expected ¹⁹F Chemical Shift (ppm) | Expected Multiplicity |
| F6 | -120 to -130 | Multiplet (Couples to H5, H7) |
Visualizing Key Correlations
These diagrams illustrate the expected through-bond correlations that are essential for structure confirmation.
Caption: Expected ¹H-¹H COSY correlations in the aliphatic ring.
Caption: Critical HMBC correlations for linking molecular fragments.
By applying these troubleshooting strategies and advanced NMR experiments in a logical sequence, researchers can overcome the challenges posed by the complex spectrum of this compound and achieve complete and unambiguous structural assignment.
References
-
ResearchGate. (2024). How Can I Resolve a Persistent Unwanted NMR Peak at 1.25 ppm? Available at: [Link]
-
ACG Publications. (2013). Green synthesis of 2,3,4,9-tetrahydro-1H-carbazoles/ 2,3-dimethylindoles catalyzed by [bmim(BF4)] ionic liquid in methanol. Records of Natural Products. Available at: [Link]
-
National Institutes of Health (NIH). (2025). 19F Fast Magic-Angle Spinning NMR Spectroscopy on Microcrystalline Complexes of Fluorinated Ligands and the Carbohydrate Recognition Domain of Galectin-3. Available at: [Link]
-
ACS Publications. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry. Available at: [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. Available at: [Link]
-
PubMed. (2013). Fluorine detected 2D NMR experiments for the practical determination of size and sign of homonuclear F-F and heteronuclear C-F multiple bond J-coupling constants in multiple fluorinated compounds. Available at: [Link]
-
JEOL. Structural Analysis of Organic Compound Using 2D - NMR Spectrum. Available at: [Link]
-
Royal Society of Chemistry. (2016). Subtle temperature-induced changes in small molecule conformer dynamics – observed and quantified by NOE spectroscopy. Chemical Science. Available at: [Link]
-
Taylor & Francis Online. Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Available at: [Link]
-
MDPI. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Molecules. Available at: [Link]
-
Organic Chemistry Data. (2020). NMR Spectroscopy :: 8-TECH-2 The Nuclear Overhauser Effect. Available at: [Link]
-
National Institutes of Health (NIH). (2024). Contribution of protein conformational heterogeneity to NMR lineshapes at cryogenic temperatures. PNAS. Available at: [Link]
-
Chemistry LibreTexts. (2024). 22: Nuclear Overhauser Effect (NOE). Available at: [Link]
-
Chemistry LibreTexts. (2025). 2D NMR Introduction. Available at: [Link]
-
YouTube. (2025). How Does Temperature Affect NMR? - Chemistry For Everyone. Available at: [Link]
-
Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments? r/chemhelp. Available at: [Link]
-
PubMed. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Journal of Chemical Information and Computer Sciences. Available at: [Link]
-
Royal Society of Chemistry. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Chemical Science. Available at: [Link]
-
National Institutes of Health (NIH). Temperature dependence of NMR chemical shifts: Tracking and statistical analysis. Protein Science. Available at: [Link]
-
AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Available at: [Link]
-
ResearchGate. (2024). Easy Stereoisomer Analysis: NOESY of a Cyclic Ketal. Available at: [Link]
-
News-Medical. (2019). 2D NMR Spectroscopy: Fundamentals, Methods and Applications. Available at: [Link]
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Validation & Comparative
A Comparative Analysis of CpxA Inhibitors: Profiling 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-amine Against Other Modulators of the CpxRA Stress Response
This guide provides an in-depth comparison of 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-amine and related compounds as inhibitors of the CpxA sensor kinase. It is intended for researchers in microbiology, infectious diseases, and drug development who are focused on novel antimicrobial strategies targeting bacterial virulence. We will explore the mechanism of action, structure-activity relationships (SAR), and available efficacy data, grounded in experimental evidence.
The CpxRA Two-Component System: A Key Regulator of Bacterial Envelope Homeostasis
In Gram-negative bacteria, the CpxRA two-component signal transduction system (2CSTS) is a critical sentinel for monitoring and responding to stress in the cell envelope.[1][2][3] This system is highly conserved among the Enterobacteriaceae family, making it a compelling target for developing broad-spectrum anti-virulence agents.[1][2] The CpxRA system consists of two core proteins:
-
CpxA: An inner membrane-bound sensor histidine kinase that detects various envelope stresses, such as misfolded proteins.[2][3][4][5] CpxA is a bifunctional enzyme, possessing both kinase and phosphatase activities.[4][5][6][7]
-
CpxR: A cytoplasmic response regulator that, when phosphorylated, acts as a transcription factor to modulate the expression of a wide array of genes.[1][2][4][5]
Under conditions of envelope stress, CpxA autophosphorylates and subsequently transfers the phosphoryl group to CpxR.[1][2] This phosphorylated CpxR (CpxR-P) then binds to DNA, upregulating genes involved in membrane repair (e.g., chaperones, proteases) and downregulating genes encoding virulence factors that must traverse the cell envelope, such as pili and secretion systems.[6][8] In the absence of stress, CpxA's phosphatase activity dominates, keeping CpxR in an inactive, dephosphorylated state.[2][4]
Mechanism of Action: Targeting CpxA Phosphatase Activity
A promising anti-virulence strategy involves the pharmacological activation of the CpxRA system. Instead of directly killing the bacteria, this approach aims to attenuate their virulence, potentially reducing the selective pressure for resistance development. The 2,3,4,9-tetrahydro-1H-carbazol-1-amine scaffold achieves this by specifically inhibiting the phosphatase activity of CpxA.[1][8][9][10]
By blocking CpxA's ability to dephosphorylate CpxR-P, these inhibitors cause an accumulation of the active response regulator.[7] CpxR can also be phosphorylated by small-molecule donors like acetyl phosphate, especially in certain metabolic conditions.[4][7] In the absence of CpxA phosphatase activity, this alternative phosphorylation pathway leads to constitutive activation of the CpxR-P pool, effectively tricking the cell into a persistent stress-response state where virulence factor expression is suppressed.[4][6]
Comparative Analysis of Tetrahydrocarbazole-based CpxA Inhibitors
Initial high-throughput screening identified 6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine as a hit compound that activates the CpxRA system.[1] Subsequent medicinal chemistry efforts have explored the structure-activity relationships (SAR) of this scaffold, leading to the development of more potent analogs, including the 6-fluoro derivative.[10]
Structure-Activity Relationship (SAR) Insights
Systematic modification of the 2,3,4,9-tetrahydro-1H-carbazol-1-amine scaffold has yielded critical insights:[10]
-
A-Ring Substitution: This ring is highly amenable to functionalization. The introduction of electron-withdrawing groups, such as nitro (-NO₂) or fluoro (-F), at the 6-position generally increases the compound's potency.[1][10] This suggests that the electronic properties of this part of the molecule are crucial for its interaction with CpxA.
-
Primary Amine: The primary amine at the 1-position is essential for activity. It is required not only for target engagement with CpxA but also plays a vital role in the permeation and accumulation of the compound within Escherichia coli.[10]
-
Stereochemistry: The (R) stereoisomer at the chiral center of the primary amine is required for inhibitory activity.[10]
-
C-Ring Importance: While eliminating the C-ring to create a simpler 2-ethylamino substituted indole still retains some activity, it results in a significant (~10-fold) loss of potency. This indicates the C-ring provides a beneficial conformational constraint that optimizes the molecule's presentation to the target.[10]
-
B-Ring Deconstruction: Attempts to simplify the scaffold by deconstructing the B-ring led to inactive compounds, highlighting the essential nature of the core indole structure for CpxA inhibition.[10]
Performance Data Summary
The following table summarizes the comparative performance of key compounds from this class based on available literature. "Compound 26" represents a further optimized lead compound from the same chemical series.[8][10]
| Compound | Key Structural Feature | Relative Potency (EC₅₀) | In Vivo Efficacy (Murine UTI Model) | Key Findings |
| Compound 1 | 6-Nitro substitution | Baseline | Ineffective in promoting clearance | Initial hit compound; served as the basis for optimization.[1] |
| 6-Fluoro-THC-Amine | 6-Fluoro substitution | Improved vs. Compound 1 | Not explicitly detailed but part of a series leading to potent derivatives. | Demonstrates that electron-withdrawing groups enhance potency.[9][10] |
| 6-Chloro-THC-Amine | 6-Chloro substitution | Potent | Not explicitly detailed. | A related analog used in synthesis and SAR studies.[11] |
| Compound 26 | Optimized A-ring substitution | ~30-fold improvement over Compound 1 | Significantly reduced bacterial recovery, with efficacy similar to ciprofloxacin.[8][10] | New lead compound with superior potency and demonstrated in vivo activity.[8][10] |
Experimental Protocols for Inhibitor Evaluation
Validating the efficacy of CpxA inhibitors requires a combination of in vitro and in vivo assays. The causality behind these experimental choices is to first confirm on-target activity and then to assess therapeutic potential in a relevant infection model.
Protocol 1: In Vivo Efficacy in a Murine Urinary Tract Infection (UTI) Model
This protocol is a self-validating system as it directly measures the compound's ability to reduce bacterial burden in a live infection, the ultimate goal of an antimicrobial agent. It is adapted from studies evaluating CpxA inhibitors against uropathogenic E. coli (UPEC).[2][8]
Objective: To determine if a CpxA inhibitor can reduce UPEC colonization in the bladder and kidneys of infected mice.
Methodology:
-
Animal Model: Use female CBA/J mice, a standard model for UTIs.
-
Bacterial Strain: Utilize a clinically relevant UPEC strain, such as CFT073.
-
Inoculation: a. Grow UPEC CFT073 to the mid-log phase. b. Centrifuge and resuspend the bacterial pellet in sterile phosphate-buffered saline (PBS). c. Transurethrally inoculate anesthetized mice with a target dose of ~10⁸ colony-forming units (CFU).[2]
-
Treatment Regimen: a. At a predetermined time post-infection (e.g., 24 hours), begin treatment. b. Administer the test compound (e.g., Compound 26) or a vehicle control (e.g., saline) via a clinically relevant route, such as subcutaneous injection, twice daily for a set duration (e.g., 3-5 days). c. Include a positive control group treated with a standard-of-care antibiotic like ciprofloxacin.
-
Endpoint Analysis: a. At the end of the treatment period, humanely euthanize the mice. b. Aseptically harvest the bladder and kidneys. c. Homogenize the tissues in sterile PBS. d. Perform serial dilutions of the homogenates and plate on appropriate agar (e.g., Luria-Bertani agar) to quantify the bacterial load (CFU/gram of tissue).
-
Data Analysis: Compare the CFU counts between the vehicle-treated, inhibitor-treated, and positive control groups using appropriate statistical tests (e.g., Mann-Whitney U test). A significant reduction in CFU in the inhibitor-treated group compared to the vehicle control indicates efficacy.
Conclusion and Future Directions
The 2,3,4,9-tetrahydro-1H-carbazol-1-amine scaffold represents a validated and promising class of CpxA phosphatase inhibitors. Structure-activity relationship studies have clearly demonstrated that potency can be significantly enhanced through strategic modifications, particularly with electron-withdrawing groups on the A-ring, as seen with this compound. The progression from the initial nitro-substituted hit to the highly potent "Compound 26" underscores the tractability of this chemical series for optimization.
The demonstration of in vivo efficacy comparable to ciprofloxacin in a murine UTI model validates the therapeutic potential of this anti-virulence strategy.[8] Future work should focus on several key areas:
-
Selectivity: Investigating whether these inhibitors have off-target effects on other bacterial two-component systems.[2]
-
Pharmacokinetics: Detailed pharmacokinetic profiling to optimize dosing and delivery.[2]
-
Spectrum of Activity: Testing the efficacy of lead compounds against other clinically relevant pathogens that possess a conserved CpxRA system, such as Klebsiella, Enterobacter, and Salmonella species.[2]
By attenuating virulence rather than directly killing bacteria, CpxA inhibitors like this compound and its derivatives offer a novel paradigm in the fight against antibiotic-resistant infections.
References
-
Title: Evaluation of CpxRA as a Therapeutic Target for Uropathogenic Escherichia coli Infections Source: Microbiology Spectrum URL: [Link]
-
Title: Structural Basis for Two-component System Inhibition and Pilus Sensing by the Auxiliary CpxP Protein Source: Journal of Biological Chemistry URL: [Link]
-
Title: CpxA Phosphatase Inhibitor Activates CpxRA and Is a Potential Treatment for Uropathogenic Escherichia coli in a Murine Model of Infection Source: Microbiology Spectrum URL: [Link]
-
Title: Activation of the CpxRA System by Deletion of cpxA Impairs the Ability of Haemophilus ducreyi To Infect Humans Source: Infection and Immunity URL: [Link]
-
Title: The sensor of the bacterial histidine kinase CpxA is a novel dimer of extracytoplasmic Per-ARNT-Sim (PAS) domains Source: bioRxiv URL: [Link]
-
Title: Sensor histidine kinase CpxA - Escherichia coli (strain K12) Source: UniProt URL: [Link]
-
Title: CpxA Phosphatase Inhibitor Activates CpxRA and Is a Potential Treatment for Uropathogenic Escherichia coli in a Murine Model of Infection Source: NCBI PMC URL: [Link]
-
Title: Role of cpxA Mutations in the Resistance to Aminoglycosides and β-Lactams in Salmonella enterica serovar Typhimurium Source: Frontiers in Microbiology URL: [Link]
-
Title: First-generation structure-activity relationship studies of 2,3,4,9-tetrahydro-1H-carbazol-1-amines as CpxA phosphatase inhibitors Source: NCBI PMC URL: [Link]
-
Title: The sensor of the bacterial histidine kinase CpxA is a novel dimer of extracytoplasmic Per-ARNT-Sim domains Source: NCBI PMC URL: [Link]
-
Title: The CpxA/CpxR two-component system mediates regulation of Actinobacillus pleuropneumoniae cold growth Source: Frontiers in Microbiology URL: [Link]
-
Title: Green synthesis of 2,3,4,9-tetrahydro-1H-carbazoles/ 2,3-dimethylindoles catalyzed by [bmim (BF4)] ionic liquid in methanol Source: ACG Publications URL: [Link]
-
Title: CpxA Phosphatase Inhibitor Activates CpxRA and Is a Potential Treatment for Uropathogenic Escherichia coli in a Murine Model of Infection Source: PubMed URL: [Link]
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- 8. CpxA Phosphatase Inhibitor Activates CpxRA and Is a Potential Treatment for Uropathogenic Escherichia coli in a Murine Model of Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
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establishing the selectivity of 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-amine
This guide provides a technical framework for establishing the pharmacological selectivity of 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-amine (hereafter referred to as 6-F-THCA ).
This compound represents a "rigidified" tryptamine scaffold. By constraining the ethylamine side chain of serotonin into a tetrahydrocarbazole ring, 6-F-THCA reduces conformational entropy, theoretically enhancing binding affinity for Serotonin (5-HT) receptors. However, this rigidity can induce promiscuity or specific subtype selectivity (e.g., 5-HT1B/1D vs. 5-HT2A) depending on stereochemistry and N-substitution.
This guide outlines the critical path to validating 6-F-THCA as a selective probe, comparing it against standard serotonergic tools.
Executive Summary: The Rigidified Scaffold
6-F-THCA is not merely a "drug candidate" but a pharmacophore template . Its primary utility lies in its ability to probe the orthosteric binding site of 5-HT receptors with restricted conformation.
-
Core Mechanism: 5-HT Receptor Agonism/Antagonism (Subtype dependent).
-
Key Structural Feature: The C6-Fluorine atom blocks metabolic hydroxylation (mimicking the 5-position of serotonin) and increases lipophilicity for CNS penetration.
-
Primary Challenge: Distinguishing between 5-HT1 (Gi/o-coupled) and 5-HT2 (Gq-coupled) activity, and ruling out MAO-A enzyme inhibition.
Comparative Performance Matrix
The following table contrasts 6-F-THCA with the endogenous ligand (Serotonin) and standard reference compounds used in selectivity assays.
| Feature | 6-F-THCA (Subject) | Serotonin (5-HT) (Endogenous) | 5-CT (Reference Agonist) | Ramatroban (Derivative) |
| Structural Class | Rigidified Tryptamine | Flexible Tryptamine | Flexible Tryptamine | Sulfonamido-THC |
| Primary Affinity | Broad 5-HT family (High 5-HT1) | All 5-HT Receptors | High 5-HT1A/1B/1D/7 | CRTH2 / TxA2 |
| Conformational State | Restricted (Gauche-like) | Dynamic (Rotatable) | Dynamic | Restricted |
| Metabolic Stability | High (C6-F blocked) | Low (MAO substrate) | Moderate | High |
| Selectivity Utility | Scaffold for Subtype Probes | Non-selective Baseline | 5-HT1 vs 5-HT2 discriminator | CRTH2 Selectivity |
| Key Liability | Potential MAO Inhibition | Rapid degradation | Poor CNS penetration | Off-target TxA2 |
Critical Experimental Protocols
To establish the selectivity of 6-F-THCA, you must move beyond simple binding constants (
Phase I: Enantiomeric Resolution (The Prerequisite)
The C1 position of 6-F-THCA is chiral. Selectivity data derived from the racemate is scientifically invalid because the (R)- and (S)-enantiomers often bind distinct targets (e.g., 5-HT receptors vs. CRTH2).
Protocol:
-
Derivatization: React racemic 6-F-THCA with (S)-(-)-1-phenylethyl isocyanate.
-
Separation: Use HPLC with a Chiralpak AD-H column.
-
Mobile Phase: n-Hexane/Isopropanol (90:10).
-
Detection: UV at 280 nm.
-
-
Outcome: Isolate (R)-6-F-THCA and (S)-6-F-THCA with >99% ee.
-
Note: The (R)-enantiomer typically retains higher affinity for 5-HT receptors.
-
Phase II: The "Splash" Binding Screen (Affinity)
You must determine the Selectivity Ratio . A compound is considered "selective" if its affinity for the primary target is >100x higher than off-targets.
Target Panel:
-
Primary: 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, 5-HT2C.
-
Off-Target (Safety): Dopamine D2, Adrenergic
, hERG channel. -
Enzymatic Off-Target: MAO-A and MAO-B (Tetrahydrocarbazoles can act as MAO inhibitors).
Methodology (Radioligand Displacement):
-
Membrane Prep: HEK293 cells overexpressing human 5-HT1A.
-
Radioligand: [3H]-8-OH-DPAT (0.5 nM).
-
Competitor: 6-F-THCA (10^-10 to 10^-5 M).
-
Incubation: 60 min at 25°C in Tris-HCl buffer containing 10 µM Pargyline (to prevent degradation).
-
Calculation:
.
Phase III: Functional Selectivity (Efficacy)
Binding does not equal activation. You must determine if 6-F-THCA is an agonist, antagonist, or partial agonist.
Workflow:
-
For 5-HT1 (Gi/o): Measure inhibition of Forskolin-induced cAMP accumulation.
-
Assay: HTRF (Homogeneous Time Resolved Fluorescence) cAMP kit.
-
Expectation: If agonist, cAMP levels decrease.
-
-
For 5-HT2 (Gq): Measure Calcium Flux (FLIPR assay).
-
Expectation: If agonist, intracellular
increases.
-
Mechanistic Visualization
The following diagram illustrates the divergence in signaling pathways that 6-F-THCA must discriminate between to be considered a useful selective probe.
Caption: Functional divergence pathways. Selectivity is established by high-affinity coupling to the Gi/o pathway (Green) while minimizing Gq activation (Red) and enzymatic inhibition (Yellow).
Interpretation of Results
When analyzing your data, categorize 6-F-THCA based on the Selectivity Index (SI) :
-
SI > 100 (Highly Selective): The compound is a valid probe for the primary receptor subtype (likely 5-HT1D or 1B). It can be used in vivo to study specific behaviors.
-
SI 10 - 100 (Moderately Selective): Acceptable for in vitro work, but requires controls (antagonists) to confirm mechanism.
-
SI < 10 (Non-Selective): The compound acts as a "pan-agonist." It mimics the broad action of serotonin but with better metabolic stability. Useful as a general serotonergic activator but not for pathway mapping.
Troubleshooting Common Pitfalls
-
The "Lipophilicity Trap": The 6-Fluoro group increases LogP. If non-specific binding (NSB) is >50% in your assay, add 0.1% BSA (Bovine Serum Albumin) to your buffer to sequester the lipophilic ligand.
-
Oxidation: While the C6-F protects the ring, the primary amine at C1 is susceptible to oxidation. Always store the hydrochloride salt form at -20°C, desiccated.
-
Racemization: If using the resolved enantiomer, avoid strong basic conditions (pH > 10) during workup, as the C1 proton is acidic enough to allow slow racemization.
References
-
Audia, J. E., et al. (1996). "Potent, selective tetrahydro-beta-carboline antagonists of the serotonin 2B receptor." Journal of Medicinal Chemistry.
-
Pullagurla, M. R., et al. (2004). "Functional characterization of the 6-fluoro-tetrahydrocarbazole scaffold at 5-HT receptors." Bioorganic & Medicinal Chemistry Letters.
-
Glennon, R. A. (1987). "Central serotonin receptors as targets for drug research." Journal of Medicinal Chemistry.
-
National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID this compound." PubChem.
Safety Operating Guide
Technical Guide: Safe Handling & Logistics for 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-amine
[1]
Executive Safety Directive
Immediate Action Required: Treat 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-amine not merely as a chemical irritant, but as a potent pharmacological precursor .[1]
While standard Safety Data Sheets (SDS) often classify this compound generically as an Irritant (H315, H319, H335), its structural homology to serotonin receptor ligands and thromboxane antagonists (e.g., Ramatroban intermediates) necessitates a higher biosafety containment level (BSL-2 practices) to prevent inadvertent physiological effects. The presence of the fluorine atom at the C6 position increases lipophilicity, potentially enhancing dermal absorption and blood-brain barrier penetration compared to non-fluorinated analogs.[1]
Molecular Hazard Analysis (The "Why")
To understand the safety protocol, we must deconstruct the molecule’s risk profile based on its functional groups. This analysis dictates our PPE choices.
| Functional Group | Hazard Mechanism | Operational Implication |
| Primary Amine (-NH₂) | Caustic/Basic: High pH upon contact with moisture (mucous membranes).[1] | Respiratory Risk: Inhalation of dust causes immediate irritation/burns to the upper respiratory tract. PPE: N95 is insufficient; Fume hood is mandatory. |
| Fluorine Substitution (C-F) | Bioavailability: Increases lipid solubility.[1] | Dermal Risk: Enhanced skin absorption rates.[1] PPE: Standard latex is permeable; Nitrile (minimum) or laminate gloves required.[1] |
| Tetrahydrocarbazole Core | Bioactivity: Structural pharmacophore for CNS activity.[1] | Systemic Risk: Potential sensitization or receptor modulation.[1] Protocol: Zero-tolerance for dust generation. |
Personal Protective Equipment (PPE) Matrix
Do not rely on a "one size fits all" approach. Select PPE based on the state of matter.[1]
Scenario A: Handling Solid Powder (Weighing/Transfer)
-
Hand Protection: Double Nitrile Gloves (4 mil minimum outer, 2 mil inner).
-
Rationale: Provides a visual breach indicator.[1] If the outer glove tears, the inner glove maintains the barrier.
-
-
Eye Protection: Chemical Splash Goggles (Indirect Vent).[1]
-
Respiratory: Fume Hood (Face Velocity: 80–100 fpm) .[1]
-
Contingency: If hood work is impossible (e.g., equipment maintenance), a P100 Half-Face Respirator is the absolute minimum requirement.[1]
-
Scenario B: Handling Solutions (Dissolved in DMSO/DCM)
-
Hand Protection: Silver Shield® (Laminate) or Viton® Gloves .[1]
-
Rationale: Halogenated solvents (DCM) and carriers (DMSO) permeate nitrile in seconds, carrying the fluorinated amine through the skin.
-
-
Body Protection: Tyvek® Lab Coat (or chemically resistant apron) over standard cotton.[1]
-
Rationale: Cotton absorbs spills, holding the toxin against the skin. Tyvek repels splashes.[1]
-
Operational Protocol: A Self-Validating Workflow
This protocol uses "checkpoints" to ensure safety is active, not passive.[2][3]
Phase 1: Preparation & Static Control
Objective: Prevent electrostatic dispersion of the amine powder.
-
Ionization: Place an ionizing bar or anti-static gun inside the fume hood 5 minutes prior to opening the vial.[1]
-
Why: Dry amine powders are highly static-prone.[1] Without ionization, powder will "jump" onto gloves and spatulas, creating invisible contamination.
-
-
Surface Prep: Line the work surface with a plastic-backed absorbent mat (absorbent side up).[1]
Phase 2: Weighing & Solubilization
-
Taring: Tare the receiving vial before opening the source container.
-
Transfer: Use a disposable anti-static spatula.[1] Do not reuse spatulas to avoid cross-contamination.[1]
-
Solvent Addition: Add solvent (e.g., DMSO) slowly.
-
Caution: Amine solvation can be exothermic.[1] Allow the vial to sit in the hood for 2 minutes uncapped (but shielded) to vent any pressure before sealing.
-
-
Decontamination (The "Red Light" Checkpoint): Before removing anything from the hood, wipe the exterior of the vial with a Kimwipe dampened in ethanol. If the wipe shows any discoloration, re-clean.
Phase 3: Waste Management
Segregation is critical. Do not mix with general organic waste if possible.[1]
-
Solid Waste: Disposable spatulas, weigh boats, and contaminated gloves go into a dedicated "Cytotoxic/Bioactive Solid" bin.
-
Liquid Waste: Collect in a "Basic/Amine Organic Waste" carboy.
-
Never mix with acidic waste streams (risk of heat generation/spattering).
-
Visualizing the Safety Logic
The following diagram illustrates the critical decision pathways for handling this compound.
Figure 1: Decision logic for PPE selection and handling workflow based on physical state.
Emergency Response (Spill & Exposure)
-
Skin Contact:
-
Spill Cleanup (< 5g):
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1][4][5] [Link]
-
American Chemical Society. (2017).[1] Safety in Academic Chemistry Laboratories. ACS Committee on Chemical Safety.[1][5] [Link]
-
PubChem. (n.d.).[1] Compound Summary: this compound.[1] National Library of Medicine.[1] [Link](Note: General structural data derived from class analogs).
-
Occupational Safety and Health Administration (OSHA). (n.d.).[1] Laboratory Safety Guidance. United States Department of Labor.[1] [Link]
Sources
- 1. Buy this compound | 1429901-83-6 [smolecule.com]
- 2. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Read "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version" at NAP.edu [nationalacademies.org]
- 5. reed.edu [reed.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
